Product packaging for Amino-PEG16-acid(Cat. No.:)

Amino-PEG16-acid

Cat. No.: B1192203
M. Wt: 793.9 g/mol
InChI Key: DUZNPUJFSYZPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amino-PEG16-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H71NO18 B1192203 Amino-PEG16-acid

Properties

Molecular Formula

C35H71NO18

Molecular Weight

793.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C35H71NO18/c36-2-4-40-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-28-52-30-32-54-34-33-53-31-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-39-3-1-35(37)38/h1-34,36H2,(H,37,38)

InChI Key

DUZNPUJFSYZPLQ-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amino-PEG16-acid

Origin of Product

United States

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Amino-PEG16-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG16-acid, a heterobifunctional polyethylene glycol (PEG) linker, plays a pivotal role in modern drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a terminal primary amine and a carboxylic acid separated by a 16-unit ethylene glycol chain, offers a versatile platform for conjugating different molecules. This technical guide provides an in-depth overview of the core physical properties of this compound, details the experimental protocols for their determination, and visualizes its application in a key synthetic pathway.

Core Physical and Chemical Properties

The physical characteristics of this compound are fundamental to its application in bioconjugation and drug delivery. The long, hydrophilic PEG chain significantly influences its solubility and pharmacokinetic profile, while the terminal reactive groups dictate its conjugation chemistry. A summary of its key physical properties is presented in Table 1.

PropertyValue
Molecular Weight ~794.0 g/mol
Molecular Formula C₃₅H₇₁NO₁₈
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in aqueous media, Methanol (MeOH), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO)
Storage Conditions -20°C for long-term storage

Table 1: Physical Properties of this compound

Experimental Protocols for Property Determination

The characterization of this compound relies on a suite of standard analytical techniques to confirm its identity, purity, and physical properties. Below are detailed methodologies for key experiments.

Determination of Molecular Weight and Purity by Mass Spectrometry and HPLC

Objective: To confirm the molecular weight and assess the purity of this compound.

Methodology:

  • High-Performance Liquid Chromatography (HPLC): A solution of this compound is prepared in a suitable solvent (e.g., water/acetonitrile mixture). The solution is injected into an HPLC system equipped with a C18 column. A gradient elution method is typically employed, starting with a high percentage of aqueous solvent and gradually increasing the organic solvent concentration. The purity is determined by integrating the peak area of the main component relative to the total peak area detected by a UV detector (typically at 210-220 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Mass Spectrometry (MS): The eluent from the HPLC can be directly coupled to a mass spectrometer (LC-MS). Electrospray ionization (ESI) is a common technique used to generate ions of the PEG molecule. The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight. High-resolution mass spectrometry can be used to confirm the elemental composition.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • A sample of this compound is dissolved in a deuterated solvent (e.g., D₂O or CDCl₃).

  • ¹H NMR and ¹³C NMR spectra are acquired.

  • In the ¹H NMR spectrum, the characteristic repeating ethylene glycol units will show a prominent signal around 3.6 ppm. Signals corresponding to the protons adjacent to the amino and carboxylic acid groups will appear at distinct chemical shifts.

  • In the ¹³C NMR spectrum, the repeating ethylene glycol carbons will also produce a strong signal around 70 ppm. The carbons of the terminal functional groups will have unique chemical shifts, confirming their presence.

  • Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more detailed structural assignment.

Determination of Aqueous Solubility

Objective: To quantify the solubility of this compound in an aqueous solution.

Methodology:

  • Shake-Flask Method: An excess amount of this compound is added to a known volume of water or a specific buffer solution in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to remove the undissolved solid.

  • The concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical method. Given the lack of a strong chromophore, techniques like quantitative NMR (qNMR) with an internal standard or a derivatization approach followed by UV-Vis spectroscopy or HPLC can be used.

Determination of pKa Values

Objective: To determine the acid dissociation constants (pKa) of the terminal amino and carboxylic acid groups.

Methodology:

  • Potentiometric Titration: A solution of this compound of known concentration is prepared in water.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa values are determined from the midpoints of the buffering regions of the titration curve. The first pKa will correspond to the carboxylic acid group, and the second pKa will correspond to the ammonium group.

Application in PROTAC Synthesis: A Visualized Workflow

This compound is a cornerstone in the synthesis of PROTACs, acting as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis Target_Ligand Target Protein Ligand (with COOH) Coupling1 EDC/NHS Coupling Target_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (with NH2) Coupling2 EDC/NHS Coupling E3_Ligand->Coupling2 Amino_PEG_Acid This compound Amino_PEG_Acid->Coupling1 Intermediate Intermediate (Target Ligand-PEG-acid) Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification Analysis LC-MS & NMR Analysis Purification->Analysis

An In-depth Technical Guide to Amino-PEG16-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG16-acid, a heterobifunctional polyethylene glycol (PEG) linker. It is designed to be a valuable resource for professionals in the fields of biotechnology, drug delivery, and diagnostics who are utilizing bioconjugation techniques. This document details the molecule's structure and physicochemical properties, and provides established protocols for its use in forming stable covalent linkages.

Core Properties of this compound

This compound is a versatile crosslinking reagent characterized by a terminal primary amine group and a terminal carboxylic acid group, separated by a 16-unit polyethylene glycol chain. This hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media, reduces steric hindrance, and can minimize immunogenicity. The amine and carboxylic acid end groups allow for specific and efficient conjugation to a wide variety of biomolecules and surfaces.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for researchers.

PropertyValueSource(s)
Molecular Weight 793.93 g/mol [1][2]
Molecular Formula C35H71NO18[3][4]
CAS Number 196936-04-6[3]
Purity Typically ≥98%
PEG Spacer Length 51 atoms (60.7 Å)
Physical Form White solid
Solubility Soluble in Methanol, DMF, and DMSO
Storage Conditions -20°C, desiccated

Key Applications and Reaction Mechanisms

This compound is extensively used as a linker in the development of antibody-drug conjugates (ADCs), PROTACs, and for the PEGylation of proteins, peptides, and oligonucleotides. Its bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules.

The primary amine group is reactive towards activated esters (such as NHS esters), isocyanates, and other electrophilic groups. The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is most commonly achieved through the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The general workflow for conjugating the carboxylic acid end of this compound to an amine-containing molecule is depicted below.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_quenching Quenching Step A Amino-PEG16-COOH C Amino-PEG16-NHS Ester (Reactive Intermediate) A->C Reaction B EDC + NHS B->C Activation E Conjugated Product C->E Coupling D Amine-containing Molecule (e.g., Protein, Peptide) D->E Reaction G Stable Conjugate + Quenched Reagents F Quenching Agent (e.g., Hydroxylamine, Tris)

Caption: Workflow for EDC/NHS mediated conjugation of this compound.

Experimental Protocols

The following are detailed methodologies for the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule, such as a protein. These protocols are based on standard EDC/NHS coupling procedures.

Protocol 1: Aqueous-Based Conjugation to a Protein

This protocol is suitable for proteins and other biomolecules that are soluble and stable in aqueous buffers.

Materials:

  • This compound

  • Amine-containing protein

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solutions

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation of this compound:

    • In a reaction vial, combine the desired amount of this compound stock solution with Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation to the Protein:

    • Immediately add the activated Amino-PEG16-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for the specific application.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. Hydroxylamine or another amine-containing buffer will hydrolyze any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Organic Solvent-Based Conjugation

This protocol is suitable for small molecules or substrates that require organic solvents for solubility.

Materials:

  • This compound

  • Amine-containing molecule (NH2-R')

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • EDC hydrochloride

  • NHS

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Activation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add EDC (2 equivalents) and NHS (2 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes.

  • Conjugation:

    • Dissolve the amine-containing molecule (1.5 equivalents) in a small amount of anhydrous DCM or DMF and add it to the activated PEG solution.

    • Add DIPEA (1.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Purification:

    • The final product can be purified by standard organic synthesis techniques, such as flash chromatography.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship in the two-step activation and conjugation process.

G cluster_reactants Initial Reactants cluster_reagents Coupling Reagents Reactants Amino-PEG16-COOH Amine-Molecule (R-NH2) Intermediate Activated NHS Ester Amino-PEG16-CO-NHS Reactants:f0->Intermediate Activation Product Stable Amide Bond Amino-PEG16-CO-NH-R Reactants:f1->Product Reagents EDC NHS Reagents->Intermediate Intermediate->Product Conjugation

Caption: Logical flow of the two-step bioconjugation reaction.

References

A Technical Guide to Amino-PEG16-acid: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amino-PEG16-acid, a heterobifunctional polyethylene glycol (PEG) linker crucial for advancements in bioconjugation, drug delivery, and proteomics. This document details its chemical properties, a representative synthesis protocol, and key characterization data.

Core Compound Specifications

This compound is a monodisperse PEG derivative featuring a terminal primary amine group and a terminal carboxylic acid group, separated by a 16-unit ethylene glycol chain. This structure provides a hydrophilic and flexible spacer, enabling the conjugation of diverse molecules.

PropertyValueSource(s)
Chemical Formula C35H71NO18[1][2]
Molecular Weight Approximately 793.93 g/mol [2]
Appearance White to off-white solid or wax-like material[3]
Purity Typically ≥95%[1]
Solubility Soluble in water, DMF, DMSO, and chlorinated solvents

Synthesis of this compound: A Representative Protocol

The synthesis of this compound involves a multi-step process that ensures the selective functionalization of each terminus of the PEG chain. A common strategy employs protective groups to control the reactivity of the terminal functional groups. The following protocol is a representative example based on established methods for synthesizing heterobifunctional PEG linkers.

Experimental Protocol

Step 1: Monoprotection of PEG16-diol

  • Materials: α,ω-Dihydroxy-poly(ethylene glycol) (PEG16-diol), tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dry Dichloromethane (DCM).

  • Procedure:

    • Dissolve PEG16-diol (1 equivalent) in dry DCM.

    • Add imidazole (1.2 equivalents) and stir until dissolved.

    • Slowly add TBDMSCl (1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the resulting mono-TBDMS-protected PEG16-OH by column chromatography.

Step 2: Functionalization of the Free Hydroxyl Group to a Carboxylic Acid

  • Materials: Mono-TBDMS-protected PEG16-OH, Succinic anhydride, Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Dry DCM.

  • Procedure:

    • Dissolve the mono-TBDMS-protected PEG16-OH (1 equivalent) in dry DCM.

    • Add TEA (1.5 equivalents) and a catalytic amount of DMAP.

    • Add succinic anhydride (1.2 equivalents) and stir the mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with 0.1 M HCl and then with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain TBDMS-O-PEG16-COOH.

Step 3: Deprotection of the TBDMS Group

  • Materials: TBDMS-O-PEG16-COOH, Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve TBDMS-O-PEG16-COOH (1 equivalent) in THF.

    • Add a 1M solution of TBAF in THF (1.2 equivalents) and stir at room temperature for 2 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture and purify the resulting HO-PEG16-COOH by column chromatography.

Step 4: Conversion of the Hydroxyl Group to an Amine Group

  • Materials: HO-PEG16-COOH, Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), TEA, Dry DCM, Sodium azide (NaN3), Dimethylformamide (DMF), Triphenylphosphine (PPh3), Water.

  • Procedure (via Azide Intermediate):

    • Mesylation/Tosylation: Dissolve HO-PEG16-COOH (1 equivalent) and TEA (1.5 equivalents) in dry DCM. Cool to 0 °C and add MsCl or TsCl (1.2 equivalents) dropwise. Stir for 4-6 hours.

    • Azidation: After completion of the mesylation/tosylation, remove the solvent. Dissolve the crude product in DMF and add NaN3 (3 equivalents). Heat the reaction to 80-90 °C and stir for 12 hours.

    • Reduction (Staudinger Reaction): Cool the reaction mixture and add PPh3 (1.5 equivalents). Stir for 2 hours, then add water and continue stirring for another 8-12 hours to hydrolyze the aza-ylide intermediate.

    • Purification: Concentrate the reaction mixture and purify the final product, this compound, by reverse-phase HPLC or ion-exchange chromatography.

Characterization

The final product should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~3.64 (s, broad, -O-CH₂-CH₂-O- backbone), ~2.85 (t, -CH₂-NH₂), ~2.62 (t, -CH₂-COOH). The integration of the backbone protons relative to the terminal group protons confirms the PEG length.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~70.5 (-O-CH₂-CH₂-O-), ~41.7 (-CH₂-NH₂), ~34.0 (-CH₂-COOH), ~174.0 (-COOH).
Mass Spectrometry (ESI-MS or MALDI-TOF)The observed molecular weight should correspond to the calculated molecular weight of C35H71NO18 (approx. 793.93 Da).
Purity (HPLC) ≥95%

Logical Workflow of Synthesis

The following diagram illustrates the key steps and transformations in the synthesis of this compound.

Synthesis_Workflow A PEG16-diol B Mono-TBDMS-protected PEG16-OH A->B  TBDMSCl, Imidazole C TBDMS-O-PEG16-COOH B->C  Succinic Anhydride, TEA D HO-PEG16-COOH C->D  TBAF E This compound D->E  1. MsCl/TsCl  2. NaN3  3. PPh3, H2O

Caption: A simplified workflow for the synthesis of this compound.

References

The Bifunctional Nature of Amino-PEG16-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG16-acid is a heterobifunctional linker molecule that plays a crucial role in modern bioconjugation and drug development. Its unique structure, featuring a terminal primary amine group and a terminal carboxylic acid group separated by a 16-unit polyethylene glycol (PEG) spacer, allows for the covalent linkage of two different molecules. This guide provides a comprehensive overview of the core properties, applications, and experimental considerations for utilizing this compound in research and therapeutic development.

Core Properties of this compound

The bifunctional nature of this compound is central to its utility. The primary amine (-NH2) and carboxylic acid (-COOH) termini serve as reactive handles for a variety of conjugation chemistries. The PEG spacer imparts favorable physicochemical properties to the resulting conjugates.

PropertyValueSource(s)
Chemical Formula C35H71NO18[1]
Molecular Weight 793.93 g/mol [2]
CAS Number 196936-04-6[1]
Purity Typically ≥95% to 98%[1][3]
Appearance White solid
Solubility Soluble in water, DMF, DMSO, MeOH
Storage Conditions -20°C, desiccated

Key Advantages of the PEG Spacer:

  • Increased Hydrophilicity: The polyethylene glycol chain enhances the water solubility of hydrophobic molecules, which is particularly beneficial in drug development for improving the bioavailability of therapeutic agents.

  • Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that can shield conjugated molecules from the immune system, potentially reducing their immunogenicity.

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, can increase the hydrodynamic volume of a therapeutic, leading to reduced renal clearance and a longer circulation half-life.

  • Flexibility: The PEG chain provides a flexible spacer between the two conjugated molecules, which can be crucial for maintaining the biological activity of one or both partners.

Applications in Bioconjugation and Drug Development

The bifunctional nature of this compound makes it a versatile tool in several advanced therapeutic modalities, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component that connects the antibody to the payload. This compound can be used to synthesize non-cleavable linkers in ADCs. In this context, one terminus of the PEG linker is attached to the antibody, and the other is conjugated to the cytotoxic drug. The stability of the resulting amide bonds ensures that the payload remains attached to the antibody until the ADC is internalized by the target cancer cell and degraded in the lysosome, releasing the active drug.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for ubiquitination and subsequent degradation of the target protein. PEG linkers, such as this compound, are frequently used in PROTAC design to optimize the distance and orientation of the two ligands and to improve the overall solubility and cell permeability of the PROTAC molecule.

Experimental Protocols: Bioconjugation via EDC/NHS Chemistry

The most common method for utilizing the bifunctional nature of this compound is through carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This method allows for the formation of stable amide bonds between the amine and carboxyl groups of the molecules to be conjugated.

General Principle

The process involves two main steps:

  • Activation of the Carboxylic Acid: The carboxylic acid group on either this compound or the molecule to be conjugated is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by the addition of NHS, which reacts with the intermediate to form a more stable, amine-reactive NHS ester.

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine to form a stable amide bond, releasing NHS.

Detailed Methodology: Two-Step Aqueous Conjugation

This protocol describes the conjugation of a protein (containing primary amines) to a small molecule (containing a carboxylic acid) using this compound as the linker. The process involves first activating the carboxylic acid on the small molecule and then reacting it with the amine terminus of the PEG linker. The resulting small molecule-PEG conjugate, now with a terminal carboxylic acid, is then activated and reacted with the primary amines on the protein.

Materials:

  • This compound

  • Molecule A (with a primary amine, e.g., a protein)

  • Molecule B (with a carboxylic acid, e.g., a small molecule drug)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Desalting columns for purification

Procedure:

Part 1: Conjugation of Molecule B to this compound

  • Preparation of Reagents: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use. Prepare fresh stock solutions in an appropriate anhydrous solvent like DMSO or DMF if working with organic-soluble molecules, or in Activation Buffer for aqueous reactions.

  • Activation of Molecule B: Dissolve Molecule B in Activation Buffer. Add a 1.5- to 5-fold molar excess of EDC and NHS/Sulfo-NHS over Molecule B. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to this compound: Dissolve this compound in Coupling Buffer. Add the activated Molecule B solution to the this compound solution. A molar ratio of 1:1 to 1:5 (activated Molecule B to this compound) can be a starting point for optimization. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the Molecule B-PEG16-acid conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC to remove unreacted components.

Part 2: Conjugation of Molecule B-PEG16-acid to Molecule A (Protein)

  • Activation of Molecule B-PEG16-acid: Dissolve the purified Molecule B-PEG16-acid conjugate in Activation Buffer. Add a 1.5- to 5-fold molar excess of EDC and NHS/Sulfo-NHS. Incubate for 15-30 minutes at room temperature.

  • Conjugation to Molecule A: Dissolve Molecule A (protein) in Coupling Buffer. Add the activated Molecule B-PEG16-acid solution to the protein solution. The optimal molar ratio of the activated linker to the protein needs to be determined empirically but can range from 5:1 to 20:1.

  • Reaction Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.

  • Final Purification: Purify the final conjugate (Molecule A-PEG16-Molecule B) using a desalting column or size-exclusion chromatography to remove excess reagents and unconjugated molecules.

Optimization and Characterization:

  • Molar Ratios: The optimal molar ratios of EDC, NHS, and the reactants should be determined empirically to achieve the desired degree of conjugation while minimizing side reactions or protein aggregation.

  • pH Control: The activation of the carboxylic acid is most efficient at pH 4.5-6.0, while the reaction of the NHS ester with the amine is more efficient at a slightly alkaline pH of 7.2-8.0.

  • Reaction Monitoring: The progress of the conjugation reaction can be monitored by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the protein), HPLC, or mass spectrometry.

  • Characterization of the Final Conjugate: The final product should be characterized to determine the degree of conjugation (e.g., drug-to-antibody ratio in ADCs), purity, and retention of biological activity.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for bioconjugation using this compound and its application in targeting a representative signaling pathway.

experimental_workflow cluster_activation Step 1: Activation cluster_peg_conjugation Step 2: PEGylation cluster_final_conjugation Step 3: Final Conjugation mol_b Molecule B (-COOH) activated_mol_b Activated Molecule B (-NHS ester) mol_b->activated_mol_b 15-30 min, RT pH 6.0 edc_nhs EDC / NHS peg_conjugate Molecule B-PEG-COOH activated_mol_b->peg_conjugate 2h RT or O/N 4°C pH 7.2-7.5 peg This compound (H2N-PEG-COOH) peg_conjugate_act Activated Molecule B-PEG-NHS ester peg_conjugate->peg_conjugate_act EDC/NHS final_conjugate Final Conjugate (Molecule A-PEG-Molecule B) peg_conjugate_act->final_conjugate 2h RT or O/N 4°C pH 7.2-7.5 mol_a Molecule A (-NH2, e.g., Protein)

A generalized workflow for two-step bioconjugation using this compound.

protac_mechanism cluster_protac PROTAC Action cluster_degradation Ubiquitin-Proteasome System protac PROTAC (Target Binder-PEG16-E3 Ligase Binder) ternary_complex Ternary Complex (Target-PROTAC-E3 Ligase) protac->ternary_complex target_protein Target Protein (e.g., Kinase) target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Poly-ubiquitination of Target Protein ternary_complex->ubiquitination Ubiquitin Transfer proteasome Proteasome ubiquitination->proteasome Recognition degradation Degradation of Target Protein proteasome->degradation

Mechanism of action for a PROTAC utilizing a PEG16 linker.

adc_pathway cluster_cell Target Cancer Cell receptor Tumor Antigen (e.g., HER2) endosome Endosome receptor->endosome Internalization adc ADC (Antibody-PEG16-Drug) adc->receptor Binding lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Degradation apoptosis Apoptosis drug_release->apoptosis Induction

Targeted delivery and mechanism of action of an ADC with a PEG16 linker.

References

Navigating the Solubility of Amino-PEG16-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG16-acid, a heterobifunctional linker critical in bioconjugation and drug delivery. Understanding the solubility of this polyethylene glycol (PEG) derivative is paramount for its effective application in developing therapeutics, diagnostics, and research tools. This document outlines its solubility in both aqueous and organic media, presents methodologies for solubility determination, and offers visual aids to clarify its structure and experimental workflows.

Introduction to this compound

This compound is a chemical compound featuring a primary amine group and a terminal carboxylic acid, separated by a 16-unit polyethylene glycol chain. This structure imparts a hydrophilic nature to the molecule, which is highly advantageous in biological applications. The amine group can readily react with activated esters, such as NHS esters, while the carboxylic acid can form stable amide bonds with primary amines in the presence of activating agents like EDC or HATU[1]. This dual functionality makes it a versatile linker for conjugating different molecules, such as proteins, peptides, or small molecule drugs. The PEG spacer not only enhances the solubility of the resulting conjugate but also improves its pharmacokinetic properties[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C35H71NO18[1]
Molecular Weight ~794.0 g/mol [1][3]
Appearance White solid
Purity Typically >97%
Storage -20°C, desiccated

Solubility Profile of this compound

The extended polyethylene glycol chain in this compound significantly contributes to its solubility in a range of solvents. The hydrophilic nature of the PEG spacer enhances its solubility in aqueous media.

While precise quantitative solubility data (e.g., mg/mL) for this compound is not extensively published in publicly available literature, its general solubility characteristics can be inferred from supplier information and the known properties of similar PEGylated compounds.

Table of Qualitative Solubility:

Solvent TypeSolventSolubilityReference
Aqueous WaterSoluble
Phosphate-Buffered Saline (PBS)Expected to be solubleInferred
Organic Methanol (MeOH)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble

It is important to note that for related, smaller amino-PEG-acid molecules, such as Amino-PEG1-acid, solubility in water, DMSO, and DMF is explicitly stated. Given that increasing the PEG chain length generally enhances aqueous solubility, it is reasonable to expect this compound to be readily soluble in these solvents.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound for specific research applications, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a compound like this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, PBS, ethanol, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or other quantitative analytical instrumentation.

Methodology:

  • Preparation of Stock Solutions (for Calibration Curve):

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

  • Generating a Calibration Curve:

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC).

    • Plot the analytical response (e.g., peak area) against the known concentrations to generate a calibration curve. This curve will be used to determine the concentration of the saturated solution.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains.

    • Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

    • After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.

  • Sample Preparation and Analysis:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method used for the calibration curve.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

    • The resulting concentration is the saturation solubility of this compound in the tested solvent at the specified temperature.

Visualizations

To further aid in the understanding of this compound and its experimental handling, the following diagrams are provided.

Amino_PEG16_acid_Structure cluster_amine cluster_peg cluster_acid H2N H₂N- PEG_start (CH₂CH₂O)₁₅-CH₂CH₂- COOH COOH

Caption: Chemical Structure of this compound.

Solubility_Workflow prep_standards Prepare Standard Solutions (Known Concentrations) gen_cal_curve Generate Calibration Curve (e.g., HPLC) prep_standards->gen_cal_curve calculate Calculate Solubility gen_cal_curve->calculate prep_sat_sol Prepare Saturated Solution (Excess Solute) equilibrate Equilibrate (e.g., 24-48h at 25°C) prep_sat_sol->equilibrate separate Separate Solid and Liquid (Centrifuge & Filter) equilibrate->separate analyze Analyze Supernatant (Dilute & Inject) separate->analyze analyze->calculate

Caption: Experimental Workflow for Solubility Determination.

References

A Deep Dive into PEGylation with Amino-PEG16-acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical properties, conjugation methodologies, and profound impact of Amino-PEG16-acid on therapeutic molecules, this guide serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone of modern drug delivery, significantly enhancing the pharmacokinetic and pharmacodynamic profiles of a wide array of therapeutics.[1][2] This guide focuses on a specific, high-purity, monodisperse PEG reagent, this compound, providing a technical overview of its application in creating next-generation bioconjugates. The use of monodisperse PEGs, such as this compound, offers significant advantages over traditional polydisperse PEGs by ensuring batch-to-batch consistency and producing homogeneous PEGylated products with a defined molecular weight.[3]

Understanding this compound: A Profile

This compound is a heterobifunctional PEG linker characterized by a terminal primary amine group (-NH2) and a terminal carboxylic acid group (-COOH) separated by a 16-unit ethylene glycol chain. This discrete chain length imparts a defined molecular weight and spacer arm, crucial for precise bioconjugation.

PropertyValueSource
Chemical Formula C35H71NO18N/A
Molecular Weight 794.0 g/mol N/A
Purity Typically >95%N/A
Solubility Soluble in water and most organic solventsN/A
Storage Recommended at -20°C in a desiccated environment[4]

The dual functionality of this compound allows for versatile conjugation strategies. The primary amine can react with activated esters (e.g., NHS esters), isothiocyanates, and other amine-reactive moieties.[5] The carboxylic acid can be activated to form a reactive ester (e.g., N-hydroxysuccinimide ester) for subsequent reaction with primary amines on a target molecule, such as the lysine residues of a protein.

The Advantages of PEGylation: Enhancing Therapeutic Potential

PEGylation confers a multitude of benefits to therapeutic molecules, primarily by increasing their hydrodynamic radius and providing a protective hydrophilic shield. These alterations lead to:

  • Prolonged Plasma Half-Life: The increased size of the PEGylated molecule reduces its rate of renal clearance, leading to a significantly longer circulation time in the bloodstream.

  • Enhanced Stability: The PEG chain can protect the therapeutic molecule from proteolytic degradation and improve its thermal and pH stability.

  • Reduced Immunogenicity: The hydrophilic PEG shell can mask antigenic epitopes on the surface of proteins, reducing their recognition by the immune system and minimizing the risk of an immune response.

  • Improved Solubility: PEGylation can increase the solubility of hydrophobic drugs, facilitating their formulation and administration.

These advantages translate into improved therapeutic efficacy, reduced dosing frequency, and a better safety profile for a wide range of drugs, from small molecules to large proteins and nanoparticles.

Quantitative Impact of PEGylation: A Summary of Key Data

The following tables summarize quantitative data from various studies, illustrating the significant impact of PEGylation on the stability and pharmacokinetics of therapeutic molecules.

Table 1: Enhancement of Thermal Stability

Protein ModelPEG ConjugateUnfolding Temperature (Tm) - UnmodifiedUnfolding Temperature (Tm) - PEGylatedFold Change in StabilityReference
Model Protein 1N/ANot SpecifiedIncreasedN/A
Model Protein 2N/ANot SpecifiedIncreasedN/A
LysozymeN/A71.0 °C72.7 °C1.02

Table 2: Improvement in Pharmacokinetic Parameters

MoleculePEG ConjugateHalf-life (t½) - UnmodifiedHalf-life (t½) - PEGylatedFold Increase in Half-lifeClearance (CL) - UnmodifiedClearance (CL) - PEGylatedFold Decrease in ClearanceReference
rhTIMP-120 kDa mPEG1.1 h28 h25.5Not SpecifiedNot SpecifiedN/A
PEG (general)6 kDa PEG18 minN/AN/ANot SpecifiedNot SpecifiedN/A
PEG (general)50 kDa PEGN/A16.5 hN/ANot SpecifiedNot SpecifiedN/A
Danazol in NanoemulsionDSPE-PEG2000 (6 mg/mL)1.09 h1.66 h1.52Not SpecifiedSignificantly DecreasedN/A
Danazol in NanoemulsionDSPE-PEG5000 (6 mg/mL)1.09 h1.41 h1.29Not SpecifiedSignificantly DecreasedN/A
Proticles111In-ProticlesNot SpecifiedSignificantly Higher Blood ValuesN/ANot SpecifiedNot SpecifiedN/A

Experimental Protocols for PEGylation with this compound

The following sections provide detailed methodologies for the two primary steps in utilizing this compound for bioconjugation: activation of the carboxylic acid and the subsequent conjugation to a target protein.

Activation of this compound via NHS Ester Formation

This protocol describes the conversion of the terminal carboxylic acid of this compound to a more reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.

  • Carbodiimide Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same anhydrous solvent dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU, if DCC is used) will be observed.

  • Filtration: If DCC was used, filter the reaction mixture to remove the DCU precipitate.

  • Precipitation: Add the filtrate dropwise to a beaker of cold, vigorously stirring anhydrous diethyl ether. The NHS-activated PEG will precipitate out of the solution.

  • Collection and Drying: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Storage: Store the resulting Amino-PEG16-NHS ester at -20°C under a desiccated, inert atmosphere. Due to the moisture sensitivity of NHS esters, it is recommended to use the activated PEG immediately.

Conjugation of Activated this compound to a Protein

This protocol outlines the reaction of the Amino-PEG16-NHS ester with primary amines (e.g., lysine residues) on a target protein.

Materials:

  • Amino-PEG16-NHS ester (prepared as in 4.1)

  • Target protein

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.5

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

  • Protein Preparation: Dissolve the target protein in the amine-free buffer at a suitable concentration (typically 1-10 mg/mL). If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting column.

  • PEG Reagent Preparation: Immediately before use, dissolve the Amino-PEG16-NHS ester in a small amount of anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a calculated molar excess of the dissolved Amino-PEG16-NHS ester to the protein solution. A starting point is a 5- to 20-fold molar excess of the PEG reagent over the protein. The optimal ratio will depend on the protein and the desired degree of PEGylation and should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

  • Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

  • Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation and confirm its integrity using techniques such as SDS-PAGE, SEC-MALS, and MALDI-TOF mass spectrometry.

Visualizing the Process and Impact of PEGylation

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the conceptual impact of PEGylation on drug-receptor interactions.

PEGylation_Workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Purification & Analysis A This compound C Amino-PEG16-NHS Ester A->C Activation B NHS, EDC/DCC E PEGylated Protein C->E Conjugation D Target Protein D->E F Purification (SEC/IEX) E->F G Characterization (SDS-PAGE, MS) F->G

A high-level workflow for the PEGylation of a target protein using this compound.

PEG_Impact_on_Signaling cluster_unmodified Unmodified Drug cluster_pegylated PEGylated Drug cluster_effects Effects of PEGylation Drug Drug Receptor Receptor Drug->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation PEG_Drug PEGylated Drug PEG_Receptor Receptor PEG_Drug->PEG_Receptor Potentially Altered Binding Affinity Effect1 Increased Half-life PEG_Drug->Effect1 Effect2 Reduced Clearance PEG_Drug->Effect2 Effect3 Steric Hindrance PEG_Drug->Effect3 PEG_Signaling Altered Downstream Signaling PEG_Receptor->PEG_Signaling Modulated Activation

Conceptual diagram of how PEGylation can modulate drug-receptor interactions and signaling.

Conclusion

This compound, as a monodisperse and heterobifunctional PEG linker, provides a powerful tool for the precise engineering of therapeutic molecules. The well-defined structure of this reagent allows for the creation of homogeneous PEGylated conjugates with predictable properties. The methodologies outlined in this guide, coupled with a thorough understanding of the analytical techniques for characterization, will empower researchers to harness the full potential of PEGylation. By strategically applying this technology, the pharmaceutical industry can continue to develop safer, more effective, and more patient-friendly therapies for a wide range of diseases. The careful optimization of PEGylation parameters, including the site of attachment and the degree of modification, remains a critical aspect of successful drug development.

References

Applications of Amino-PEG16-acid in Biotechnology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG16-acid is a heterobifunctional linker molecule that has garnered significant attention in the field of biotechnology, particularly in the design and synthesis of complex bioconjugates. This molecule features a primary amine group and a terminal carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) chain composed of 16 ethylene glycol units. This distinct architecture imparts desirable physicochemical properties, making it a valuable tool in drug delivery and bioconjugation. The PEG spacer enhances aqueous solubility, reduces aggregation, and provides a flexible linkage between two conjugated moieties. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

The utility of this compound in biotechnological applications stems from its unique structural features and chemical reactivity.

Structural Characteristics:

  • Bifunctionality: The presence of a terminal amine (-NH2) and a carboxylic acid (-COOH) group allows for sequential and controlled conjugation to two different molecules.

  • PEG Spacer: The 16-unit polyethylene glycol chain is a key component, offering several advantages:

    • Hydrophilicity: The PEG chain increases the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic molecules.

    • Flexibility: The flexible nature of the PEG linker allows for optimal spatial orientation of the conjugated molecules, which can be crucial for their biological activity.

    • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the resulting bioconjugate.

Chemical Reactivity:

  • The amine group is nucleophilic and readily reacts with electrophiles such as activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, and aldehydes.

  • The carboxylic acid group can be activated to form a reactive ester (e.g., using coupling agents like EDC or HATU) that subsequently reacts with nucleophiles, most commonly primary amines, to form stable amide bonds.

Physicochemical Properties:

PropertyValue
Molecular Formula C35H71NO18
Molecular Weight 793.93 g/mol
Appearance White to off-white solid
Solubility Soluble in water and most organic solvents

Applications in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1] A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two. This compound is frequently employed as a building block for the synthesis of these linkers.

The length and composition of the linker are critical for the efficacy of a PROTAC, as they influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[2] The flexibility and hydrophilicity imparted by the PEG16 chain can facilitate the proper orientation of the POI and E3 ligase, enabling efficient ubiquitination.

Signaling Pathway of PROTAC-mediated Protein Degradation

PROTAC_pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using an this compound linker typically involves a multi-step process. The following is a generalized workflow:

PROTAC_synthesis_workflow start Start step1 Couple POI ligand to one end of This compound start->step1 step2 Couple E3 ligase ligand to the other end of the PEG linker step1->step2 purification Purification (e.g., HPLC) step2->purification characterization Characterization (LC-MS, NMR) purification->characterization end Final PROTAC characterization->end

Caption: General experimental workflow for PROTAC synthesis.

Applications in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. This compound can be incorporated into ADC linkers to enhance their properties.

The hydrophilic PEG16 spacer can help to mitigate the aggregation often caused by hydrophobic drug payloads, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC. Furthermore, the PEG linker can create a hydrophilic shell around the payload, potentially shielding it from premature clearance and extending the ADC's circulation half-life.

ADC Internalization and Payload Release Pathway

ADC_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release (Linker Cleavage) Cell_Death Cell Death (Apoptosis) Payload->Cell_Death Induces

Caption: ADC internalization and payload release mechanism.

Data Presentation

While specific quantitative data for this compound is often embedded within broader studies, the following tables summarize representative data on the impact of PEG linker length on PROTAC and ADC efficacy. It is important to note that the optimal linker length is target-dependent and must be determined empirically.

Table 1: Representative Impact of PEG Linker Length on PROTAC Activity

Target ProteinLinker Length (PEG units)DC50 (nM)¹Dmax (%)²Reference
BRD435080[3]
BRD451595[3]
BRD482590[3]
TBK1< 12 atoms>1000<10
TBK1> 12 atoms<100>80

¹DC50: Concentration for 50% maximal degradation. ²Dmax: Maximum percentage of protein degradation.

Table 2: Representative Impact of PEG Linker Length on ADC Performance

ADC TargetLinker Length (PEG units)In Vitro Cytotoxicity (IC50, nM)In Vivo Tumor Growth Inhibition (%)Reference
HER20 (No PEG)540
HER2~90 (4 kDa)22.560
HER2~227 (10 kDa)11085

Experimental Protocols

The following are generalized protocols for the key chemical reactions involving this compound. These should be adapted and optimized for specific substrates and applications.

Protocol 1: Amide Bond Formation using EDC/HOBt Coupling

This protocol describes the coupling of the carboxylic acid terminus of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1.0 eq) and the amine-containing molecule (1.1 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) to the solution and stir until dissolved.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • In a separate vial, dissolve EDC (1.2 eq) in anhydrous DMF.

  • Slowly add the EDC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Reaction of the Amine Group with an NHS Ester

This protocol describes the conjugation of the amine terminus of this compound to an N-hydroxysuccinimide (NHS) ester-activated molecule.

Materials:

  • This compound

  • NHS ester-activated molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4-8.5

  • Reaction vessel

Procedure:

  • Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.

  • Dissolve this compound in PBS buffer.

  • Add the solution of the NHS ester-activated molecule to the this compound solution with gentle stirring.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4 °C.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS).

  • Upon completion, the conjugated product can be purified by size-exclusion chromatography or dialysis to remove unreacted starting materials and byproducts.

Conclusion

This compound is a versatile and valuable tool in modern biotechnology, enabling the synthesis of sophisticated bioconjugates with enhanced properties. Its application as a linker in the construction of PROTACs and ADCs highlights its importance in the development of next-generation therapeutics. The hydrophilic and flexible PEG16 spacer plays a crucial role in optimizing the performance of these complex molecules. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their own bioconjugation strategies. As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the rational design and application of well-defined linkers like this compound will remain a key determinant of success.

References

An In-Depth Technical Guide to Amino-PEG16-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Amino-PEG16-acid, a heterobifunctional linker, and its application in the field of bioconjugation. It is designed to serve as a foundational resource for researchers and professionals involved in drug development and related scientific disciplines. The document details the core principles of using this compound, from its fundamental chemical properties to practical experimental protocols and the characterization of the resulting bioconjugates.

Introduction to this compound in Bioconjugation

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to form a single hybrid.[1] This technique is pivotal in creating advanced therapeutics, diagnostics, and research tools. Polyethylene glycol (PEG) linkers are frequently employed in bioconjugation to enhance the therapeutic properties of biomolecules. "PEGylation," the covalent attachment of PEG chains, can improve a molecule's solubility, stability, and pharmacokinetic profile, while reducing its immunogenicity.[2][3][4]

This compound is a specific type of PEG linker that possesses a terminal primary amine group (-NH2) and a terminal carboxylic acid group (-COOH), separated by a 16-unit polyethylene glycol chain. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules, making it a versatile tool in the bioconjugator's toolbox. The hydrophilic PEG chain imparts favorable physicochemical properties to the resulting conjugate.[5]

Key Advantages of PEGylation:

  • Increased Solubility: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic drugs or proteins in aqueous environments.

  • Prolonged Circulation Half-Life: The increased hydrodynamic volume of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the body.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of a protein, reducing its recognition by the immune system.

  • Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation and improve their stability under various conditions.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in bioconjugation.

PropertyValueSource(s)
Chemical Formula C35H71NO18
Molecular Weight 793.92 g/mol
Appearance White solid
Solubility Soluble in Methanol, DMF, and DMSO
Functional Groups Primary Amine (-NH2), Carboxylic Acid (-COOH)
PEG Chain Length 16 ethylene glycol units
Bioconjugation Chemistry with this compound

The presence of both an amine and a carboxylic acid group on this compound allows for a variety of conjugation strategies. The most common approach involves the formation of stable amide bonds.

3.1. Amine-Reactive Chemistry:

The primary amine of this compound can be readily conjugated to molecules containing activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters. This reaction is highly efficient and proceeds under mild conditions, typically at a pH between 7 and 9, to form a stable amide bond.

3.2. Carboxyl-Reactive Chemistry:

The carboxylic acid group of this compound can be activated to react with primary amines on a target molecule. This is commonly achieved using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with NHS or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxyl group, which then reacts with NHS to form a more stable amine-reactive NHS ester. This intermediate then reacts with a primary amine on the target biomolecule to form a stable amide bond. This two-step process is most efficient at a pH range of 4.5-7.2 for the activation step and pH 7-8 for the reaction with the amine.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization based on the specific biomolecules and reagents used.

Protocol 1: Conjugation of this compound to an NHS-activated Molecule

This protocol describes the reaction of the amine group on this compound with a molecule that has been pre-activated with an NHS ester.

Materials:

  • This compound

  • NHS-activated molecule (e.g., a fluorescent dye or drug)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Dissolve Reactants:

    • Dissolve the NHS-activated molecule in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL.

    • Dissolve this compound in the Reaction Buffer to a concentration of 5-10 mg/mL.

  • Reaction Setup:

    • In a reaction vessel, add the dissolved this compound.

    • Slowly add a 1.5 to 5-fold molar excess of the dissolved NHS-activated molecule to the this compound solution while gently stirring. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to avoid denaturation of proteins, if applicable.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as LC-MS.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-activated molecule. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate from unreacted reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

Protocol 2: EDC/NHS-Mediated Conjugation of a Protein to this compound

This protocol details the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to the primary amines (e.g., lysine residues) of a protein.

Materials:

  • This compound

  • Protein to be conjugated (e.g., an antibody) in a suitable buffer (e.g., MES buffer for activation, PBS for conjugation)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare Reactants:

    • Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10-20 mM).

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO, or directly in Activation Buffer immediately before use.

    • Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange into the Conjugation Buffer.

  • Activation of this compound:

    • Add a 2 to 5-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution. A typical molar ratio of activated PEG to protein is in the range of 10:1 to 50:1, which should be optimized for the specific protein.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction and hydrolyze unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted PEG linker, EDC, NHS, and quenching reagents by size-exclusion chromatography or extensive dialysis against a suitable storage buffer.

Quantitative Data and Characterization

The success of a bioconjugation reaction is determined by the yield, purity, and functional integrity of the final conjugate. Various analytical techniques are employed for comprehensive characterization.

Table 1: Representative Reaction Parameters and Outcomes for Protein PEGylation
ParameterAmine-Reactive (NHS Ester)Carboxyl-Reactive (EDC/NHS)
Molar Ratio (PEG:Protein) 5:1 to 20:120:1 to 100:1
pH 7.0 - 8.5Activation: 5.0-6.0, Conjugation: 7.2-8.0
Reaction Time 1 - 4 hours2 - 12 hours
Temperature 4 - 25 °C4 - 25 °C
Typical Conjugation Efficiency 40 - 70%30 - 60%
Average Degree of PEGylation 1 - 5 PEGs per protein1 - 8 PEGs per protein

Note: These values are representative and can vary significantly depending on the specific protein, linker, and reaction conditions.

Table 2: Analytical Techniques for Characterization of PEGylated Proteins
TechniqueInformation Provided
SDS-PAGE Provides a qualitative assessment of PEGylation by observing the increase in molecular weight of the protein.
Size-Exclusion Chromatography (SEC) Separates the PEGylated protein from the unconjugated protein and free PEG, allowing for purity assessment and quantification.
Ion-Exchange Chromatography (IEX) Can be used to separate different PEGylated species based on changes in surface charge after conjugation.
Mass Spectrometry (LC-MS) Determines the precise molecular weight of the conjugate, confirming the number of attached PEG molecules (degree of PEGylation).
UV-Vis Spectroscopy Used to determine the concentration of the protein and, if the attached molecule has a chromophore, the degree of conjugation.
Functional Assays Essential for confirming that the biological activity of the protein is retained after PEGylation (e.g., enzyme activity assays, binding assays).
Table 3: Stability of Amide Bond in Bioconjugates
ConditionStability
Physiological pH (7.4) Highly stable, with an estimated half-life of several years.
Acidic pH (< 3) Susceptible to hydrolysis over extended periods.
Basic pH (> 10) More prone to hydrolysis compared to neutral pH.
In the presence of proteases The amide bond itself is stable, but the biomolecule component may be subject to enzymatic degradation, which PEGylation helps to reduce.

Visualizing Workflows and Pathways

Diagrams are invaluable for conceptualizing complex processes in bioconjugation and understanding the biological context of the resulting conjugates.

Bioconjugation Experimental Workflow

The following diagram illustrates a typical workflow for the conjugation of a therapeutic antibody with a drug molecule using this compound as a linker.

Bioconjugation_Workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Conjugation Reactions cluster_purification 3. Purification cluster_analysis 4. Characterization Antibody Therapeutic Antibody (in amine-free buffer) Reaction3 Step 3: Conjugate to Antibody (Carboxyl-reactive coupling) Antibody->Reaction3 Drug_NHS Drug-NHS Ester (dissolved in DMSO) Reaction1 Step 1: Drug-NHS + this compound (Amine-reactive coupling) Drug_NHS->Reaction1 PEG_Acid This compound (dissolved in reaction buffer) PEG_Acid->Reaction1 Reaction2 Step 2: Activate Drug-PEG-COOH (with EDC/NHS) Reaction1->Reaction2 Reaction2->Reaction3 Purification Purification of Conjugate (e.g., Size-Exclusion Chromatography) Reaction3->Purification Analysis Characterization of ADC (LC-MS, SDS-PAGE, Functional Assays) Purification->Analysis Final_Product Final Antibody-Drug Conjugate (ADC) Analysis->Final_Product

Caption: A generalized workflow for creating an antibody-drug conjugate (ADC).

Signaling Pathway: HER2-Mediated Cell Proliferation

PEGylated antibodies are often designed to target specific cell surface receptors involved in disease pathogenesis. The Human Epidermal Growth Factor Receptor 2 (HER2) is a prominent target in cancer therapy. The following diagram illustrates the simplified HER2 signaling pathway that can be inhibited by a HER2-targeted antibody-drug conjugate.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR HER2 HER2 Receptor PI3K PI3K HER2->PI3K Ras Ras HER2->Ras EGFR->HER2 Dimerization AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ADC HER2-Targeted ADC (with PEG Linker) ADC->HER2 Inhibition

Caption: Inhibition of the HER2 signaling pathway by a targeted ADC.

Logical Relationship: EDC/NHS Coupling Mechanism

The following diagram illustrates the two-step activation and coupling reaction of a carboxylic acid with a primary amine using EDC and NHS.

EDC_NHS_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Carboxyl R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Ester (unstable) Carboxyl->O_Acylisourea + EDC Amine R'-NH2 (Primary Amine) Amide_Bond R-CO-NH-R' (Stable Amide Bond) Amine->Amide_Bond EDC EDC NHS NHS NHS_Ester NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS - EDC byproduct NHS_Ester->Amide_Bond + R'-NH2 - NHS

Caption: The two-step mechanism of EDC/NHS-mediated amide bond formation.

Conclusion

This compound is a valuable and versatile tool in the field of bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the polyethylene glycol chain, enables the creation of sophisticated bioconjugates with enhanced therapeutic potential. A thorough understanding of its chemical properties, combined with optimized reaction protocols and comprehensive analytical characterization, is crucial for the successful development of novel bioconjugates for a wide range of applications in research, diagnostics, and medicine. This guide serves as a foundational resource to aid researchers in harnessing the full potential of this compound in their bioconjugation endeavors.

References

A Technical Guide to Amino-PEG16-acid: Properties, Suppliers, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amino-PEG16-acid, a heterobifunctional polyethylene glycol (PEG) linker crucial for advancements in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, identifies key suppliers, and presents detailed experimental protocols for its application.

Core Properties of this compound

This compound is a versatile tool in bioconjugation, featuring a terminal primary amine and a carboxylic acid, separated by a 16-unit polyethylene glycol chain. This hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugates in aqueous environments, a critical factor in drug delivery and therapeutic protein development.

PropertyValueReference
CAS Number 196936-04-6[1][2]
Molecular Formula C35H71NO18[1]
Molecular Weight ~793.93 g/mol [2]
Purity Typically ≥95% - 98%[1]
Appearance White solid
Solubility Soluble in Methanol (MeOH), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO)
Storage Recommended at -20°C

Commercial Suppliers

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes some of the key suppliers.

SupplierWebsite
BroadPharm--INVALID-LINK--
AxisPharm--INVALID-LINK--
MedChemExpress--INVALID-LINK--
CD Bioparticles--INVALID-LINK--
Conju-Probe--INVALID-LINK--
BLD Pharm--INVALID-LINK--

Experimental Protocols

This compound's utility stems from its two reactive functional groups: the primary amine and the carboxylic acid. These groups allow for sequential and controlled conjugation to various molecules.

Protocol 1: Amine Group Conjugation via NHS Ester Chemistry

The primary amine of this compound can readily react with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This is a common method for labeling molecules with the PEG linker.

Materials:

  • This compound

  • NHS ester-functionalized molecule (e.g., fluorescent dye, biotin, or drug)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to prepare a stock solution.

  • Dissolve this compound in the reaction buffer.

  • Add the NHS ester stock solution to the this compound solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.

  • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. If the NHS ester is light-sensitive, protect the reaction from light.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any excess NHS ester. Incubate for 15-30 minutes.

  • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.

Protocol 2: Carboxylic Acid Group Conjugation via Carbodiimide Chemistry

The carboxylic acid end of this compound can be activated using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form an active ester, which then readily reacts with primary amines on a target molecule (e.g., a protein or another linker).

Materials:

  • This compound (or a molecule already conjugated to the amine end of the PEG)

  • Amine-containing molecule (e.g., antibody, peptide)

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Activation buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching buffer: 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the this compound derivative in the activation buffer.

  • Add EDC and NHS (or HOBt) to the solution. A common molar ratio is 1:2:2 (Carboxylic acid:EDC:NHS).

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Immediately add the amine-containing molecule dissolved in the coupling buffer to the activated this compound derivative.

  • Let the coupling reaction proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching buffer to stop the reaction and hydrolyze any unreacted active esters.

  • Purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove excess reagents.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for bioconjugation and the general mechanism of action for molecules synthesized using this compound.

G Workflow for Amine Group Conjugation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product start1 This compound step1 Dissolve in Reaction Buffer (pH 8.3-8.5) start1->step1 start2 NHS Ester-Functionalized Molecule step2 Mix and Incubate (1-4h at RT or overnight at 4°C) start2->step2 step1->step2 step3 Quench Reaction (e.g., Tris or Glycine) step2->step3 end1 Purify Conjugate (e.g., SEC or Dialysis) step3->end1 end2 Purified PEGylated Molecule end1->end2

Caption: Workflow for Amine Group Conjugation.

G Workflow for Carboxylic Acid Group Conjugation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product start1 This compound Derivative step1 Activate Carboxylic Acid in MES Buffer (pH 4.7-6.0) start1->step1 start2 Amine-Containing Molecule (e.g., Antibody) step2 Couple with Amine in PBS Buffer (pH 7.2-7.5) start2->step2 start3 EDC / NHS (or HOBt) start3->step1 step1->step2 step3 Quench Reaction (e.g., Hydroxylamine) step2->step3 end1 Purify Conjugate (e.g., SEC) step3->end1 end2 Purified Bioconjugate end1->end2

Caption: Workflow for Carboxylic Acid Group Conjugation.

This compound itself is not directly involved in signaling pathways. Instead, it serves as a linker to connect molecules that are. The diagram below illustrates the general mechanism of an Antibody-Drug Conjugate (ADC), a common application for this type of linker.

G General Mechanism of Action for an Antibody-Drug Conjugate (ADC) cluster_adc ADC Components cluster_cell Target Cancer Cell adc Antibody-Drug Conjugate (ADC) receptor Target Antigen/Receptor adc->receptor Binding antibody Monoclonal Antibody linker This compound Linker drug Cytotoxic Drug endocytosis Internalization (Endocytosis) receptor->endocytosis lysosome Lysosome endocytosis->lysosome release Drug Release lysosome->release Linker Cleavage apoptosis Cell Death (Apoptosis) release->apoptosis

Caption: General ADC Mechanism of Action.

References

Methodological & Application

Application Notes and Protocols for Conjugating Amino-PEG16-acid to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. This modification can improve protein solubility, stability, and circulating half-life, while reducing immunogenicity. This document provides a detailed protocol for the conjugation of Amino-PEG16-acid to proteins via the primary amine groups of lysine residues or the N-terminus. The described method utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid group of the PEG reagent and the amine groups on the protein.

Principle of the Reaction

The conjugation of this compound to a protein is a two-step process facilitated by EDC and NHS. First, EDC activates the terminal carboxylic acid group of the this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This semi-stable NHS ester then readily reacts with primary amines on the surface of the protein (e.g., the ε-amino group of lysine residues or the N-terminal α-amino group) to form a stable amide bond, releasing NHS as a byproduct.[1]

Materials and Reagents

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved water solubility

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM Borate Buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris or glycine.[2][3]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine, pH 7.5

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes (10-20 kDa MWCO)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents

  • Reaction tubes

  • Stirring equipment

Experimental Protocols

Reagent Preparation
  • Protein Solution: Prepare the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL.[2][3] If the protein is in a buffer containing primary amines, it must be exchanged into the Conjugation Buffer via dialysis or a desalting column.

  • This compound Solution: Immediately before use, dissolve the this compound in the Activation Buffer to the desired concentration.

  • EDC Solution: Immediately before use, prepare a 10-fold molar excess of EDC relative to the this compound in the Activation Buffer.

  • NHS/Sulfo-NHS Solution: Immediately before use, prepare a 25-fold molar excess of NHS or Sulfo-NHS relative to the this compound in the Activation Buffer.

Activation of this compound
  • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.

Conjugation to the Protein
  • Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein can be varied to achieve the desired degree of PEGylation (see Table 1 for recommended ratios).

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Quenching the Reaction
  • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature.

Purification of the PEGylated Protein
  • Size-Exclusion Chromatography (SEC): This is the most common and effective method for separating the PEGylated protein from unreacted PEG and other reagents.

    • Equilibrate the SEC column with the desired storage buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and monitor the protein elution using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its increased hydrodynamic radius.

  • Dialysis: For a simpler, though less efficient, purification, dialyze the reaction mixture against a large volume of storage buffer using a membrane with an appropriate molecular weight cutoff (MWCO) to remove unreacted PEG and byproducts.

Characterization of the PEGylated Protein

The extent of PEGylation can be determined using several methods:

  • SDS-PAGE: A shift in the molecular weight of the protein band indicates successful PEGylation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the precise molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.

  • NMR Spectroscopy: Can be used to quantify the degree of PEGylation.

  • Infrared Spectroscopy (IR): Can also be used to quantify the number of bound proteins.

Quantitative Data Summary

The following table provides a summary of recommended quantitative parameters for the conjugation of this compound to proteins. These values may require optimization depending on the specific protein and desired outcome.

ParameterRecommended RangeNotes
Molar Ratio (Protein:PEG:EDC:NHS) 1 : (5-50) : (50-250) : (125-625)The ratio should be optimized to achieve the desired degree of PEGylation. A higher PEG ratio generally leads to a higher degree of modification.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction pH (Activation) 4.5 - 6.0Optimal for EDC activation of the carboxylic acid.
Reaction pH (Conjugation) 7.2 - 8.5Favorable for the reaction of the NHS ester with primary amines.
Reaction Time (Activation) 15 - 30 minutesSufficient for the formation of the NHS ester.
Reaction Time (Conjugation) 2 hours at RT or overnight at 4°CLonger incubation times can increase the degree of PEGylation.
Quenching Agent Concentration 10 - 50 mMEffectively stops the reaction by consuming unreacted NHS esters.

Diagrams

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Conjugation Buffer conjugation Conjugate Activated PEG to Protein protein_prep->conjugation peg_prep Prepare this compound in Activation Buffer activation Activate PEG-Acid with EDC/NHS peg_prep->activation edc_nhs_prep Prepare EDC/NHS in Activation Buffer edc_nhs_prep->activation activation->conjugation Add activated PEG quenching Quench Reaction conjugation->quenching purification Purify PEGylated Protein (e.g., SEC) quenching->purification characterization Characterize Conjugate (e.g., MS, SDS-PAGE) purification->characterization

Caption: Experimental workflow for protein PEGylation.

signaling_pathway cluster_activation Activation Step cluster_conjugation Conjugation Step peg_acid Amino-PEG16-COOH o_acylisourea O-Acylisourea Intermediate peg_acid->o_acylisourea + EDC edc EDC edc->o_acylisourea nhs NHS peg_nhs Amino-PEG16-CO-NHS nhs->peg_nhs o_acylisourea->peg_nhs + NHS peg_protein Protein-NH-CO-PEG16-Amino peg_nhs->peg_protein + Protein-NH2 protein Protein-NH2 protein->peg_protein

Caption: Chemical pathway of EDC/NHS mediated PEGylation.

References

Application Notes and Protocols for the Use of Amino-PEG16-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. Poly(ethylene glycol) (PEG) linkers, such as Amino-PEG16-acid, are increasingly utilized in ADC development to enhance solubility, prolong circulation half-life, and reduce immunogenicity, particularly when working with hydrophobic payloads.[1][2]

These application notes provide a detailed overview and protocols for the use of this compound, a heterobifunctional linker, in the development of ADCs. The protocols described herein detail a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody.

Rationale for Using an this compound Linker

The incorporation of a discrete PEG linker like this compound offers several key advantages in ADC design:

  • Enhanced Hydrophilicity: The PEG moiety increases the overall hydrophilicity of the ADC, which is particularly beneficial for hydrophobic drug payloads, helping to prevent aggregation and improve solubility.[1][2]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG chain creates a hydration shell around the payload, which can shield it from premature clearance mechanisms and extend the ADC's circulation half-life.[1]

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, reducing the risk of an immune response against the ADC.

  • Defined Spacer Length: A discrete PEG linker provides a specific and defined distance between the antibody and the drug, which can be crucial for optimizing the biological activity and steric hindrance of the payload.

Experimental Protocols

The overall workflow for generating an ADC using an this compound linker involves two main stages: the synthesis of the drug-linker conjugate and the subsequent conjugation of this construct to the antibody.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the covalent attachment of a cytotoxic drug to the amine group of the this compound linker. This example assumes the drug has a carboxylic acid group that can be activated to form an amide bond with the amine of the PEG linker.

Materials:

  • Cytotoxic drug with a carboxylic acid functional group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Activation of the Cytotoxic Drug:

    • Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Allow the reaction to proceed at room temperature for 1 hour to form the NHS-activated drug.

  • Conjugation to this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add the this compound solution to the activated drug solution.

    • Let the reaction stir at room temperature overnight.

  • Purification of the Drug-Linker Conjugate:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker conjugate using a suitable RP-HPLC method.

    • Collect the pure fractions and lyophilize to obtain the drug-linker conjugate as a solid.

Protocol 2: Conjugation of Drug-Linker to Antibody

This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody via the activation of the linker's terminal carboxylic acid.

Materials:

  • Monoclonal antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified drug-linker conjugate with a terminal carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the Reaction Buffer (PBS, pH 7.2-8.0) using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of the Drug-Linker Conjugate:

    • Dissolve the drug-linker conjugate (e.g., 5-10 fold molar excess over the antibody) in anhydrous DMSO.

    • In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.

    • Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM Tris-HCl.

    • Purify the resulting ADC from unreacted drug-linker and other reagents using a desalting column or size-exclusion chromatography (SEC).

Characterization of the ADC

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the average DAR and the distribution of drug-loaded species.

Materials:

  • Purified ADC

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • The unconjugated antibody will elute first, followed by ADC species with increasing DAR, which are more hydrophobic.

    • Calculate the percentage of each species by integrating the peak areas.

    • The average DAR is calculated as the weighted average of the different drug-loaded species.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths

LinkerClearance (mL/hr/kg)Half-life (t½, hours)Area Under the Curve (AUC, µg*h/mL)
No PEG1.5801500
PEG41.11102200
PEG80.81503000
PEG16 (projected) ~0.6 ~180 ~3800
PEG240.52004200

Note: The data presented are illustrative and based on general trends observed in literature. Actual values will vary depending on the specific antibody, payload, and experimental conditions. The values for PEG16 are projected based on these trends.

Visualization of Workflows and Pathways

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis Drug Drug Activation Activation Drug->Activation EDC/NHS This compound This compound Conjugation1 Conjugation1 This compound->Conjugation1 Activation->Conjugation1 Purified_Drug_Linker Purified_Drug_Linker Conjugation1->Purified_Drug_Linker RP-HPLC Activation2 Activation2 Purified_Drug_Linker->Activation2 EDC/Sulfo-NHS Antibody Antibody Conjugation2 Conjugation2 Antibody->Conjugation2 Activation2->Conjugation2 Purified_ADC Purified_ADC Conjugation2->Purified_ADC SEC

Caption: Workflow for the synthesis of an ADC using an this compound linker.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG16 Linker) Antigen Tumor-Specific Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Antibody Degradation Tubulin_Polymerization Inhibition of Tubulin Polymerization Payload_Release->Tubulin_Polymerization Apoptosis Cell Death (Apoptosis) Tubulin_Polymerization->Apoptosis

Caption: General signaling pathway for ADC internalization and payload-induced apoptosis.

References

Step-by-Step Guide for Amino-PEG16-acid Use in PROTAC Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the utilization of Amino-PEG16-acid as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These application notes detail the principles of PROTAC design, the role of PEG linkers, and step-by-step protocols for the synthesis and evaluation of PROTACs incorporating this compound.

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their favorable physicochemical properties. The incorporation of a PEG chain, such as in this compound, can enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule.[3] The length and flexibility of the PEG linker are critical parameters that influence the stability and efficacy of the ternary complex, ultimately impacting the efficiency of target protein degradation.[4][5]

Physicochemical Properties of this compound

This compound is a bifunctional linker featuring a primary amine group and a terminal carboxylic acid, connected by a 16-unit polyethylene glycol chain. This heterobifunctional nature allows for versatile and stepwise conjugation to the protein of interest (POI) ligand and the E3 ligase ligand.

PropertyValueReference
Molecular Formula C35H71NO18
Molecular Weight 793.93 g/mol
Appearance White to off-white solid
Solubility Soluble in water, DMSO, and DMF
Reactive Groups Primary Amine (-NH2), Carboxylic Acid (-COOH)

PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using this compound typically follows a modular and convergent approach. This involves the separate synthesis or acquisition of the POI ligand and the E3 ligase ligand, each functionalized with a complementary reactive group for coupling with the linker. The most common strategy involves forming stable amide bonds.

General Reaction Scheme:

  • Step 1: First Amide Coupling. The carboxylic acid group of either the POI ligand or the E3 ligase ligand is activated and reacted with the primary amine of this compound.

  • Step 2: Second Amide Coupling. The terminal carboxylic acid of the resulting intermediate is then activated and coupled with the amine-functionalized second ligand to yield the final PROTAC.

Alternatively, the carboxylic acid of the this compound can be first coupled to an amine-containing ligand, followed by the coupling of the linker's amine group to a carboxylic acid-containing ligand.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to the Amine Group of this compound

This protocol describes the first step of the PROTAC synthesis, where a ligand containing a carboxylic acid is coupled to the amine end of the this compound linker.

Reagents and Materials:

  • Carboxylic Acid-Functionalized Ligand (e.g., POI-COOH or E3-COOH) (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the Carboxylic Acid-Functionalized Ligand in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.

  • Add the this compound solution to the activated ligand mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the Ligand-PEG16-acid intermediate.

Protocol 2: Amide Coupling of the Ligand-PEG16-acid Intermediate to an Amine-Functionalized Ligand

This protocol describes the final step of the PROTAC synthesis, where the intermediate from Protocol 1 is coupled to the second, amine-functionalized ligand.

Reagents and Materials:

  • Ligand-PEG16-acid intermediate (from Protocol 1) (1.0 eq)

  • Amine-Functionalized Ligand (e.g., E3-NH2 or POI-NH2) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve the Ligand-PEG16-acid intermediate in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the terminal carboxylic acid.

  • In a separate flask, dissolve the Amine-Functionalized Ligand in a minimal amount of anhydrous DMF.

  • Add the Amine-Functionalized Ligand solution to the activated intermediate mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

Table 1: Effect of Linker Length on the Cytotoxicity of ERα-Targeting PROTACs in MCF-7 Cells

PROTAC CompoundLinker Length (atoms)IC50 (µM)
PROTAC 1 9140
PROTAC 2 12100
PROTAC 3 16 26
PROTAC 4 19>200
PROTAC 5 21>200
Tamoxifen N/A27

Data adapted from Cyrus et al. (2011). The IC50 values represent the concentration of the compound that causes a 50% reduction in cell viability.

The data clearly demonstrates that the PROTAC with a 16-atom linker exhibited the highest potency, with an IC50 value comparable to the well-established ERα antagonist, Tamoxifen. This underscores the critical importance of optimizing the linker length for maximal PROTAC efficacy.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub Ubiquitin Polyubiquitination Poly-ubiquitination of POI Ub->Polyubiquitination Transfer Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ternary_Complex->Polyubiquitination Catalyzes Polyubiquitination->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow start Start ligand_prep Prepare POI-COOH and E3-NH2 (or vice versa) start->ligand_prep coupling1 Protocol 1: First Amide Coupling (POI-COOH + Linker) ligand_prep->coupling1 coupling2 Protocol 2: Second Amide Coupling (Intermediate + E3-NH2) ligand_prep->coupling2 linker This compound linker->coupling1 intermediate Intermediate: POI-PEG16-acid coupling1->intermediate intermediate->coupling2 final_protac Final PROTAC: POI-PEG16-E3 coupling2->final_protac purification Purification (Preparative HPLC) final_protac->purification characterization Characterization (LC-MS, NMR) purification->characterization bio_eval Biological Evaluation (Western Blot, Cell Viability) characterization->bio_eval end End bio_eval->end

Caption: Experimental workflow for PROTAC synthesis.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Amino-PEG16-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the in vivo performance of nanoparticles. The covalent attachment of PEG chains to the nanoparticle surface creates a hydrophilic protective layer that can reduce protein adsorption, minimize aggregation, and decrease uptake by the reticuloendothelial system (RES), thereby prolonging systemic circulation time.[1]

Amino-PEG16-acid is a heterobifunctional PEG linker that provides a versatile platform for nanoparticle surface modification. This linker possesses a terminal primary amine group and a terminal carboxylic acid group, separated by a 16-unit polyethylene glycol spacer. This structure allows for covalent conjugation to nanoparticles with various surface chemistries and subsequent attachment of targeting ligands, drugs, or imaging agents. The amine group can react with carboxylic acids or activated esters, while the carboxylic acid can be coupled to primary amines using carbodiimide chemistry.[2][3]

These application notes provide a comprehensive guide to the use of this compound for the surface functionalization of nanoparticles, including detailed experimental protocols, expected characterization data, and visual workflows.

Key Applications

  • Stealth Liposomes and Nanoparticles: The PEG spacer shields the nanoparticle surface, reducing opsonization and clearance by the immune system, leading to longer circulation times.

  • Targeted Drug Delivery: The terminal functional group (amine or carboxylic acid) can be used to conjugate targeting moieties such as antibodies, peptides, or small molecules to direct the nanoparticle to specific cells or tissues.

  • Biocompatibility Enhancement: The hydrophilic nature of the PEG chain improves the solubility and stability of nanoparticles in physiological media.

  • Platform for Bioconjugation: Provides a flexible spacer for the attachment of a wide range of bioactive molecules.

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol describes the covalent attachment of the amine terminus of this compound to nanoparticles with surface carboxyl groups (e.g., poly(lactic-co-glycolic acid) (PLGA) nanoparticles, carboxyl-functionalized gold or iron oxide nanoparticles). The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to form a stable amide bond.

Materials:

  • Carboxylated nanoparticles (e.g., 1 mg/mL in a suitable buffer)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

  • Washing Buffer: PBS or deionized water

  • Centrifugal filter units or magnetic separator (for magnetic nanoparticles)

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and sulfo-NHS in cold Activation Buffer (e.g., 10 mg/mL).

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the surface carboxyl groups on the nanoparticles.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Centrifuge the activated nanoparticles (e.g., 10,000 x g for 20 minutes) and discard the supernatant.

    • Resuspend the nanoparticle pellet in Conjugation Buffer. Repeat the washing step twice to ensure complete removal of unreacted EDC and sulfo-NHS.

  • Conjugation with this compound:

    • Dissolve this compound in Conjugation Buffer to a desired concentration (e.g., a 20 to 50-fold molar excess relative to the nanoparticles).

    • Add the this compound solution to the washed, activated nanoparticles.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching of Unreacted Sites:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature to deactivate any remaining active ester groups.

  • Purification of Functionalized Nanoparticles:

    • Purify the this compound functionalized nanoparticles by repeated centrifugation and resuspension in the desired storage buffer (e.g., PBS).

    • Alternatively, for smaller nanoparticles, use centrifugal filter units or dialysis.

Protocol 2: Functionalization of Amine-Terminated Nanoparticles with this compound

This protocol details the conjugation of the carboxylic acid terminus of this compound to nanoparticles with surface amine groups (e.g., aminated silica or polystyrene nanoparticles). This also involves an EDC/sulfo-NHS activation step, but in this case, the carboxylic acid on the PEG linker is activated.

Materials:

  • Amine-terminated nanoparticles (e.g., 1 mg/mL in a suitable buffer)

  • This compound

  • EDC

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS or deionized water

  • Centrifugal filter units

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of sulfo-NHS relative to the this compound.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation to Amine-Terminated Nanoparticles:

    • Disperse the amine-terminated nanoparticles in Conjugation Buffer to a final concentration of 1 mg/mL.

    • Add the activated this compound solution to the nanoparticle suspension. A 20 to 50-fold molar excess of the activated PEG linker is recommended.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching of Unreacted Sites:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of Functionalized Nanoparticles:

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in the desired storage buffer.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to assess the properties of the resulting nanoparticles.

ParameterMethodExpected Outcome
Hydrodynamic Diameter Dynamic Light Scattering (DLS)An increase in the hydrodynamic diameter is expected after PEGylation, indicative of the attached PEG chains creating a hydrated layer on the nanoparticle surface.[4]
Zeta Potential DLS with an electrodeThe zeta potential will shift towards neutral upon successful PEGylation, as the PEG layer shields the surface charge of the core nanoparticle.[5]
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS)Appearance of characteristic peaks for the amide bond and the ether groups of the PEG chain.
Morphology Transmission Electron Microscopy (TEM)TEM can be used to visualize the nanoparticle core and, in some cases, the PEG corona, and to assess for any aggregation.
Quantification of Surface Groups Titration, colorimetric assays (e.g., ninhydrin for primary amines), or fluorescence-based methodsTo determine the density of the conjugated PEG chains on the nanoparticle surface.
Illustrative Data on Nanoparticle Characterization Before and After PEGylation

The following table provides representative data on the changes in nanoparticle properties upon surface modification with PEG, based on published literature.

Nanoparticle TypeInitial Diameter (nm)Diameter after PEGylation (nm)Initial Zeta Potential (mV)Zeta Potential after PEGylation (mV)Reference
Polysaccharide-based Nanoparticles150165 (with 2 kDa PEG)+12.8+9.7
Mesoporous Silica Nanoparticles (Carboxylated)~100 (TEM)>100 (DLS, hydrated)-Shift towards neutral
Iron Oxide Nanoparticles8 (core)184 (hydrodynamic)--

Visualizing the Workflow and Concepts

Workflow for Functionalizing Carboxylated Nanoparticles

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification A Carboxylated Nanoparticles B Add EDC and sulfo-NHS in Activation Buffer A->B C Activated Nanoparticles (NHS-ester) B->C D Add this compound C->D E Incubate for 2 hours F PEGylated Nanoparticles E->F G Quench with Tris or Hydroxylamine F->G H Wash and Centrifuge G->H I Purified Functionalized Nanoparticles H->I G NP_COOH Nanoparticle-COOH Carboxylic Acid Active_Intermediate O-acylisourea intermediate (unstable) NP_COOH->Active_Intermediate + EDC EDC NHS_Ester Nanoparticle-CO-NHS Amine-reactive NHS ester (stable) Active_Intermediate->NHS_Ester + sulfo-NHS sulfo_NHS sulfo-NHS Final_Product Nanoparticle-CO-NH-PEG-COOH Stable Amide Bond NHS_Ester->Final_Product + PEG_NH2 H2N-PEG-COOH This compound G cluster_0 Functionalized Nanoparticle NP Nanoparticle Core Linker Amide Bond NP->Linker PEG -(O-CH2-CH2)16- Linker->PEG Terminal_Group COOH PEG->Terminal_Group Targeting_Ligand Targeting Ligand (e.g., Antibody) Terminal_Group->Targeting_Ligand Further Conjugation

References

Application Notes and Protocols for Amino-PEG16-acid Conjugation using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent attachment of Polyethylene Glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biologics and small molecules.[1][2] PEGylation can increase the hydrodynamic volume of a molecule, thereby reducing renal clearance and extending its circulation half-life.[1][3][4] It can also shield the molecule from proteolytic degradation and reduce its immunogenicity.

This document provides detailed application notes and protocols for the conjugation of Amino-PEG16-acid to amine-containing molecules (e.g., proteins, peptides, or small molecule drugs with a primary amine) using the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This zero-length crosslinking method facilitates the formation of a stable amide bond between the carboxylic acid group of this compound and a primary amine on the target molecule.

Chemistry Overview

The EDC/NHS conjugation is a two-step process that offers high efficiency and control over the reaction.

  • Activation of Carboxylic Acid: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: In the presence of NHS, the unstable O-acylisourea intermediate is converted into a more stable, amine-reactive NHS ester. This step is crucial for improving the efficiency of the conjugation reaction and minimizing side reactions.

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.

Experimental Workflow

The overall workflow for the conjugation of this compound to an amine-containing molecule involves activation of the PEG reagent, conjugation to the target molecule, quenching of the reaction, and subsequent purification and characterization of the conjugate.

G cluster_0 Activation cluster_1 Conjugation cluster_2 Downstream Processing This compound This compound EDC_NHS EDC / NHS This compound->EDC_NHS pH 4.5 - 6.0 (MES Buffer) Activated_PEG Activated Amino-PEG16-NHS Ester EDC_NHS->Activated_PEG Target_Molecule Amine-Containing Molecule Activated_PEG->Target_Molecule pH 7.0 - 8.5 (PBS Buffer) Conjugate PEGylated Molecule Target_Molecule->Conjugate Quenching Quenching (e.g., Tris, Glycine) Conjugate->Quenching Purification Purification (SEC, IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

Figure 1: General workflow for EDC/NHS mediated this compound conjugation.

Quantitative Data Summary

Successful conjugation requires careful optimization of reaction parameters. The following tables provide recommended starting conditions and expected outcomes.

ParameterRecommended Range/ValueNotes
pH (Activation Step) 4.5 - 6.0Optimal for EDC activation of the carboxyl group. MES buffer is a common choice as it does not contain competing amines or carboxylates.
pH (Conjugation Step) 7.0 - 8.5Optimal for the reaction of the NHS ester with primary amines. PBS is a suitable buffer for this step.
Molar Ratio (EDC:NHS) 1:1 to 1:3A slight excess of NHS can improve the stability of the activated intermediate.
Molar Ratio (PEG:Target) 1:1 to 20:1The optimal ratio depends on the number of available amines on the target and the desired degree of PEGylation. A higher excess of PEG will favor mono-PEGylation.
Reaction Time (Activation) 15 - 30 minutesSufficient time for the formation of the NHS ester at room temperature.
Reaction Time (Conjugation) 1 - 2 hours at room temperature, or overnight at 4°CLonger reaction times may be required for less reactive amines or lower concentrations.
Quenching Agent Tris, Glycine, or Hydroxylamine (10-50 mM final concentration)Added to stop the reaction by consuming any unreacted NHS esters.

Table 1: Recommended Reaction Conditions for this compound Conjugation.

Purification MethodPrinciple of SeparationApplication in PEG Conjugation
Size Exclusion Chromatography (SEC) Separation based on molecular size.Highly effective for removing unreacted PEG and other small molecules from the larger PEGylated product. It can also separate native from PEGylated proteins.
Ion Exchange Chromatography (IEX) Separation based on charge.Useful for separating PEGylated proteins from unreacted protein, as PEGylation can alter the surface charge. It can also be used to separate positional isomers.
Reverse Phase Chromatography (RPC) Separation based on hydrophobicity.Can be used for the analysis and purification of PEGylated peptides and small proteins, and for identifying PEGylation sites.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.A complementary technique to IEX for purifying PEGylated proteins, especially those difficult to separate by IEX alone.

Table 2: Common Purification Techniques for PEGylated Conjugates.

Experimental Protocols

Materials
  • This compound

  • Amine-containing target molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Purification columns (e.g., SEC, IEX)

  • Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol is designed for conjugating this compound to a protein with available primary amines (e.g., lysine residues, N-terminus).

1. Reagent Preparation:

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.

  • Dissolve the protein to be conjugated in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Dissolve this compound in Activation Buffer.

2. Activation of this compound:

  • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A common starting molar ratio is 1:2:5 (Carboxylic Acid:EDC:NHS).

  • Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.

3. Conjugation to the Protein:

  • Immediately after activation, add the activated Amino-PEG16-NHS ester solution to the protein solution.

  • The pH of the reaction mixture should be between 7.0 and 8.5 for efficient coupling. If necessary, adjust the pH with a small amount of a suitable non-amine containing base.

  • Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

4. Quenching the Reaction:

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.

5. Purification of the PEGylated Protein:

  • Purify the PEGylated protein from unreacted PEG, EDC/NHS byproducts, and unreacted protein using an appropriate chromatography technique as outlined in Table 2. Size exclusion chromatography is often the first choice for removing excess PEG.

6. Characterization of the Conjugate:

  • Analyze the purified conjugate to determine the degree of PEGylation and confirm the identity of the product. Common analytical techniques include:

    • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

    • Mass Spectrometry (MS): To determine the precise molecular weight of the conjugate and confirm the number of attached PEG chains.

    • HPLC (SEC, IEX, RPC): To assess purity and separate different PEGylated species.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the chemical reaction mechanism of EDC/NHS-mediated amide bond formation.

G Carboxyl R-COOH (this compound) O_acylisourea O-acylisourea intermediate (unstable) Carboxyl->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Urea Urea byproduct EDC->Urea O_acylisourea->Carboxyl Hydrolysis NHS_ester NHS ester (amine-reactive) O_acylisourea->NHS_ester + NHS NHS NHS NHS->NHS_ester Amide_bond R-CO-NH-R' (Stable Amide Bond) NHS_ester->Amide_bond + R'-NH2 Amine R'-NH2 (Target Molecule) Amine->Amide_bond

Figure 2: EDC/NHS reaction mechanism for amide bond formation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency 1. Inactive EDC/NHS. 2. Incorrect pH. 3. Competing nucleophiles in buffers (e.g., Tris, glycine). 4. Insufficient molar excess of PEG.1. Use fresh, properly stored EDC and NHS. 2. Ensure the activation pH is 4.5-6.0 and the coupling pH is 7.0-8.5. 3. Use non-amine, non-carboxylate buffers like MES and PBS. 4. Increase the molar ratio of this compound to the target molecule.
Protein Precipitation 1. High concentration of EDC. 2. Protein instability at the reaction pH.1. Reduce the concentration of EDC. 2. Perform a buffer exchange to ensure protein stability in the chosen reaction buffers.
Multiple PEGylation Products High number of accessible primary amines on the target molecule.1. Reduce the molar ratio of this compound to the target molecule. 2. Optimize reaction time and temperature to favor mono-PEGylation. 3. Consider site-specific conjugation strategies if homogeneity is critical.

Table 3: Troubleshooting Guide for EDC/NHS Conjugation.

Conclusion

The EDC/NHS-mediated conjugation of this compound is a versatile and effective method for the PEGylation of amine-containing molecules. By carefully controlling the reaction conditions, researchers can achieve efficient and specific conjugation, leading to the development of novel therapeutics with improved properties. The protocols and data presented in this document provide a solid foundation for scientists and drug development professionals to successfully implement this important bioconjugation technique.

References

Application Notes and Protocols for Amine-Reactive Chemistry of Amino-PEG16-acid Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Amino-PEG16-acid is a heterobifunctional polyethylene glycol (PEG) linker that possesses a primary amine group at one terminus and a carboxylic acid group at the other, connected by a 16-unit PEG chain. This linker is a valuable tool in bioconjugation and drug delivery due to the hydrophilic nature of the PEG spacer, which can enhance the solubility and stability of the resulting conjugates, and the versatile reactivity of its terminal functional groups.[1][2] The amine group can react with activated carboxylic acids (such as NHS esters) and carbonyls, while the carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[1] This dual reactivity allows for the precise and efficient coupling of diverse molecules, including proteins, peptides, antibodies, and small molecule drugs.

Amine-Reactive Chemistry: Two Primary Approaches

The utility of the this compound linker stems from its ability to participate in two primary amine-reactive conjugation strategies:

  • Reaction of the Linker's Amine Group: The primary amine of the this compound can be conjugated to a molecule containing a pre-activated carboxylic acid, most commonly an N-hydroxysuccinimide (NHS) ester. This reaction proceeds efficiently at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond.[3]

  • Reaction of the Linker's Carboxylic Acid Group: The terminal carboxylic acid of the this compound can be activated, typically using a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[4] The resulting NHS ester is a stable intermediate that can then react with primary amines on a target molecule to form a stable amide linkage.

Applications in Research and Drug Development

The unique properties of the this compound linker make it suitable for a wide range of applications:

  • PEGylation of Proteins and Peptides: Covalently attaching PEG chains to therapeutic proteins or peptides can improve their pharmacokinetic and pharmacodynamic profiles by increasing their hydrodynamic size, enhancing solubility, and reducing immunogenicity.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells.

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this linker can connect a target protein-binding ligand to an E3 ligase-binding ligand.

  • Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles or beads, to reduce non-specific protein binding and allow for the attachment of specific ligands.

  • Bioconjugation: It serves as a flexible, hydrophilic spacer to connect various biomolecules for applications in diagnostics and bioassays.

Quantitative Data Summary

While specific quantitative data for the this compound linker is not extensively published, the following tables provide typical reaction parameters and expected outcomes based on the well-established chemistry of similar PEG linkers.

Table 1: Typical Reaction Conditions for NHS Ester Coupling to Primary Amines

ParameterRecommended RangeNotes
pH 7.2 - 8.5Reaction is more efficient at slightly basic pH.
Buffer Phosphate, Borate, BicarbonateAvoid primary amine-containing buffers like Tris.
Molar Ratio (NHS-Ester:Amine) 5 - 20 fold excessHigher excess may be needed for dilute protein solutions.
Reaction Time 30 min - 2 hoursCan be extended at lower temperatures.
Temperature 4°C to Room TemperatureLower temperature can minimize side reactions.

Table 2: Typical Reaction Conditions for EDC/NHS Activation of Carboxylic Acids

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation step.
Conjugation pH 7.2 - 8.0Optimal for the reaction of the activated ester with the amine.
Molar Ratio (EDC:Carboxyl) 2 - 10 fold excess
Molar Ratio (NHS:Carboxyl) 2 - 5 fold excess
Activation Time 15 - 30 minutesAt room temperature.
Conjugation Time 1 - 4 hoursAt room temperature.

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS-Ester Activated Molecule

This protocol describes the reaction of the primary amine of the this compound with a molecule containing an NHS ester.

Materials:

  • This compound

  • NHS-ester activated molecule

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve Reagents:

    • Dissolve the NHS-ester activated molecule in a minimal amount of anhydrous DMF or DMSO.

    • Dissolve the this compound in the Reaction Buffer.

  • Reaction:

    • Add the dissolved NHS-ester activated molecule to the this compound solution. A typical molar ratio is a 1.2 to 5-fold molar excess of the this compound.

    • Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the final conjugate using techniques like LC-MS or MALDI-TOF MS to confirm the successful conjugation.

Protocol 2: Activation of this compound with EDC/NHS and Conjugation to an Amine-Containing Molecule

This protocol details the activation of the carboxylic acid group of the this compound and its subsequent reaction with a primary amine on a target molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve Reagents:

    • Dissolve the this compound in the Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • Add a 5 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation:

    • Dissolve the amine-containing molecule in the Conjugation Buffer.

    • Add the activated this compound solution to the amine-containing molecule solution. The pH of the reaction mixture should be adjusted to 7.2-7.5.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Buffer to stop the reaction. Hydroxylamine is effective at hydrolyzing unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate method to remove unreacted molecules and byproducts.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using methods such as SDS-PAGE (for proteins), LC-MS, or MALDI-TOF MS.

Visualizations

G cluster_0 Reaction of Linker's Amine Group Amino_PEG16_Acid H₂N-(PEG)₁₆-COOH (this compound) Amide_Bond_Formation Stable Amide Bond Molecule-CO-NH-(PEG)₁₆-COOH Amino_PEG16_Acid->Amide_Bond_Formation pH 7.2-8.5 NHS_Ester Molecule-CO-NHS (NHS-Ester Activated Molecule) NHS_Ester->Amide_Bond_Formation

Caption: Reaction of the this compound amine with an NHS-ester.

G cluster_1 Reaction of Linker's Carboxylic Acid Group Amino_PEG16_Acid H₂N-(PEG)₁₆-COOH (this compound) Activated_PEG_Linker H₂N-(PEG)₁₆-CO-NHS (Activated Linker) Amino_PEG16_Acid->Activated_PEG_Linker pH 4.5-6.0 EDC_NHS EDC / NHS EDC_NHS->Activated_PEG_Linker Final_Conjugate Stable Amide Bond H₂N-(PEG)₁₆-CO-NH-Target Activated_PEG_Linker->Final_Conjugate pH 7.2-8.0 Target_Molecule Target-NH₂ (Amine-containing Molecule) Target_Molecule->Final_Conjugate

Caption: Two-step reaction of the this compound carboxylic acid.

G cluster_workflow General Experimental Workflow Start Start Dissolve Dissolve Reactants Start->Dissolve React Perform Conjugation Reaction Dissolve->React Quench Quench Reaction React->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Characterize Characterize Product (e.g., LC-MS, MALDI-TOF) Purify->Characterize End End Characterize->End

Caption: A generalized workflow for bioconjugation experiments.

References

Application Notes and Protocols for Amino-PEG16-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Amino-PEG16-acid as a heterobifunctional linker in the development of targeted drug delivery systems. This document outlines the principles of PEGylation, key applications, experimental procedures, and expected outcomes, supported by quantitative data from relevant studies.

Introduction to this compound in Targeted Drug Delivery

This compound is a versatile polyethylene glycol (PEG) linker that possesses a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a 16-unit PEG chain. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool in the construction of sophisticated drug delivery systems.[1][][3]

The primary role of the PEG component is to confer "stealth" properties to the drug carrier, enhancing its systemic circulation time by reducing renal clearance and minimizing recognition by the immune system.[1][4] The terminal functional groups enable the covalent attachment of the PEG linker to both a targeting moiety (e.g., an antibody or peptide) and a therapeutic agent, either directly or on the surface of a nanoparticle carrier.

Key Advantages of Using this compound:

  • Enhanced Solubility and Stability: The hydrophilic PEG chain can improve the solubility of hydrophobic drugs and protect conjugated molecules from enzymatic degradation.

  • Reduced Immunogenicity: PEGylation can mask the epitopes of therapeutic proteins or nanoparticles, reducing their recognition by the immune system.

  • Improved Pharmacokinetics: The increased hydrodynamic volume imparted by the PEG chain prolongs circulation half-life by reducing renal filtration.

  • Controlled Bioconjugation: The orthogonal reactivity of the amine and carboxylic acid groups allows for specific, stepwise conjugation strategies.

  • Precise Spacer Length: The 16-unit PEG chain provides a defined and flexible spacer between the drug/carrier and the targeting ligand, which can optimize target binding by minimizing steric hindrance.

Applications of this compound in Targeted Drug Delivery

This compound and similar heterobifunctional PEG linkers are instrumental in the development of various targeted therapeutic platforms:

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. Amino-PEG-acid can serve as the linker connecting the drug to the antibody, enhancing the ADC's solubility and stability.

  • Targeted Nanoparticle Systems: Nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) can be functionalized with this compound. The carboxylic acid end can be conjugated to the nanoparticle surface, leaving the amine end available for the attachment of a targeting ligand. Alternatively, the amine end can be reacted with a functionalized nanoparticle, and the carboxylic acid can be used for ligand attachment. The drug can be encapsulated within the nanoparticle or conjugated to its surface.

  • Peptide-Drug Conjugates: Targeting peptides, which can recognize specific receptors on diseased cells, can be conjugated to therapeutic agents using this compound to improve the drug's pharmacokinetic profile and target specificity.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in creating a targeted nanoparticle drug delivery system. These protocols are based on established bioconjugation techniques.

Protocol 1: Activation of this compound Carboxylic Acid Group with EDC/NHS

This protocol describes the activation of the carboxylic acid terminus of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This is a common first step for conjugating the PEG linker to an amine-containing molecule, such as a targeting antibody or a functionalized nanoparticle.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine

Procedure:

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

  • Dissolve this compound in the appropriate solvent. For reactions in an aqueous environment, dissolve in Activation Buffer. For reactions in an organic solvent, use anhydrous DMF or DMSO.

  • Add EDC-HCl and NHS/Sulfo-NHS to the this compound solution. A molar excess of 1.5 to 5-fold of both EDC and NHS over the PEG linker is typically used.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This allows for the formation of the semi-stable NHS ester.

  • The resulting Amino-PEG16-NHS ester is now ready for conjugation to a primary amine-containing molecule. It is recommended to use the activated PEG linker immediately due to the limited stability of the NHS ester in aqueous solutions.

G cluster_materials Materials cluster_process Activation Process cluster_output Output A This compound P1 Dissolve this compound in Activation Buffer A->P1 B EDC P2 Add EDC and NHS to the solution B->P2 C NHS C->P2 D Activation Buffer (MES, pH 6.0) D->P1 P1->P2 P3 Incubate for 15-30 min at room temperature P2->P3 P4 Formation of Amino-PEG16-NHS ester P3->P4 O1 Activated Amino-PEG16-NHS ester (Ready for conjugation) P4->O1

Protocol 2: Conjugation of a Targeting Antibody to a Drug-Loaded Nanoparticle using this compound

This protocol outlines a two-step process for attaching a targeting antibody to a drug-loaded nanoparticle that has been functionalized with amine groups on its surface.

Step A: Conjugation of Activated this compound to the Targeting Antibody

  • Prepare the activated Amino-PEG16-NHS ester as described in Protocol 3.1.

  • Prepare the targeting antibody in a suitable buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4. The buffer should be free of primary amines (e.g., Tris).

  • Add the freshly prepared Amino-PEG16-NHS ester solution to the antibody solution. A molar excess of the PEG linker (e.g., 10- to 50-fold) is typically used to ensure efficient conjugation to the lysine residues on the antibody.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM to consume any unreacted NHS esters.

  • Purify the resulting Antibody-PEG-Amine conjugate using size exclusion chromatography or dialysis to remove excess PEG linker and byproducts.

Step B: Conjugation of the Antibody-PEG-Amine to the Amine-Functionalized Nanoparticle

  • Activate the carboxylic acid groups on the Antibody-PEG-Amine conjugate using the EDC/NHS chemistry described in Protocol 3.1.

  • Add the activated Antibody-PEG-Amine to a suspension of the amine-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction as described in Step A.

  • Purify the final antibody-targeted nanoparticles by centrifugation or tangential flow filtration to remove unconjugated antibodies and reagents.

G cluster_step1 Step 1: Antibody-PEG Conjugation cluster_step2 Step 2: Nanoparticle Conjugation cluster_output Final Product A1 Targeting Antibody (in amine-free buffer) A3 Incubate at RT for 1-2h A1->A3 A2 Activated Amino-PEG16-NHS ester (from Protocol 3.1) A2->A3 A4 Purify Antibody-PEG-Amine (Size Exclusion Chromatography) A3->A4 B1 Purified Antibody-PEG-Amine A4->B1 B2 Activate Carboxylic Acid (EDC/NHS) B1->B2 B4 Incubate at RT for 2-4h B2->B4 B3 Amine-Functionalized Drug-Loaded Nanoparticle B3->B4 B5 Purify Targeted Nanoparticle (Centrifugation) B4->B5 O1 Antibody-Targeted Drug Delivery System B5->O1

Characterization of the Targeted Drug Delivery System

Thorough characterization is crucial to ensure the successful synthesis and functionality of the targeted drug delivery system.

Key Characterization Techniques:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after conjugation. An increase in size is expected after PEGylation and antibody attachment.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles at different stages of conjugation. Changes in zeta potential can confirm the successful attachment of charged molecules like this compound and antibodies.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.

  • UV-Vis Spectroscopy: To quantify the amount of drug loaded into the nanoparticles and to determine the concentration of antibody conjugated to the nanoparticles (e.g., using a BCA protein assay).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic chemical bonds formed during the conjugation process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the PEG-conjugates.

  • In Vitro Cell-Based Assays: To evaluate the targeting efficiency and therapeutic efficacy of the final construct. This includes cell uptake studies using fluorescence microscopy or flow cytometry, and cytotoxicity assays (e.g., MTT assay) to determine the IC50 values in target and non-target cells.

  • In Vivo Studies: To assess the biodistribution, pharmacokinetics, and anti-tumor efficacy of the targeted drug delivery system in animal models.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies utilizing Amino-PEG-acid linkers for the development of targeted drug delivery systems.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Capacity (%)
Unconjugated Nanoparticles100 ± 5< 0.2-20 ± 2N/A
PEGylated Nanoparticles120 ± 7< 0.2-15 ± 3N/A
Antibody-Targeted Nanoparticles140 ± 10< 0.25-10 ± 45.6 ± 0.23
Drug-Loaded Nanoparticles110 ± 6< 0.2-18 ± 221.3 ± 1.6

Table 2: In Vitro Efficacy of Targeted vs. Non-Targeted Formulations

FormulationTarget Cell LineNon-Target Cell Line
IC50 (µg/mL) IC50 (µg/mL)
Free Drug0.5 ± 0.10.6 ± 0.1
Non-Targeted Nanoparticles1.2 ± 0.31.5 ± 0.4
Targeted Nanoparticles0.3 ± 0.081.3 ± 0.3

Table 3: In Vivo Tumor Accumulation of PEGylated Nanoparticles

FormulationTime Point% Injected Dose per Gram of Tumor
Non-PEGylated Nanoparticles24 h2.5 ± 0.5
PEGylated Nanoparticles24 h6.8 ± 1.2
Non-PEGylated Nanoparticles72 h1.8 ± 0.4
PEGylated Nanoparticles72 h4.5 ± 0.9

Signaling Pathways in Targeted Drug Delivery

The ultimate goal of a targeted drug delivery system is to modulate specific signaling pathways within the target cells to achieve a therapeutic effect. For instance, in cancer therapy, the delivered drug may aim to inhibit pathways involved in cell proliferation, survival, or angiogenesis.

G cluster_extracellular Extracellular cluster_intracellular Intracellular NP Targeted Nanoparticle (with this compound linker) Receptor Cell Surface Receptor NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release e.g., pH-dependent Drug Therapeutic Drug Drug_Release->Drug Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt/mTOR) Drug->Signaling_Cascade Inhibition Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibition Proliferation->Apoptosis Inhibition

Conclusion

This compound is a powerful and versatile tool for the construction of advanced targeted drug delivery systems. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the creation of highly specific and effective therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design and synthesize novel targeted therapies with improved efficacy and safety profiles.

References

Enhancing Peptide Solubility with Amino-PEG16-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poor aqueous solubility is a significant hurdle in the development of therapeutic peptides, limiting their bioavailability and clinical utility. Covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a well-established strategy to overcome this limitation. This document provides detailed application notes and protocols for utilizing Amino-PEG16-acid, a discrete PEG linker, to improve the solubility of peptides. The methodologies described herein are intended to guide researchers through the process of peptide PEGylation, subsequent solubility assessment, and characterization of the resulting conjugate.

Introduction to Peptide Solubility and PEGylation

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often hampered by inherent physicochemical properties, particularly poor solubility in aqueous solutions. This can lead to challenges in formulation, administration, and can negatively impact pharmacokinetic profiles.

PEGylation, the process of covalently attaching PEG chains to a molecule, is a widely adopted method to enhance the solubility and other pharmacological properties of peptides.[1][2][3] The hydrophilic nature of the PEG polymer increases the hydrodynamic radius of the peptide and shields it from enzymatic degradation, thereby improving its stability and extending its circulation half-life.[4][5] this compound is a monodisperse PEG linker containing 16 ethylene glycol units, an amine group for conjugation, and a carboxylic acid terminus. Its discrete length ensures batch-to-batch consistency, a critical factor in therapeutic development.

The fundamental principle behind solubility enhancement via PEGylation lies in the ability of the PEG chain to form hydrogen bonds with water molecules, creating a hydration shell around the peptide. This shell masks the hydrophobic regions of the peptide, preventing aggregation and increasing its affinity for aqueous environments.

Quantitative Data on Solubility Enhancement

The conjugation of this compound to a poorly soluble peptide can lead to a significant, quantifiable increase in its aqueous solubility. The degree of enhancement is dependent on the intrinsic properties of the peptide and the site of PEGylation. Below is a representative table summarizing the expected improvement in solubility for a model hydrophobic peptide after PEGylation.

PeptideMolecular Weight (Da)Solubility in PBS (pH 7.4) (mg/mL)Fold Increase in Solubility
Model Peptide (Unmodified)~25000.1-
Model Peptide-PEG16 (N-term)~32302.525
Model Peptide-PEG16 (Lys side-chain)~32302.222

Note: The data presented in this table is illustrative and serves to provide a realistic expectation of solubility enhancement. Actual results will vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

PEGylation of a Peptide with this compound

This protocol describes the conjugation of this compound to a peptide via its primary amine groups (N-terminus or lysine side chains) using carbodiimide chemistry.

Materials:

  • Peptide with at least one primary amine group

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis membrane (appropriate molecular weight cutoff) or size-exclusion chromatography (SEC) column

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then diluted with the Reaction Buffer.

  • Activation of this compound:

    • In a separate tube, dissolve this compound, EDC, and NHS in anhydrous DMF. A molar ratio of 1:1.2:1.2 (this compound:EDC:NHS) is recommended.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the peptide solution. The molar ratio of peptide to activated PEG can be varied to optimize the degree of PEGylation, starting with a 1:3 to 1:5 ratio.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quenching the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to stop the reaction.

  • Purification of the PEGylated Peptide:

    • Remove unreacted PEG and other small molecules by dialysis against phosphate-buffered saline (PBS), pH 7.4, or by using an appropriate SEC column.

    • Monitor the purification process by UV-Vis spectrophotometry or HPLC.

  • Lyophilization: Lyophilize the purified PEGylated peptide solution to obtain a stable powder.

PEGylation_Workflow Peptide Dissolve Peptide in Reaction Buffer Conjugate Mix Activated PEG with Peptide Solution Peptide->Conjugate Activate_PEG Activate this compound with EDC/NHS in DMF Activate_PEG->Conjugate Quench Quench Reaction with Tris-HCl Conjugate->Quench Purify Purify by Dialysis or SEC Quench->Purify Lyophilize Lyophilize to Powder Purify->Lyophilize

Figure 1. Experimental workflow for peptide PEGylation.
Solubility Assessment of PEGylated Peptides

This protocol describes a method to determine and compare the solubility of the unmodified and PEGylated peptides.

Materials:

  • Unmodified Peptide powder

  • PEGylated Peptide powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the unmodified peptide powder to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).

    • In a separate tube, do the same for the PEGylated peptide.

    • Ensure that there is undissolved solid material at the bottom of each tube.

  • Equilibration:

    • Incubate the tubes at room temperature for 24 hours with constant gentle agitation (e.g., on a rotator or shaker) to ensure equilibrium is reached.

  • Separation of Undissolved Peptide:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved peptide.

  • Quantification of Soluble Peptide:

    • Carefully collect a known volume of the supernatant from each tube, being cautious not to disturb the pellet.

    • Determine the concentration of the peptide in the supernatant using a suitable analytical method:

      • UV-Vis Spectrophotometry: Measure the absorbance at a wavelength where the peptide absorbs (e.g., 280 nm for peptides containing Trp or Tyr). A standard curve of the peptide should be prepared to determine the concentration.

      • HPLC: Inject a known volume of the supernatant onto a reverse-phase HPLC column and quantify the peptide peak area against a standard curve.

  • Calculation of Solubility: The determined concentration represents the solubility of the peptide in PBS.

Solubility_Assessment_Workflow Prepare_Solutions Prepare Saturated Solutions of Peptides in PBS Equilibrate Equilibrate for 24h with Agitation Prepare_Solutions->Equilibrate Centrifuge Centrifuge to Pellet Undissolved Peptide Equilibrate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Quantify Quantify Peptide Concentration (UV-Vis or HPLC) Collect_Supernatant->Quantify

Figure 2. Workflow for peptide solubility assessment.

Characterization of PEGylated Peptides

It is crucial to characterize the PEGylated peptide to confirm successful conjugation and determine the degree of PEGylation.

Recommended Analytical Methods:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the PEGylated peptide compared to the unmodified peptide.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides the most accurate determination of the molecular weight of the PEGylated peptide, confirming the covalent attachment of the PEG chain(s).

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to assess the purity of the PEGylated peptide and separate it from the unmodified peptide. Size-exclusion HPLC can also be used to confirm the increase in hydrodynamic radius.

Mechanism of Solubility Enhancement

The covalent attachment of the hydrophilic this compound chain to a peptide enhances its solubility through several mechanisms.

Solubility_Enhancement_Mechanism cluster_peptide Poorly Soluble Peptide cluster_pegylated_peptide PEGylated Peptide (Soluble) Hydrophobic_Regions Hydrophobic Regions Aggregation Aggregation Hydrophobic_Regions->Aggregation leads to PEG_Chain This compound Chain PEG_Chain->Hydrophobic_Regions masks Hydration_Shell Hydration Shell PEG_Chain->Hydration_Shell forms Increased_Solubility Increased Solubility Hydration_Shell->Increased_Solubility results in

Figure 3. Mechanism of solubility enhancement by PEGylation.

The primary mechanism is the formation of a hydration shell around the peptide. The ether oxygens of the PEG backbone form hydrogen bonds with water molecules, effectively creating a hydrophilic shield. This shield masks the hydrophobic regions of the peptide that would otherwise promote intermolecular aggregation and precipitation in aqueous solutions. The increased hydrodynamic volume of the PEGylated peptide also contributes to its improved solubility and stability.

Conclusion

The use of this compound provides a robust and reliable method for enhancing the solubility of therapeutic peptides. The protocols and information presented in this document offer a comprehensive guide for researchers to successfully PEGylate their peptides of interest, assess the resulting improvement in solubility, and characterize the final conjugate. By overcoming the challenge of poor solubility, PEGylation with discrete linkers like this compound can significantly advance the development of novel peptide-based therapeutics.

References

Site-Specific Modification of Biomolecules with Amino-PEG16-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the site-specific modification of biomolecules using Amino-PEG16-acid. This versatile bifunctional linker, featuring a primary amine and a terminal carboxylic acid connected by a 16-unit polyethylene glycol (PEG) chain, offers a powerful tool for enhancing the therapeutic properties of proteins, peptides, and other biomolecules. Its applications span from the development of advanced drug delivery systems to the creation of novel proteomics reagents.

Introduction to this compound in Bioconjugation

This compound is a hydrophilic, flexible linker that enables the covalent attachment of various payloads to biomolecules. The primary amine group can react with activated esters (like NHS esters), carboxylic acids (in the presence of carbodiimides), and other electrophilic groups.[1] The terminal carboxylic acid can be activated to react with primary amines on a target molecule, forming a stable amide bond.[1] This dual reactivity makes it an ideal spacer for creating complex bioconjugates.

The 16-unit PEG chain imparts several desirable properties to the modified biomolecule, including:

  • Increased Hydrophilicity and Solubility: Crucial for improving the formulation and bioavailability of hydrophobic drugs or peptides.

  • Reduced Immunogenicity: The PEG chain can shield epitopes on the biomolecule, reducing its potential to elicit an immune response.

  • Improved Pharmacokinetics: The increased hydrodynamic radius of the PEGylated biomolecule can lead to a longer circulation half-life by reducing renal clearance.

  • Enhanced Stability: PEGylation can protect biomolecules from proteolytic degradation.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in several areas of research and drug development:

  • Antibody-Drug Conjugates (ADCs): As a linker, it can connect a cytotoxic payload to a monoclonal antibody, ensuring that the drug is delivered specifically to cancer cells.

  • PROTACs (Proteolysis Targeting Chimeras): this compound is utilized as a linker to synthesize PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2][3]

  • Peptide and Protein Modification: Enhancing the therapeutic potential of peptide and protein drugs by improving their stability and pharmacokinetic profiles.

  • Surface Modification: Functionalizing nanoparticles, liposomes, and other drug delivery vehicles to improve their biocompatibility and targeting capabilities.

  • Proteomics and Diagnostics: Labeling proteins and other biomolecules with tags for detection and quantification.

Experimental Protocols

The following are generalized protocols for the use of this compound in biomolecule modification. It is crucial to optimize the reaction conditions for each specific application.

Protocol 1: Conjugation of this compound to a Protein via Amide Bond Formation

This protocol describes the conjugation of the carboxylic acid terminus of this compound to primary amines (e.g., lysine residues) on a target protein using EDC/NHS chemistry.

Materials:

  • Target protein in a suitable buffer (e.g., PBS, MES)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in the Reaction Buffer.

    • Add a 1.5-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation:

    • Add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized (start with a 10 to 20-fold molar excess of the linker).

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Remove excess reagents and unconjugated this compound by size-exclusion chromatography or dialysis against a suitable storage buffer.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and functional assays to determine the degree of modification and retention of biological activity.

Protocol 2: Labeling of a Carboxylated Biomolecule with the Amine Group of this compound

This protocol describes the conjugation of the amine terminus of this compound to a biomolecule containing carboxylic acid groups (e.g., proteins with aspartic or glutamic acid residues, or carboxylated nanoparticles).

Materials:

  • Carboxylated biomolecule

  • This compound

  • EDC and NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Purification system

Procedure:

  • Biomolecule Preparation: Suspend or dissolve the carboxylated biomolecule in the Activation Buffer.

  • Activation of Carboxyl Groups:

    • Add EDC and NHS to the biomolecule solution in a 5 to 10-fold molar excess over the number of carboxyl groups to be activated.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Centrifuge (if applicable) and resuspend the activated biomolecule in the Coupling Buffer.

    • Immediately add a 10 to 50-fold molar excess of this compound.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Purification: Purify the conjugate using appropriate methods such as centrifugation and washing, dialysis, or chromatography to remove unreacted materials.

  • Characterization: Characterize the conjugate to confirm the attachment of the PEG linker and to assess its properties.

Data Presentation

Quantitative data for site-specific modification is highly dependent on the biomolecule, reaction conditions, and analytical methods used. The following tables provide representative data from hypothetical experiments to illustrate the expected outcomes.

Table 1: Optimization of Protein-PEG Conjugation Ratio

Molar Ratio (this compound : Protein)Degree of Labeling (PEG/Protein)Protein Recovery (%)Biological Activity (%)
5:11.2 ± 0.29592
10:12.5 ± 0.39285
20:14.1 ± 0.58871
50:16.8 ± 0.78155

Table 2: Characterization of Purified Protein-PEG16 Conjugate

Analytical MethodResult
SDS-PAGEShift in apparent molecular weight corresponding to PEGylation
Mass Spectrometry (MALDI-TOF)Confirmation of covalent attachment and determination of PEG distribution
Size-Exclusion ChromatographyIncreased hydrodynamic radius, purity >95%
Endotoxin Assay< 0.1 EU/mg

Visualization of Workflows and Pathways

Experimental Workflow for Protein PEGylation

experimental_workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis reagent This compound activated_reagent Activated NHS Ester of PEG reagent->activated_reagent 15 min, RT edc_nhs EDC / NHS edc_nhs->activated_reagent reaction_mixture Reaction Mixture activated_reagent->reaction_mixture protein Target Protein protein->reaction_mixture quenched_mixture Quenched Reaction reaction_mixture->quenched_mixture 2 hrs, RT purification Size-Exclusion Chromatography quenched_mixture->purification final_product Purified Conjugate purification->final_product analysis MS & Functional Assay final_product->analysis

Caption: Workflow for the conjugation of this compound to a target protein.

PROTAC-Mediated Protein Degradation Pathway

protac_pathway cluster_protac PROTAC Action cluster_degradation Ubiquitin-Proteasome System protac PROTAC (with this compound linker) ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Target Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Poly-ubiquitination of POI ternary_complex->ubiquitination Ubiquitin Transfer proteasome 26S Proteasome ubiquitination->proteasome Recognition degradation Degradation of POI proteasome->degradation peptides Recycled Amino Acids degradation->peptides

Caption: Mechanism of PROTAC-mediated degradation of a target protein.

References

Application Notes and Protocols for Amino-PEG16-acid in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Amino-PEG16-acid in Hydrogel Formation

This compound is a heterobifunctional PEG linker possessing a terminal primary amine group (-NH2) and a terminal carboxylic acid group (-COOH) separated by a 16-unit polyethylene glycol chain. This structure allows for its use as a flexible crosslinker or as a component to introduce specific functionalities into a hydrogel network. The hydrophilic PEG backbone enhances the biocompatibility and water retention of the resulting hydrogel, making it a promising candidate for various biomedical applications, including drug delivery and tissue engineering.

The primary amine can react with activated esters (like NHS esters), aldehydes, and other amine-reactive groups, while the carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to react with primary amines. This dual reactivity allows for controlled crosslinking of polymer chains to form a hydrogel network.

Applications in Hydrogel Formation

Controlled Drug Delivery

Hydrogels formulated with this compound can serve as depots for the sustained release of therapeutic agents. The porous nature of the hydrogel allows for the encapsulation of small molecules, proteins, and other biologics. The release rate can be tuned by modulating the crosslinking density of the hydrogel. A higher degree of crosslinking will result in a smaller mesh size, hindering the diffusion of the encapsulated drug and leading to a slower release profile.

Tissue Engineering Scaffolds

The biocompatibility and tunable mechanical properties of this compound-containing hydrogels make them suitable as scaffolds for 3D cell culture and tissue regeneration. The PEG backbone is known to be protein-repellent, which can be advantageous in preventing non-specific cell adhesion. To promote specific cell interactions, cell adhesion ligands (e.g., RGD peptides) can be covalently conjugated to the hydrogel network using the reactive amine or carboxyl groups of the PEG linker.

Bioconjugation and Surface Modification

This compound can be used to modify the surface of materials or other molecules to improve their biocompatibility or to provide reactive sites for further functionalization. For instance, it can be grafted onto a surface to create a hydrophilic coating that reduces biofouling.

Quantitative Data Summary

As specific data for this compound hydrogels is unavailable, the following table presents representative data for hydrogels formed using similar amino- and carboxyl-functionalized PEGs. These values should be considered as a general reference and will vary depending on the specific polymer system, crosslinking chemistry, and experimental conditions.

PropertyTypical Range of ValuesFactors Influencing the Property
Gelation Time Seconds to hoursPolymer concentration, crosslinker concentration, pH, temperature, type of crosslinking chemistry
Swelling Ratio (%) 100 - 2000%Crosslinking density, polymer hydrophilicity, pH, ionic strength of the swelling medium
Young's Modulus (kPa) 1 - 1000 kPaCrosslinking density, polymer concentration, molecular weight of the polymer
Mesh Size (nm) 5 - 100 nmCrosslinking density, polymer concentration
Drug Release Half-life Hours to weeksDrug size, drug-matrix interactions, hydrogel degradation rate, crosslinking density

Experimental Protocols

Protocol 1: Formation of a Chemically Crosslinked Hydrogel using EDC/NHS Chemistry

This protocol describes the formation of a hydrogel by crosslinking a multi-arm PEG-amine with a polymer containing carboxylic acid groups, using this compound as a potential component to modify hydrogel properties.

Materials:

  • 4-arm PEG-NH2 (10 kDa)

  • Hyaluronic acid (HA) (or another polymer with carboxylic acid groups)

  • This compound (as a modifier, optional)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MES buffer (0.1 M, pH 5.5)

Procedure:

  • Preparation of Polymer Solutions:

    • Dissolve 4-arm PEG-NH2 in PBS (pH 7.4) to a final concentration of 10% (w/v).

    • Dissolve Hyaluronic acid in MES buffer (pH 5.5) to a final concentration of 2% (w/v). If using this compound as a modifier, it can be added to the HA solution at a desired molar ratio.

  • Activation of Carboxylic Acid Groups:

    • To the Hyaluronic acid solution, add EDC and NHS at a molar ratio of 2:1 relative to the carboxylic acid groups on HA. For example, for 1 mmol of COOH, add 2 mmol of EDC and 1 mmol of NHS.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Hydrogel Formation:

    • Quickly mix the activated HA solution with the 4-arm PEG-NH2 solution in a 1:1 volume ratio.

    • Gently pipette the mixture into a mold or the desired container.

    • Gelation should occur within minutes. The gelation time can be modulated by adjusting the concentrations of the polymers and crosslinking agents.

  • Washing and Swelling:

    • After complete gelation, immerse the hydrogel in PBS (pH 7.4) to wash away any unreacted reagents.

    • Allow the hydrogel to swell to equilibrium for 24-48 hours, with periodic changes of the PBS.

Protocol 2: Characterization of Hydrogel Properties

1. Swelling Ratio Measurement:

  • Record the weight of the swollen hydrogel (Ws).
  • Lyophilize the hydrogel to obtain the dry weight (Wd).
  • Calculate the swelling ratio: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

2. Mechanical Testing:

  • Perform compression or tensile tests on the swollen hydrogel discs using a mechanical tester.
  • Calculate the Young's modulus from the linear region of the stress-strain curve.

3. In Vitro Drug Release Study:

  • Load the hydrogel with a model drug during the formation process by dissolving the drug in one of the precursor solutions.
  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.
  • At predetermined time points, collect aliquots of the release medium and replace with fresh medium.
  • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
  • Plot the cumulative drug release as a function of time.

Visualizations

Hydrogel_Formation_Workflow cluster_Preparation 1. Preparation of Precursors cluster_Activation 2. Activation cluster_Crosslinking 3. Crosslinking cluster_Characterization 4. Characterization PolymerA Polymer with -NH2 groups (e.g., 4-arm PEG-NH2) Mixing Mix Precursor Solutions PolymerA->Mixing PolymerB Polymer with -COOH groups (e.g., Hyaluronic Acid) Activation Activate -COOH groups with EDC/NHS PolymerB->Activation Modifier This compound (Optional Modifier) Modifier->Activation Activation->Mixing Gelation Hydrogel Formation Mixing->Gelation Washing Washing & Swelling Gelation->Washing Analysis Physical & Biological Analysis Washing->Analysis

Caption: Workflow for hydrogel formation using EDC/NHS chemistry.

Drug_Delivery_Mechanism cluster_Hydrogel Hydrogel Matrix cluster_Release Release Mechanisms Hydrogel Crosslinked Polymer Network (with this compound) Drug Encapsulated Drug Degradation Degradation-controlled Release Hydrogel->Degradation Matrix erosion Diffusion Diffusion-controlled Release Drug->Diffusion Diffusion through pores ReleasedDrug Released Drug Diffusion->ReleasedDrug Degradation->ReleasedDrug

Application Notes and Protocols for Bioconjugation Using Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of heterobifunctional polyethylene glycol (PEG) linkers in bioconjugation. PEG linkers are indispensable tools in the development of advanced therapeutics and diagnostics, offering enhanced solubility, stability, and pharmacokinetic profiles of conjugated biomolecules.[1][2][3] This document outlines key applications, quantitative data for experimental planning, and step-by-step protocols for common bioconjugation techniques.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers with distinct reactive functional groups at each terminus, enabling the specific and sequential covalent linkage of two different molecules, such as a protein to a drug or a nanoparticle to a targeting ligand.[1][4] The inclusion of a PEG spacer provides several key advantages:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous environments and protects the conjugate from enzymatic degradation.

  • Reduced Immunogenicity: PEGylation can mask epitopes on biomolecules, reducing their potential to elicit an immune response.

  • Improved Pharmacokinetics: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation half-life.

  • Precise Spacer Control: The defined length of discrete PEG linkers allows for precise control over the distance between the conjugated molecules, which is crucial for optimizing biological activity.

Commonly used reactive groups on heterobifunctional PEG linkers include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine residues), maleimides for reacting with sulfhydryl groups (e.g., cysteine residues), and bioorthogonal functionalities like azides and dibenzocyclooctyne (DBCO) for "click chemistry" reactions.

Key Applications and Experimental Protocols

This section details the protocols for three major applications of heterobifunctional PEG linkers: antibody-drug conjugation, surface modification of nanoparticles, and bioorthogonal labeling using click chemistry.

Antibody-Drug Conjugates (ADCs) using NHS-PEG-Maleimide Linkers

ADCs combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component influencing the ADC's stability and therapeutic index. The following protocol describes the conjugation of an antibody to a thiol-containing drug using an NHS-ester-PEG-Maleimide linker. This is a two-step process where the NHS ester first reacts with primary amines on the antibody, followed by the reaction of the maleimide group with the thiol-containing drug.

ADC_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation cluster_step3 Step 3: Purification & Analysis A Antibody (Ab-NH2) C Activated Antibody (Ab-PEG-Maleimide) A->C pH 7.5-8.5 RT, 1-2h B NHS-PEG-Maleimide B->C E Antibody-Drug Conjugate (ADC) C->E pH 6.5-7.5 RT, 2h or 4°C, overnight D Thiol-containing Drug (Drug-SH) D->E F Purified ADC E->F SEC G Characterization (SEC-HPLC, etc.) F->G

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-PEG-Maleimide linker

  • Thiol-containing drug

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate buffer (e.g., PBS), pH 7.2-7.5

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or cysteine)

  • Size-exclusion chromatography (SEC) column or desalting column

Procedure:

Step 1: Activation of Antibody with NHS-PEG-Maleimide

  • Equilibrate the vial of NHS-PEG-Maleimide to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the NHS-PEG-Maleimide linker (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

  • Adjust the pH of the antibody solution to 7.5-8.5 if necessary.

  • Add the linker solution to the antibody solution at a 10- to 50-fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature or 2 hours at 4°C with gentle mixing.

  • Remove excess, unreacted linker using a desalting column or dialysis, equilibrating with Conjugation Buffer (pH 7.2-7.5).

Step 2: Conjugation of Maleimide-Activated Antibody with Thiol-Containing Drug

  • Immediately add the thiol-containing drug to the purified, maleimide-activated antibody solution. A 3- to 5-fold molar excess of the drug is recommended.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • (Optional) Quench any unreacted maleimide groups by adding a final concentration of 10-20 mM cysteine and incubating for 15 minutes.

Step 3: Purification and Analysis

  • Purify the final ADC by SEC to remove unreacted drug and other small molecules.

  • Characterize the purified ADC. Use SEC-HPLC to determine purity and assess aggregation. The drug-to-antibody ratio (DAR) can also be determined using techniques like HPLC.

Surface Modification of Nanoparticles

PEGylation is a common strategy to improve the stability and biocompatibility of nanoparticles for biomedical applications. This protocol describes the modification of amine-functionalized nanoparticles using a carboxyl-PEG linker that is activated with EDC/NHS chemistry.

Nanoparticle_Workflow cluster_step1 Step 1: Linker Activation cluster_step2 Step 2: Nanoparticle Conjugation cluster_step3 Step 3: Purification & Analysis A Carboxyl-PEG Linker C Activated PEG-NHS Ester A->C RT, 15-30 min B EDC / NHS B->C E PEGylated Nanoparticles C->E pH 7.2-7.5 RT, 2-4h D Amine-Functionalized Nanoparticles D->E F Purified PEGylated Nanoparticles E->F Centrifugation/ Washing G Characterization (DLS, Zeta) F->G

Caption: Workflow for nanoparticle surface modification.

Materials:

  • Amine-functionalized nanoparticles

  • Carboxyl-terminated heterobifunctional PEG linker (e.g., HOOC-PEG-X)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 5.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Centrifugal filter units or equipment for dialysis/magnetic separation

Procedure:

Step 1: Activation of Carboxyl-PEG Linker

  • Dissolve the Carboxyl-PEG linker in Activation Buffer.

  • Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS to the linker solution.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.

Step 2: Conjugation to Nanoparticles

  • Disperse the amine-functionalized nanoparticles in the activated PEG linker solution. A 10-fold molar excess of the PEG linker relative to surface amine groups is a good starting point.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with Conjugation Buffer.

  • Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.

Step 3: Purification and Analysis

  • Purify the PEGylated nanoparticles to remove unreacted linker and reagents. This can be done by repeated centrifugation and resuspension in a suitable buffer or by using a centrifugal filter unit.

  • Perform at least three wash cycles.

  • Resuspend the purified nanoparticles in a buffer of choice for storage and characterization.

  • Analyze the nanoparticles for changes in hydrodynamic diameter and zeta potential to confirm successful PEGylation (see Table 2).

Bioorthogonal Labeling via Copper-Free Click Chemistry

Bioorthogonal reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), occur in biological systems without interfering with native biochemical processes. This protocol outlines the use of a DBCO-PEG-NHS ester to first label a protein with a DBCO moiety, followed by a "click" reaction with an azide-containing molecule.

ClickChem_Workflow cluster_step1 Step 1: Protein Labeling cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: Purification A Protein-NH2 C DBCO-labeled Protein A->C pH 7-9 RT, 30 min B DBCO-PEG-NHS B->C E Final Conjugate C->E RT, 1-12h D Azide-containing Molecule D->E F Purified Conjugate E->F SEC/Dialysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amino-PEG16-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG16-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation?

The conjugation of an this compound to a primary amine-containing molecule (like a protein or peptide) typically involves a two-step process mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1]

The process is as follows:

  • Activation Step: The carboxyl group (-COOH) on the this compound is activated by EDC to form a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable in aqueous solutions.[1]

  • NHS Ester Formation: To enhance stability and efficiency, NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1] This reaction is most efficient in a slightly acidic pH range.[2]

  • Conjugation Step: The NHS-activated PEG then reacts with a primary amine group (-NH2) on the target molecule (e.g., the N-terminus or the epsilon-amine of a lysine residue) to form a stable amide bond. This step is favored at a neutral to slightly basic pH.

Q2: Why is my PEGylation yield consistently low?

Low PEGylation yield can be attributed to several factors, including suboptimal reaction conditions, degradation of reagents, or issues with the target molecule itself. A systematic troubleshooting approach is recommended to identify and resolve the root cause.

Q3: What are the optimal reaction conditions for this conjugation?

Optimal conditions can vary depending on the specific biomolecule being conjugated. However, general guidelines can be found in the tables below. It is often necessary to perform optimization experiments for each specific system.

Troubleshooting Guide

Issue 1: Low or No PEGylation Yield
Possible Cause Recommended Solution(s)
Degradation of EDC or NHS EDC and NHS are moisture-sensitive. Ensure they are equilibrated to room temperature before opening to prevent condensation. Use fresh reagents if degradation is suspected.
Hydrolysis of NHS-activated PEG The NHS ester is susceptible to hydrolysis, especially in aqueous buffers. Prepare the activated PEG solution immediately before use and add it to the reaction mixture promptly.
Incorrect pH for Activation or Conjugation The two steps of the reaction have different optimal pH ranges. Verify the pH of your buffers. Use a pH of 4.5-6.0 for the EDC/NHS activation step and then adjust the pH to 7.2-8.5 for the conjugation to the amine.
Inaccessible Amine Groups on Target Molecule The primary amines on the target molecule may be sterically hindered or buried within its 3D structure. Consider using a mild denaturant to expose these groups, but be cautious as this may affect protein function.
Insufficient Molar Ratio of Reagents The molar ratio of PEG-acid, EDC, and NHS to the target molecule is critical. A molar excess of the PEGylating agent is often required to drive the reaction. Start with a systematic variation of molar ratios to find the optimal balance.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for the activated PEG. Use non-amine containing buffers such as MES for the activation step and PBS for the conjugation step.
Issue 2: Protein Aggregation/Precipitation During Reaction
Possible Cause Recommended Solution(s)
Protein Instability at Reaction pH or Temperature The chosen pH or temperature may be causing the protein to denature and aggregate. Screen different buffer conditions to find one that maintains protein stability. Consider performing the reaction at a lower temperature (e.g., 4°C), though this may require a longer reaction time.
High Protein Concentration High concentrations of the target protein can increase the likelihood of aggregation. Try reducing the protein concentration in the reaction mixture.
Cross-linking If your this compound has reactive groups at both ends, it could lead to cross-linking and aggregation. Ensure you are using a monofunctional PEG derivative if only single-point attachment is desired.
Issue 3: Loss of Biological Activity of the Conjugate
Possible Cause Recommended Solution(s)
PEGylation at or near the Active Site The PEG chain may be sterically hindering the active site of the protein. If possible, protect the active site during conjugation by adding a substrate or a competitive inhibitor. Alternatively, explore different PEGylation chemistries that target other amino acid residues away from the active site.
Denaturation of the Protein The reaction conditions (pH, temperature) may have denatured the protein. Confirm the integrity of the protein after the reaction using biophysical methods like Circular Dichroism. Optimize reaction conditions to be milder.

Quantitative Data Summary

Table 1: Recommended pH and Buffer Conditions
Reaction Step Recommended pH Range Recommended Buffers Buffers to Avoid
Carboxyl Activation (with EDC/NHS) 4.5 - 6.00.1 M MES, 0.5 M NaClBuffers with primary amines (e.g., Tris, Glycine) or carboxylates.
Amine Coupling 7.2 - 8.5Phosphate-buffered saline (PBS)Buffers with primary amines (e.g., Tris, Glycine).
Table 2: Suggested Molar Ratios of Reactants
Reactant Suggested Molar Excess over Target Molecule Notes
This compound 1.2 to 20-foldThe optimal ratio is system-dependent and should be determined empirically.
EDC 2 to 10-fold relative to PEG-acidA significant excess can sometimes lead to side reactions.
NHS/Sulfo-NHS 2 to 5-fold relative to PEG-acidNHS helps to improve the stability of the activated intermediate.

Experimental Protocols

General Two-Step Protocol for this compound Conjugation

This protocol provides a general framework. Optimization of concentrations, molar ratios, and incubation times will be necessary for specific applications.

Materials:

  • This compound

  • Target molecule with primary amines (e.g., protein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening the vials.

    • Prepare a solution of your target molecule in the Activation Buffer.

    • Dissolve the this compound in the Activation Buffer.

  • Activation of this compound:

    • Add EDC and NHS to the this compound solution. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the PEG-acid.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl group.

  • Conjugation to Target Molecule:

    • Immediately add the activated this compound solution to the target molecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS-activated PEG.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by purifying the PEGylated conjugate using a desalting column or another suitable chromatography method like Size Exclusion Chromatography (SEC).

Analysis of Conjugation:

  • SDS-PAGE: The most common initial method to verify PEGylation. The conjugated protein will show a significant increase in its apparent molecular weight.

  • Chromatography: Techniques like Ion Exchange Chromatography (IEX) can often separate species with different numbers of attached PEG chains.

  • Mass Spectrometry: Provides an accurate measurement of the molecular weight of the conjugate, allowing for precise determination of the degree of PEGylation.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_purification 4. Quenching & Purification prep_target Prepare Target Molecule in Activation Buffer conjugate Mix Activated PEG with Target Molecule Adjust pH to 7.2-8.5 Incubate 2h-overnight prep_target->conjugate prep_peg Prepare this compound in Activation Buffer activate_peg Add EDC/NHS to PEG-acid (pH 4.5-6.0) Incubate 15-30 min prep_peg->activate_peg prep_edc_nhs Equilibrate & Dissolve EDC and NHS prep_edc_nhs->activate_peg activate_peg->conjugate quench Add Quenching Buffer (e.g., Tris, Glycine) Incubate 30 min conjugate->quench purify Purify Conjugate (e.g., SEC, IEX) quench->purify analysis 5. Analysis (SDS-PAGE, MS) purify->analysis

Caption: Workflow for this compound conjugation.

troubleshooting_guide cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_molecule Target Molecule Issues start Low/No PEGylation Yield? check_reagents Degraded EDC/NHS? Hydrolyzed PEG-NHS? start->check_reagents Check solution_reagents Use fresh reagents. Prepare activated PEG immediately before use. check_reagents->solution_reagents Yes check_ph Incorrect pH for activation or coupling? check_reagents->check_ph No solution_ph Verify buffer pH. Use pH 4.5-6.0 for activation, 7.2-8.5 for coupling. check_ph->solution_ph Yes check_molar_ratio Suboptimal molar ratios? check_ph->check_molar_ratio No solution_molar_ratio Optimize molar excess of PEG and coupling agents. check_molar_ratio->solution_molar_ratio Yes check_amines Inaccessible amines? Competing nucleophiles? check_molar_ratio->check_amines No solution_amines Use mild denaturant. Use amine-free buffers. check_amines->solution_amines Yes

Caption: Troubleshooting logic for low PEGylation yield.

References

How to prevent side reactions during Amino-PEG16-acid coupling.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Amino-PEG16-acid coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing side reactions during the conjugation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a bifunctional linker molecule containing a polyethylene glycol (PEG) chain of 16 ethylene glycol units. It possesses two primary reactive functional groups: a primary amine (-NH2) and a carboxylic acid (-COOH). The amine group can react with activated esters (like NHS esters), carboxylic acids, aldehydes, and ketones. The carboxylic acid can be coupled to primary amines using activating agents such as carbodiimides (e.g., EDC) with or without additives like N-hydroxysuccinimide (NHS).

Q2: What are the most common side reactions observed during the coupling of the carboxylic acid group of this compound?

The most prevalent side reactions when activating the carboxylic acid moiety include:

  • Racemization: Loss of stereochemical integrity at the alpha-carbon of the amino acid being coupled to the PEG-acid. This is a significant concern when coupling to chiral molecules.

  • Hydrolysis of the activated ester: The activated carboxylic acid (e.g., an O-acylisourea or NHS ester) can react with water in the solvent, leading to the regeneration of the original carboxylic acid and reducing the coupling efficiency.

  • N-acylurea formation: A common side reaction with carbodiimide coupling agents where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea byproduct.[1][2]

  • O-acylation: If the molecule being coupled to the this compound contains hydroxyl groups (e.g., serine, threonine, or tyrosine residues), these can be acylated by the activated PEG-acid, leading to undesired byproducts.[3]

Q3: How does the long PEG chain of this compound affect the coupling reaction?

The PEG chain can introduce steric hindrance, which may slow down the reaction rate by impeding the approach of the coupling reagents and the molecule to be conjugated.[4][5] However, the hydrophilic and flexible nature of the PEG chain can also improve the solubility of the reactants, potentially mitigating aggregation-related issues.

Troubleshooting Guides

Issue 1: Low Coupling Yield

Symptoms:

  • LC-MS or HPLC analysis shows a large amount of unreacted starting materials.

  • The desired PEGylated product is a minor component in the reaction mixture.

Root Causes & Solutions:

Root CauseRecommended Solution
Inactive Coupling Reagents Use fresh, high-quality coupling reagents. Carbodiimides like EDC are particularly sensitive to moisture and should be stored in a desiccator.
Hydrolysis of Activated Ester Ensure all solvents and reagents are anhydrous, as water will hydrolyze the activated intermediate. Perform the reaction at the optimal pH to balance amine reactivity and ester stability.
Suboptimal pH For NHS ester-mediated coupling, maintain a pH between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended for an optimal balance between amine nucleophilicity and NHS ester stability. For carbodiimide reactions, a slightly acidic pH (around 4.5-6.0) can be more efficient.
Steric Hindrance Increase the reaction time or consider a modest increase in temperature (while monitoring the stability of your reactants). Using a longer spacer arm on the molecule to be conjugated, if possible, can also help.
Insufficient Molar Ratio Increase the molar excess of the this compound or the coupling reagents. A 1.5 to 5-fold excess is a common starting point.

Troubleshooting Workflow for Low Coupling Yield

G start Low Coupling Yield Observed c1 Check Reagent Quality (Coupling agents, solvents) start->c1 c2 Verify Reaction pH start->c2 c3 Optimize Molar Ratios start->c3 c4 Address Steric Hindrance start->c4 c5 Monitor Reaction Time & Temperature start->c5 sol1 Use fresh, anhydrous reagents and solvents. c1->sol1 Degraded/Wet Reagents sol2 Adjust pH to optimal range (e.g., 7.2-8.5 for NHS esters). c2->sol2 Suboptimal pH sol3 Increase excess of PEG-acid or coupling agents. c3->sol3 Insufficient Reactants sol4 Increase reaction time or slightly increase temperature. c4->sol4 Slow Reaction Rate sol5 Monitor reaction progress over time to find optimal duration. c5->sol5 Incomplete Reaction

Caption: A logical workflow for troubleshooting low yield in this compound coupling.

Issue 2: Presence of Multiple Side Products

Symptoms:

  • HPLC or LC-MS analysis of the crude product shows multiple peaks in addition to the desired product and starting materials.

  • Mass spectrometry reveals masses corresponding to byproducts of racemization, hydrolysis, or N-acylurea formation.

Root Causes & Solutions:

Root CauseRecommended Solution
Racemization Use racemization-suppressing additives like HOBt or HOAt when using carbodiimide coupling agents. Uronium/aminium salt reagents like HATU or HBTU generally result in lower racemization. Perform the reaction at a lower temperature (e.g., 0°C).
N-acylurea Formation Add NHS or HOBt to the reaction mixture before adding the carbodiimide (EDC or DCC). This converts the highly reactive O-acylisourea to a more stable active ester, minimizing rearrangement. Lowering the reaction temperature and pH can also suppress N-acylurea formation.
O-acylation If your molecule has reactive hydroxyl groups, consider using protecting groups for these functionalities before performing the PEGylation reaction.
Hydrolysis of Activated PEG Use anhydrous solvents and reagents. Prepare reagent solutions immediately before use. Optimize the pH to minimize the rate of hydrolysis while maintaining a sufficient rate of amidation.

Signaling Pathway of Carbodiimide Coupling and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways cluster_prevention Prevention Strategy peg_acid This compound (R-COOH) o_acyl O-Acylisourea Intermediate (Highly Reactive) peg_acid->o_acyl + EDC edc EDC o_acyl->peg_acid + H2O (Hydrolysis) product Desired PEG-Amide Conjugate o_acyl->product + R'-NH2 n_acyl N-Acylurea (Inactive Byproduct) o_acyl->n_acyl Rearrangement nhs_ester NHS-Ester Intermediate (More Stable) o_acyl->nhs_ester + NHS/HOBt amine Primary Amine (R'-NH2) hydrolysis Hydrolysis nhs NHS / HOBt nhs_ester->product + R'-NH2

Caption: The reaction pathway of EDC coupling, highlighting side reactions and their prevention.

Data Presentation

Table 1: Comparative Efficiency of Common Coupling Reagents

This table summarizes the performance of various coupling reagents in peptide synthesis, which is analogous to this compound coupling. The data is compiled from multiple studies to provide a general comparison.

Coupling ReagentAdditiveBaseTypical Yield (%)Relative RacemizationReference
HATU HOAtDIPEA~99Very Low
HBTU HOBtDIPEA~95-98Low
PyBOP HOBtDIPEA~95Low
EDC / NHS NHS-87-92Low
DCC / HOBt HOBt-VariableLow

Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Effect of pH on the Hydrolysis of NHS Esters

This table illustrates the relationship between pH and the stability of NHS esters in aqueous solutions. As the pH increases, the rate of hydrolysis accelerates, reducing the half-life of the reactive ester.

pHHalf-life of NHS Ester (at room temperature)Reference
7.04-5 hours
8.0~3.5 hours
8.5~2-3 hours
8.6~10 minutes (at 4°C)
9.0~2 hours

Half-life values are approximate and can vary based on the specific NHS ester and buffer conditions.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Primary Amine

This protocol provides a general guideline for the coupling reaction. Optimization of molar ratios, reaction time, and temperature may be necessary for specific applications.

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification column (e.g., RP-HPLC with a C18 column)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • In a separate vial, dissolve the amine-containing molecule (1-1.2 equivalents) in the Reaction Buffer.

  • Activation of Carboxylic Acid:

    • Add NHS (1.2 equivalents) to the this compound solution.

    • Add EDC (1.2 equivalents) to the same solution.

    • Stir the mixture at room temperature for 15-30 minutes to form the NHS-ester.

  • Coupling Reaction:

    • Slowly add the activated this compound solution to the solution of the amine-containing molecule.

    • Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.

    • Monitor the reaction progress by LC-MS or TLC.

  • Quenching the Reaction:

    • Add the quenching solution to consume any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the crude product using reverse-phase HPLC (RP-HPLC) with a C18 column. A gradient of water and acetonitrile (both containing 0.1% TFA) is typically used for elution.

    • Collect fractions containing the desired product and confirm its identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Purification of PEGylated Product by RP-HPLC

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample: Crude reaction mixture, filtered

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Sample Injection: Inject the filtered crude reaction mixture onto the column.

  • Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be:

    • 5-65% B over 30 minutes

    • 65-95% B over 5 minutes

    • Hold at 95% B for 5 minutes

    • Return to 5% B over 2 minutes and re-equilibrate.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Analysis: Analyze the collected fractions by mass spectrometry to identify the desired product.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated product.

References

Storage and handling guidelines for Amino-PEG16-acid to maintain stability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage, handling, and use of Amino-PEG16-acid to ensure its stability and optimal performance in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term stability, this compound should be stored in a desiccated environment at -20°C.[1] For short-term storage, 4°C is acceptable for days to weeks.[1] It is crucial to prevent exposure to moisture, as this can compromise the integrity of the compound.[2] Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation.[2]

Q2: What is the shelf life of this compound?

When stored properly at -20°C, the shelf life of this compound is greater than two years in its solid form.[1] Once in solution, it is recommended to use it immediately or store it in aliquots at -20°C for a short period (days to weeks). Avoid repeated freeze-thaw cycles.

Q3: In what solvents is this compound soluble?

This compound is soluble in a variety of organic solvents such as DMSO, DMF, and methanol. Its hydrophilic PEG spacer also imparts good solubility in aqueous media.

Q4: What are the reactive groups of this compound and what do they react with?

This compound is a bifunctional linker with two reactive groups:

  • An amino (-NH2) group that readily reacts with activated carboxylic acids (e.g., NHS esters), aldehydes, and ketones.

  • A carboxylic acid (-COOH) group that can be coupled to primary amines in the presence of activating agents like EDC and NHS.

Stability Data

ConditionFormRecommended TemperatureExpected StabilityNotes
Long-Term Storage Solid-20°C> 2 yearsStore in a desiccator to protect from moisture.
Short-Term Storage Solid4°CDays to WeeksKeep desiccated.
Shipping SolidAmbientStable for a few weeksUpon receipt, store at -20°C.
In Solution (Aqueous) Liquid-20°CDays to WeeksAliquot to avoid freeze-thaw cycles. Prone to hydrolysis at non-neutral pH.
In Solution (Organic) Liquid-20°CWeeks to MonthsDepends on the solvent; ensure the solvent is anhydrous.

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation experiments using this compound, particularly in EDC/NHS coupling reactions.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Inactive Reagents: EDC and NHS are highly sensitive to moisture and can hydrolyze.Purchase fresh reagents and store them in a desiccator at -20°C. Always warm reagents to room temperature before opening. Prepare solutions immediately before use.
Inappropriate Buffer: The pH of the reaction buffer is critical for efficient coupling. Amine or carboxylate-containing buffers (e.g., Tris, acetate) will compete with the reaction.Use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0 for the EDC activation step. For the amine coupling step, use a buffer like PBS at pH 7.2-8.0.
Hydrolysis of Activated Intermediate: The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions.Perform the reaction steps as quickly as possible after the activation of the carboxylic acid.
Steric Hindrance: The target functional groups on your molecule may be sterically inaccessible.Consider using a longer PEG linker to overcome steric hindrance.
Precipitation During Reaction Protein Aggregation: Changes in pH or the addition of reagents can cause protein aggregation.Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange if necessary.
High Reagent Concentration: A large excess of EDC can sometimes lead to precipitation.If precipitation is observed with a high excess of EDC, try reducing the concentration.
Unexpected Side Reactions PEG Degradation: Oxidative conditions can lead to the degradation of the PEG chain, forming byproducts like formaldehyde and formic acid that can react with amines.Use degassed buffers and consider performing reactions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein's Primary Amines

This protocol describes the activation of the carboxylic acid end of this compound and its subsequent conjugation to primary amines (e.g., lysine residues) on a protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare stock solutions of this compound, EDC, and NHS/Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) immediately before use.

  • Activation of this compound:

    • In a microfuge tube, dissolve this compound in Activation Buffer.

    • Add a 10-20 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to your protein solution in Coupling Buffer. A 10-20 fold molar excess of the linker over the protein is a good starting point. The final concentration of the organic solvent from the stock solutions should ideally be below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

Visualizations

EDC_NHS_Coupling_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Quenching & Purification AminoPEG This compound (-COOH end) ActivatedPEG NHS-activated This compound AminoPEG->ActivatedPEG 15-30 min, RT EDC_NHS EDC + NHS in MES Buffer (pH 4.5-6.0) EDC_NHS->ActivatedPEG Protein Protein (-NH2 groups) ActivatedPEG->Protein Conjugate Protein-PEG-Amine Conjugate Protein->Conjugate 2h RT or O/N 4°C in PBS (pH 7.2-7.5) Quench Quenching Buffer (e.g., Tris) Conjugate->Quench Purification Purification (e.g., Desalting Column) Quench->Purification FinalProduct Purified Conjugate Purification->FinalProduct

Caption: Workflow for EDC/NHS coupling of this compound to a protein.

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Conjugation cluster_antibody_conjugation Antibody Conjugation cluster_purification Purification & Characterization Drug Cytotoxic Drug (-COOH) DrugLinker Drug-PEG-COOH Drug->DrugLinker EDC/NHS Coupling AminoPEG This compound (-NH2 end) AminoPEG->DrugLinker Antibody Antibody (-NH2 on Lysine) DrugLinker->Antibody Activate -COOH end ADC Antibody-Drug Conjugate (ADC) Antibody->ADC EDC/NHS Coupling Purify Purification (e.g., SEC) ADC->Purify Characterize Characterization (e.g., DAR) Purify->Characterize

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

Technical Support Center: Purification of Amino-PEG16-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Amino-PEG16-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying this compound conjugates?

A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective method for purifying small PEGylated molecules like this compound conjugates.[1] The separation is based on the hydrophobicity of the molecules.

Q2: What type of HPLC column is recommended for this purification?

A2: A C18 column is an excellent starting point for purifying this compound conjugates.[1][2] C8 columns can also be utilized. For higher resolution, columns with smaller particle sizes (e.g., < 5 µm) are recommended.[1]

Q3: My this compound conjugate has poor UV absorbance. What detection methods can I use?

A3: Since polyethylene glycol (PEG) itself lacks a strong UV chromophore, detection can be challenging if the conjugated molecule is not UV-active.[1] In such cases, universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly recommended. Mass Spectrometry (MS) is also an excellent option as it provides both detection and mass confirmation.

Q4: Can I use Size Exclusion Chromatography (SEC) for purification?

A4: Yes, Size Exclusion Chromatography (SEC) is a viable method, particularly for removing unreacted starting materials and other low molecular weight impurities. SEC separates molecules based on their size in solution (hydrodynamic radius).

Q5: Is Ion Exchange Chromatography (IEX) suitable for purifying this compound conjugates?

A5: Ion Exchange Chromatography (IEX) can be a powerful tool, especially because this compound possesses both a primary amine and a terminal carboxylic acid, which will be charged depending on the pH. This charge difference can be exploited to separate the conjugate from unreacted starting materials or byproducts. Cation exchange chromatography can be used to separate the PEGylated product from the un-PEGylated starting material.

Troubleshooting Guides

Reverse-Phase HPLC (RP-HPLC)
Problem Potential Cause Solution
Broad Peaks Non-optimal chromatographic conditions (e.g., slow kinetics on the column).Increase the column temperature to improve kinetics. Optimize the gradient elution to ensure better separation.
The sample is dissolved in a strong solvent (e.g., pure DMSO).Keep the injection volume as small as possible if using a strong solvent. Whenever feasible, dissolve the sample in the mobile phase.
Poor Resolution Inappropriate mobile phase or gradient.Alter the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) to change selectivity. A shallower gradient can also increase resolution.
Wrong column chemistry.For smaller PEG conjugates, a C4 column might offer better resolution than a C18 column.
Low Recovery The conjugate is irreversibly adsorbed to the column.Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase to neutralize acidic silanol groups on the silica-based column, which can interact with the amine on the PEG conjugate.
Co-elution of Impurities Similar hydrophobicity of the conjugate and impurities.Optimize the gradient and mobile phase composition. Consider a different chromatography mode (e.g., IEX) if RP-HPLC does not provide adequate separation.
Size Exclusion Chromatography (SEC)
Problem Potential Cause Solution
Poor Separation Inappropriate column pore size.Select a column with a pore size suitable for the molecular weight range of your conjugate and expected impurities.
Non-specific interactions with the column matrix.Modify the mobile phase by adding organic modifiers or salts to minimize hydrophobic or ionic interactions.
Peak Tailing Secondary interactions between the analyte and the stationary phase.Increase the ionic strength of the mobile phase or add a small amount of an organic solvent.
Ion Exchange Chromatography (IEX)
Problem Potential Cause Solution
No Binding to Column Incorrect pH of the mobile phase.Adjust the pH of the buffer to ensure the this compound conjugate has the appropriate charge to bind to the ion exchange resin. For cation exchange, the pH should be below the pI of the molecule, and for anion exchange, it should be above the pI.
Ionic strength of the loading buffer is too high.Decrease the salt concentration of the buffer used to load the sample onto the column.
Poor Elution The elution buffer is not strong enough.Increase the salt concentration or change the pH of the elution buffer to effectively displace the bound conjugate from the resin.

Experimental Protocols

Protocol 1: General RP-HPLC Purification

This protocol provides a starting point for the purification of this compound conjugates. Optimization will be required based on the specific properties of the conjugate and the impurities present.

  • Column Selection: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a linear gradient of 5-95% B over 30 minutes. Hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 10 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 214 nm (for peptide bonds if applicable) or ELSD/CAD/MS for universal detection.

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of the initial mobile phase composition. If solubility is an issue, DMSO can be used, but the injection volume should be kept low.

Protocol 2: General Size Exclusion Chromatography (SEC)

This protocol is suitable for removing small molecule impurities or unreacted starting materials.

  • Column Selection: Choose a column with a fractionation range appropriate for the size of the this compound conjugate (e.g., a column suitable for separating molecules in the 100 - 5,000 Da range).

  • Mobile Phase: Phosphate-buffered saline (PBS) or another buffer system that ensures the solubility and stability of the conjugate.

  • Flow Rate: Isocratic elution at a flow rate recommended by the column manufacturer (typically 0.5 - 1 mL/min).

  • Detection: Refractive Index (RI) detector or ELSD/CAD/MS.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.22 µm filter before injection.

Protocol 3: General Ion Exchange Chromatography (IEX)

This protocol leverages the charge of the terminal amine and acid groups.

  • Resin Selection: Choose a cation or anion exchange resin based on the desired separation. For example, a strong cation exchanger like SP-Sepharose can be used.

  • Buffer A (Binding Buffer): A low ionic strength buffer at a pH where the conjugate is charged and will bind to the resin (e.g., for cation exchange, a buffer at pH 3-4).

  • Buffer B (Elution Buffer): Buffer A with a high concentration of salt (e.g., 1 M NaCl).

  • Procedure:

    • Equilibrate the column with Buffer A.

    • Load the sample dissolved in Buffer A.

    • Wash the column with Buffer A to remove unbound impurities.

    • Elute the bound conjugate with a linear gradient of 0-100% Buffer B.

  • Detection: UV detection if the conjugate has a chromophore, or collection of fractions followed by an appropriate analytical technique.

Data Presentation

Table 1: Comparison of Purification Methods for this compound Conjugates

Method Principle of Separation Advantages Disadvantages
RP-HPLC HydrophobicityHigh resolution and purity.Can be time-consuming; requires specialized equipment.
SEC Hydrodynamic Radius (Size)Good for removing small molecule impurities and desalting.Lower resolution than RP-HPLC for molecules of similar size.
IEX Net ChargeCan separate molecules with different charge properties, including isomers.Requires careful pH and buffer optimization.

Visualizations

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC System cluster_analysis Post-Purification dissolve Dissolve Crude Conjugate in Mobile Phase A / Min. DMSO inject Inject Sample dissolve->inject column C18 or C8 Column Gradient Elution inject->column detect Detection (UV/ELSD/CAD/MS) column->detect collect Fraction Collection detect->collect analyze Purity Analysis (e.g., Analytical HPLC, MS) collect->analyze lyophilize Solvent Removal/ Lyophilization analyze->lyophilize

Caption: General workflow for the purification of this compound conjugates using RP-HPLC.

Purification_Decision_Tree start Crude This compound Conjugate q1 Primary Goal: High Purity Separation? start->q1 q2 Significant Size Difference between Product and Impurities? q1->q2 No rphplc Use RP-HPLC q1->rphplc Yes q3 Product and Impurities have Different Charges? q2->q3 No sec Use SEC q2->sec Yes iex Use IEX q3->iex Yes combine Consider a Combination of Methods (e.g., SEC then RP-HPLC) q3->combine No

Caption: Decision tree for selecting a primary purification method for this compound conjugates.

References

Impact of pH on Amino-PEG16-acid conjugation efficiency.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the conjugation of Amino-PEG16-acid, with a focus on the critical impact of reaction pH. The following information addresses common issues encountered during EDC/NHS-mediated conjugation to primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a molecule with a primary amine?

A1: The conjugation process using common carbodiimide chemistry (EDC and NHS) is a two-step reaction, with each step having a different optimal pH.

  • Activation Step: The activation of the carboxylic acid on the this compound with EDC and NHS is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[1][2][3]

  • Conjugation Step: The subsequent reaction of the activated NHS-ester with the primary amine of your target molecule is most efficient at a neutral to slightly basic pH, typically pH 7.0-8.5 .[1][4] For many proteins, a pH of 7.2-7.5 is a good starting point to ensure both reactivity and stability.

Therefore, a two-step protocol with a pH adjustment between the steps is highly recommended for maximal efficiency.

Q2: Why is the activation step performed at an acidic pH?

A2: The activation of carboxylic acids by the carbodiimide EDC is most effective under mildly acidic conditions (pH 4.5-6.0). This pH range promotes the formation of the O-acylisourea intermediate, which then reacts with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.

Q3: Why is the conjugation step performed at a higher pH?

A3: The reaction between the NHS-activated PEG and a primary amine requires the amine to be in its unprotonated, nucleophilic state (-NH2). At acidic pH, the amine is predominantly in its protonated, non-reactive form (-NH3+). Increasing the pH to the 7.0-8.5 range deprotonates the amine, significantly increasing its reactivity and favoring the formation of a stable amide bond.

Q4: What are the primary competing reactions that can lower my yield?

A4: The most significant competing reaction is the hydrolysis of the NHS ester . The NHS ester is susceptible to cleavage by water, which regenerates the original, unreactive carboxylic acid. The rate of this hydrolysis reaction increases dramatically with rising pH. This creates a critical trade-off: the pH must be high enough for the amine to be reactive, but not so high that the NHS ester hydrolyzes before it can conjugate with the target molecule.

Q5: Are there specific buffers I should use or avoid for this conjugation?

A5: Yes, the choice of buffer is critical.

  • Recommended Buffers: For the activation step (pH 4.5-6.0), use a buffer free of competing carboxyl and amine groups, such as MES buffer (2-(N-morpholino)ethanesulfonic acid). For the conjugation step (pH 7.0-8.5), buffers like PBS (Phosphate-Buffered Saline), HEPES , or Borate buffer are suitable.

  • Buffers to Avoid: Do NOT use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or Glycine . These buffers will compete with your target molecule for reaction with the activated this compound, drastically reducing your conjugation efficiency. Buffers with carboxylates, like acetate, should also be avoided during the activation step.

Troubleshooting Guide

Issue: My conjugation efficiency is low or zero.

This is a common problem that can typically be traced to one of the following causes:

Possible CauseRecommended Solution
Suboptimal pH The pH for either the activation or conjugation step was incorrect. Solution: Implement a two-step pH protocol. First, perform the EDC/NHS activation in a non-amine, non-carboxylate buffer like MES at pH 5.0-6.0. Then, adjust the pH of the reaction mixture to 7.2-8.0 with a buffer like PBS immediately before adding your amine-containing molecule. Always verify the pH of your buffers right before use.
Hydrolysis of NHS Ester The activated PEG-acid degraded due to high pH or extended reaction times. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6. Solution: Prepare EDC and NHS solutions immediately before use and proceed to the amine coupling step promptly after the 15-minute activation period. Avoid pH values above 8.5 unless absolutely necessary and consider performing the reaction at 4°C to slow hydrolysis.
Inappropriate Buffer The buffer contained primary amines (e.g., Tris) that competed with the target molecule. Solution: Use only the recommended buffers (e.g., MES for activation, PBS or HEPES for conjugation). Ensure that the amine-containing molecule is also in a compatible buffer.
Degraded Reagents EDC and NHS are moisture-sensitive and can lose activity if not stored properly. Solution: Store EDC and NHS desiccated at -20°C. Before use, allow the vials to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF.
Precipitation of Conjugate The labeled molecule has precipitated out of solution due to the hydrophobicity of attached molecules. Solution: The PEG linker itself enhances water solubility, but if other hydrophobic moieties are involved, precipitation can occur. Consider adding organic co-solvents like DMSO or DMF (up to 20%) to the reaction buffer, ensuring it is compatible with your biomolecule.

Quantitative Data Summary

The efficiency of this compound conjugation is a balance between amine reactivity and the stability of the activated intermediate. The tables below summarize the impact of pH on these factors.

Table 1: Recommended pH Conditions for Two-Step EDC/NHS Conjugation

StepReactionOptimal pH RangeRecommended Buffers
1. Activation Carboxylic Acid + EDC/NHS → NHS Ester4.5 - 6.0MES
2. Conjugation NHS Ester + Primary Amine → Amide Bond7.0 - 8.5PBS, HEPES, Borate

Table 2: Impact of pH on NHS Ester Stability (Hydrolysis Half-life)

pHApproximate Half-lifeImplication for Conjugation
7.04-5 hoursStable, but amine reactivity may be suboptimal.
8.01 hourGood balance of reactivity and stability.
8.5~20-30 minutesHigh amine reactivity, but rapid hydrolysis requires a fast reaction.
8.610 minutesVery high risk of hydrolysis; may lead to low yields.
9.0~5-10 minutesExtremely rapid hydrolysis; generally not recommended.

Experimental Protocol

Two-Step Aqueous EDC/NHS Conjugation of this compound

This protocol outlines the general procedure for conjugating an this compound to a protein or other amine-containing biomolecule in an aqueous environment.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES buffer (0.1 M MES, 0.5 M NaCl; pH 6.0)

  • Conjugation Buffer: PBS (20 mM sodium phosphate, 0.15 M NaCl; pH 7.2-7.5)

  • Amine-containing target molecule in Conjugation Buffer

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF for stock solutions

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before opening vials. Prepare 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF. These solutions should be made fresh immediately before use. Prepare a stock solution of this compound in the Activation Buffer.

  • Activation of PEG-Acid (pH 5-6): a. In a reaction tube, add the this compound to the Activation Buffer. b. Add the EDC stock solution to the PEG-acid solution. A 2- to 5-fold molar excess of EDC over the PEG-acid is common. c. Immediately add the NHS/Sulfo-NHS stock solution. Use the same molar excess as EDC. d. Incubate for 15-30 minutes at room temperature to allow for the formation of the amine-reactive NHS ester.

  • Conjugation to Amine (pH 7.2-7.5): a. Add the amine-containing target molecule to the activated PEG-acid mixture. b. Immediately adjust the pH of the reaction to 7.2-7.5 by adding a sufficient volume of Conjugation Buffer (PBS). This step is critical and should be done promptly. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching Reaction: a. To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM. b. Incubate for 15 minutes at room temperature.

  • Purification: a. Remove excess, unreacted PEG and quenching reagents from the final conjugate product using an appropriate method such as dialysis, size-exclusion chromatography (desalting column), or HPLC.

Visual Guides

G cluster_workflow EDC/NHS Conjugation Workflow start Start activate Activate this compound with EDC/NHS start->activate ph_activate pH 4.5 - 6.0 (MES Buffer) activate->ph_activate add_amine Add Amine-Containing Target Molecule activate->add_amine adjust_ph Adjust pH to 7.0 - 8.5 (e.g., with PBS) add_amine->adjust_ph conjugate Incubate for Conjugation (2h @ RT or O/N @ 4°C) adjust_ph->conjugate quench Quench Reaction (Tris or Hydroxylamine) conjugate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify end_node End purify->end_node G cluster_balance The pH Optimization Challenge p1 p2 p3 p4 optimal Optimal Range (pH 7.0 - 8.5) p5 amine Amine Reactivity (-NH2 form) amine->p5  Increases stability NHS Ester Stability (Longer Half-life) stability->p1  Increases stability->amine low_ph Low pH (Acidic) high_ph High pH (Basic) low_ph->high_ph Increasing pH

References

Choosing the right solvent for Amino-PEG16-acid reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG16-acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional crosslinker containing a primary amine group (-NH2) and a terminal carboxylic acid group (-COOH) separated by a 16-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility of the molecule in both aqueous and organic solvents.[1][2][3] The amine group can react with activated carboxylic acids (such as NHS esters) and other carbonyl-containing molecules.[2][4] The carboxylic acid can be activated, for example with EDC and NHS, to react with primary amines to form a stable amide bond.

Q2: In which solvents is this compound soluble?

This compound is generally soluble in a variety of solvents due to its hydrophilic PEG chain. It exhibits good solubility in water and many common organic solvents. A summary of its solubility is provided in the table below.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Water / Aqueous Buffers (e.g., PBS)Very SolubleThe hydrophilic PEG chain imparts excellent water solubility.
Dimethylformamide (DMF)SolubleA common solvent for peptide coupling reactions.
Dimethyl sulfoxide (DMSO)SolubleOften used to prepare stock solutions.
Dichloromethane (DCM) / ChloroformSolubleA common organic solvent for PEG derivatives.
Alcohols (e.g., Methanol, Ethanol)Less SolubleSolubility may be limited compared to other organic solvents.
TolueneLess SolubleHeating may be required to dissolve.
Diethyl EtherNot SolubleGenerally not a suitable solvent.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

  • Possible Cause: The reagent may have absorbed moisture, which can affect its solubility. PEGs are known to be hygroscopic.

  • Solution: Before use, allow the vial to warm to room temperature before opening to prevent condensation. For easier handling, especially for low-melting solids, prepare a stock solution in an anhydrous solvent like DMSO or DMF.

  • Possible Cause: The chosen solvent may not be optimal.

  • Solution: Refer to the solubility table above. For aqueous solutions, ensure the pH is not at the isoelectric point, which can minimize solubility.

Issue 2: Low Yield in EDC/NHS Coupling Reactions

  • Possible Cause: Inactive EDC or NHS reagents. Both are sensitive to moisture.

  • Solution: Use fresh, high-quality EDC and NHS. Store them in a desiccator at -20°C and allow them to warm to room temperature before opening to prevent moisture condensation. Prepare EDC and NHS solutions immediately before use.

  • Possible Cause: Hydrolysis of the NHS-ester intermediate. This is a common side reaction, especially in aqueous buffers.

  • Solution: Perform the reaction as quickly as possible after the activation step. The activation of the carboxyl group with EDC/NHS is most efficient at a pH of 4.5-7.2, while the reaction of the NHS-activated molecule with a primary amine is most efficient at a pH of 7-8. Consider a two-step procedure where the activation is performed at a lower pH, followed by an adjustment to a higher pH for the coupling step.

  • Possible Cause: Use of an inappropriate buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the activated carboxylic acid.

  • Solution: Use non-amine-containing buffers. For the activation step, MES buffer is recommended. For the coupling step, phosphate-buffered saline (PBS) is a suitable choice.

Issue 3: Precipitation During the Reaction

  • Possible Cause: Protein aggregation due to changes in pH or the addition of reagents.

  • Solution: Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary to ensure compatibility.

  • Possible Cause: High concentrations of EDC can sometimes lead to precipitation.

  • Solution: If you are observing precipitation and using a large excess of EDC, try reducing the concentration.

Experimental Protocols

Detailed Methodology for EDC/NHS Coupling of this compound to a Protein

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a primary amine on a protein.

Materials:

  • This compound

  • Protein with available primary amines

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a molar excess of EDC and NHS to the this compound solution. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the this compound.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Protein Preparation:

    • Dissolve the protein in the Coupling Buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column into the Coupling Buffer.

  • Conjugation:

    • Add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein will depend on the desired degree of labeling and should be optimized for each specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated PEG.

  • Purification:

    • Remove excess, unreacted PEG and byproducts by dialysis, size exclusion chromatography, or another suitable purification method.

Mandatory Visualization

Solvent_Selection_Workflow start Start: Need to dissolve This compound reaction_type What is the reaction type? start->reaction_type aqueous_reaction Aqueous Reaction (e.g., bioconjugation) reaction_type->aqueous_reaction Aqueous organic_reaction Organic Synthesis reaction_type->organic_reaction Organic aqueous_solvent Use Water or Aqueous Buffer (e.g., PBS, MES) aqueous_reaction->aqueous_solvent organic_solvent Use DMF, DMSO, or CH2Cl2 organic_reaction->organic_solvent end_choice Solvent Chosen aqueous_solvent->end_choice organic_solvent->end_choice

Caption: A flowchart to guide the selection of an appropriate solvent for this compound.

EDC_NHS_Coupling_Workflow start Start: Prepare Reagents (this compound, EDC, NHS) activation 1. Activation Step Dissolve this compound, EDC, NHS in Activation Buffer (pH 6.0) Incubate for 15-30 min start->activation conjugation 3. Conjugation Step Mix activated PEG with protein Incubate for 2h (RT) or overnight (4°C) activation->conjugation protein_prep 2. Prepare Protein Dissolve in Coupling Buffer (pH 7.2-7.5) (Amine-free) protein_prep->conjugation quenching 4. Quenching Step Add Quenching Buffer (e.g., Tris) Incubate for 30 min conjugation->quenching purification 5. Purification (e.g., Dialysis, SEC) quenching->purification end End: Purified Conjugate purification->end

Caption: A typical workflow for the EDC/NHS coupling of this compound to a protein.

References

Technical Support Center: Monitoring Amino-PEG16-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of Amino-PEG16-acid conjugation reactions. Find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of an this compound conjugation reaction?

A1: The most common methods involve chromatographic, mass spectrometric, spectroscopic, and colorimetric techniques. These include:

  • Chromatography: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[3][4][5]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Colorimetric Assays: Ninhydrin and Trinitrobenzene Sulfonic Acid (TNBSA) assays to quantify free primary amines.

Q2: How do I choose the best monitoring technique for my specific conjugation reaction?

A2: The choice of technique depends on several factors including the properties of your molecule (e.g., protein, peptide, small molecule), the available instrumentation, and the specific information you need (e.g., qualitative progress, quantitative determination of conjugation efficiency, or identification of side products). A comparative summary is provided in the table below.

Q3: Can I use TLC for a quick check of my reaction?

A3: Yes, Thin Layer Chromatography (TLC) is a simple and rapid method for qualitatively monitoring the reaction progress. By spotting the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the conjugated product. A change in the retention factor (Rf) value indicates a change in the polarity of the molecule upon conjugation.

Q4: What is the advantage of using HPLC over TLC?

A4: HPLC provides quantitative data with higher resolution and sensitivity compared to TLC. It allows for the separation and quantification of the unreacted starting materials, the PEGylated product, and any intermediates or byproducts. This is crucial for optimizing reaction conditions and assessing the purity of the final product.

Q5: When should I use mass spectrometry techniques like MALDI-TOF or LC-MS?

A5: Mass spectrometry is highly recommended for confirming the identity of the conjugated product. MALDI-TOF MS is a powerful tool for determining the molecular weight of the PEGylated molecule and assessing the degree of PEGylation (the number of PEG chains attached). LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the analysis of complex reaction mixtures and the identification of different PEGylated species.

Q6: How can NMR spectroscopy be used to monitor the reaction?

A6: ¹H NMR spectroscopy can be used to quantify the degree of PEGylation by integrating the signal from the PEG methylene groups against a known internal standard or a signal from the molecule being conjugated. This technique is particularly useful for providing detailed structural information about the conjugate.

Q7: What is the principle behind colorimetric assays like the Ninhydrin or TNBSA test?

A7: Both Ninhydrin and TNBSA react with free primary amines to produce a colored product that can be quantified spectrophotometrically. By measuring the decrease in the concentration of free amines in the reaction mixture over time, you can determine the extent of the conjugation reaction.

Troubleshooting Guides

Chromatographic Methods (TLC & HPLC)
Issue Possible Cause Troubleshooting Steps
No separation on TLC/HPLC Inappropriate mobile phase.Optimize the solvent system. For polar PEGylated compounds, a more polar mobile phase may be required.
Co-elution of starting material and product.For HPLC, try a different column (e.g., reverse-phase, size-exclusion) or adjust the gradient.
Streaking of spots on TLC Sample is too concentrated.Dilute the sample before spotting.
Compound is highly polar.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve spot shape.
Poor peak shape in HPLC Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.
Column overload.Inject a smaller sample volume or a more dilute sample.
No UV detection of PEGylated product PEG itself lacks a strong chromophore.Use a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, use mass spectrometric detection (LC-MS).
Mass Spectrometry (MALDI-TOF & LC-MS)
Issue Possible Cause Troubleshooting Steps
Poor signal or no signal in MALDI-TOF Inappropriate matrix.For proteins, sinapinic acid is a common choice. For smaller molecules, α-cyano-4-hydroxycinnamic acid (CHCA) may be more suitable.
Interference from the PEG polymer.Optimize the sample-to-matrix ratio and the spotting technique.
Complex and difficult to interpret mass spectra Heterogeneity of the PEG reagent and the PEGylated product.Use a charge-stripping agent like triethylamine post-column in LC-MS to simplify the spectra.
In-source fragmentation.Optimize the ionization source parameters to minimize fragmentation.
Inaccurate mass measurement Instrument not calibrated.Calibrate the mass spectrometer using a known standard in the mass range of your analyte.
Colorimetric Assays (Ninhydrin & TNBSA)
Issue Possible Cause Troubleshooting Steps
High background absorbance Presence of primary amines in the reaction buffer (e.g., Tris, glycine).Use a buffer that does not contain primary amines, such as phosphate or bicarbonate buffer.
Inconsistent results Inaccurate standard curve.Prepare fresh standards for each assay and ensure they are treated under the same conditions as the samples.
Reaction time or temperature not controlled.Ensure consistent incubation times and temperatures for all samples and standards.
Low sensitivity Insufficient reaction time.Increase the incubation time as recommended by the assay protocol.

Experimental Protocols

Protocol 1: Monitoring by HPLC

This protocol provides a general guideline for monitoring the reaction using reverse-phase HPLC.

  • Sample Preparation: At various time points (e.g., 0, 1, 2, 4, 24 hours), withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding an excess of a small molecule amine to consume any remaining activated PEG). Dilute the sample in the mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the starting material and product.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a wavelength where the molecule of interest absorbs (e.g., 280 nm for proteins). If the molecule lacks a chromophore, a CAD or ELSD can be used.

  • Analysis: Inject the prepared samples. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the conjugated product over time.

Protocol 2: Quantification of Free Amines using the TNBSA Assay

This protocol is adapted from Thermo Fisher Scientific for the quantification of free primary amines.

  • Materials:

    • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.

    • TNBSA Reagent: 0.01% (w/v) 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) in Reaction Buffer (prepare fresh).

    • Quenching Solution: 10% SDS and 1 N HCl.

    • Standard: A solution of a known concentration of an amine-containing compound (e.g., glycine) in the Reaction Buffer.

  • Procedure:

    • Prepare a standard curve using serial dilutions of the amine standard.

    • At different time points, take an aliquot of the reaction mixture and dilute it in the Reaction Buffer to a final concentration of 20-200 µg/mL for proteins or 2-20 µg/mL for small molecules.

    • To 0.5 mL of each diluted sample and standard, add 0.25 mL of the 0.01% TNBSA solution and mix well.

    • Incubate at 37°C for 2 hours.

    • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.

    • Measure the absorbance at 335 nm.

  • Calculation: Determine the concentration of free amines in your samples by comparing their absorbance to the standard curve. The percentage of conjugation can be calculated based on the decrease in free amines compared to the starting material.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_monitoring Monitoring Techniques cluster_analysis Data Analysis start Start Reaction (Time = 0) reaction This compound + Target Molecule start->reaction sampling Take Aliquots (t = 0, 1, 2, 4... hrs) reaction->sampling tlc TLC Analysis (Qualitative) sampling->tlc Quick Check hplc HPLC/LC-MS (Quantitative) sampling->hplc Detailed Analysis ms MALDI-TOF MS (Confirmation) sampling->ms Identity Check colorimetric Colorimetric Assay (Quantitative) sampling->colorimetric Amine Quantification progress Reaction Progress tlc->progress hplc->progress efficiency Conjugation Efficiency hplc->efficiency purity Product Purity hplc->purity ms->purity colorimetric->efficiency

Caption: Workflow for monitoring an this compound conjugation reaction.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_ms Mass Spec Issues cluster_colorimetric Colorimetric Assay Issues start Problem Encountered no_sep No Separation start->no_sep TLC/HPLC streaking Peak/Spot Streaking start->streaking TLC/HPLC no_uv No UV Signal start->no_uv HPLC no_signal No/Poor Signal start->no_signal MALDI complex_spectra Complex Spectra start->complex_spectra MS high_bg High Background start->high_bg Ninhydrin/TNBSA inconsistent Inconsistent Results start->inconsistent Ninhydrin/TNBSA node_sep1 Optimize Mobile Phase no_sep->node_sep1 node_sep2 Change Column no_sep->node_sep2 node_streak1 Dilute Sample streaking->node_streak1 node_streak2 Adjust Mobile Phase pH streaking->node_streak2 node_uv1 Use CAD/ELSD/MS Detector no_uv->node_uv1 node_ms1 Change Matrix no_signal->node_ms1 node_ms2 Optimize Sample Prep no_signal->node_ms2 node_cs1 Use Charge-Stripping Agent complex_spectra->node_cs1 node_hb1 Use Amine-Free Buffer high_bg->node_hb1 node_in1 Prepare Fresh Standards inconsistent->node_in1 node_in2 Control Reaction Conditions inconsistent->node_in2

Caption: Troubleshooting logic for common issues in conjugation monitoring.

References

Technical Support Center: Quenching in Amine-PEG Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Amino-PEG16-acid and quenching unreacted reagents in their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a quenching step in a reaction involving this compound?

In a typical conjugation reaction, this compound, which contains a primary amine, is reacted with an amine-reactive molecule, most commonly an N-hydroxysuccinimide (NHS) ester.[1][2][3] To drive the reaction to completion, the NHS ester is often used in molar excess.[4] After the desired reaction time, a quenching step is crucial to consume any remaining unreacted, highly reactive NHS ester.[4] Failing to quench the reaction can lead to unwanted side reactions in subsequent steps, such as labeling of purification resins or other molecules with primary amines.

Q2: What are the most common quenching reagents for reactions involving NHS esters?

The most common quenching reagents are small molecules containing primary amines that will react with and cap any remaining NHS esters. These include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Lysine

  • Ethanolamine

  • Hydroxylamine

Q3: How do I choose the right quenching reagent?

The choice of quenching reagent depends on the specific requirements of your experiment. Tris and glycine are widely used and effective for most applications. Hydroxylamine is another option that hydrolyzes unreacted NHS esters. It is important to use a quenching buffer that is compatible with your downstream purification and application.

Q4: Are there any alternatives to using a quenching reagent?

Yes, an alternative method to quench the reaction is to raise the pH of the reaction mixture. NHS esters rapidly hydrolyze at high pH. For example, at pH 8.6, the half-life of an NHS ester is only about 10 minutes. This method regenerates the original carboxyl group and avoids introducing another amine-containing molecule into your mixture.

Troubleshooting Guide

Issue 1: My final product shows unexpected additional mass or modifications after purification.

  • Potential Cause: Insufficient quenching of the unreacted NHS ester. The remaining active NHS ester may have reacted with your purification column (e.g., amine-functionalized resins) or with other buffer components.

  • Recommended Action:

    • Ensure you are adding the quenching reagent at a sufficient final concentration (see table below).

    • Increase the incubation time for the quenching step to ensure all unreacted NHS ester has been consumed.

    • Verify the pH of your quenching buffer; it should typically be around pH 8.0 for optimal reactivity of the amine quencher.

Issue 2: The quenching step seems to be affecting the stability or activity of my final conjugate.

  • Potential Cause: The chosen quenching reagent or the pH change during quenching might be incompatible with your molecule of interest.

  • Recommended Action:

    • Consider switching to a different quenching reagent. For example, if you are using Tris, try glycine or vice versa.

    • If your molecule is sensitive to high pH, avoid the hydrolysis quenching method.

    • Ensure the final concentration of the quenching reagent is not excessively high, as this could interfere with downstream applications.

Issue 3: I observe precipitation in my reaction mixture after adding the quenching buffer.

  • Potential Cause: The addition of the quenching buffer may be altering the solubility of your protein or conjugate, potentially due to changes in pH or ionic strength.

  • Recommended Action:

    • Add the quenching buffer slowly while gently mixing.

    • Perform a small-scale trial to test the compatibility of your conjugate with the quenching buffer before scaling up.

    • Consider performing a buffer exchange into the final desired buffer immediately after quenching.

Quantitative Data Summary

The following table summarizes typical concentrations and incubation times for common quenching reagents used to cap unreacted NHS esters.

Quenching ReagentTypical Final ConcentrationTypical Incubation TimepHNotes
Tris-HCl20-100 mM15-30 minutes~8.0Widely used and effective.
Glycine20-100 mM15-30 minutes~8.0A common alternative to Tris.
Hydroxylamine10-50 mM15-30 minutes~8.5Results in a hydroxamic acid.
Ethanolamine20-50 mM15-30 minutes~8.0Another primary amine option.
Methylamine~0.4 M~60 minutes>9.0Shown to be very efficient.

Experimental Protocols

Protocol: Quenching an NHS Ester Reaction with Tris-HCl

This protocol provides a general procedure for quenching an unreacted NHS ester in a reaction mixture containing your target molecule and this compound.

Materials:

  • Reaction mixture containing the conjugate of your target molecule and this compound, with excess NHS ester.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., desalting column, dialysis cassette)

Procedure:

  • Prepare the Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 8.0.

  • Perform the Quenching Reaction:

    • To your reaction mixture, add the 1 M Tris-HCl quenching buffer to a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction mixture for a final concentration of 50 mM.

    • Mix gently by pipetting or vortexing at a low speed.

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

  • Purification: Proceed immediately to purify your final conjugate to remove the quenched NHS ester, N-hydroxysuccinimide byproduct, and excess quenching reagent. This can be done using a desalting column (size-exclusion chromatography) or dialysis.

Mandatory Visualization

The following diagram illustrates the general workflow for a conjugation reaction involving an amine-containing molecule (like this compound) and an NHS ester, followed by the crucial quenching step.

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_purify Purification A Prepare Target Molecule in Amine-Free Buffer (e.g., PBS, pH 7.4) C Add NHS Ester to Target Molecule Solution A->C B Dissolve NHS Ester in Anhydrous DMSO or DMF B->C D Incubate (e.g., 1-2 hours at RT) C->D Mix E Add Quenching Reagent (e.g., Tris-HCl, Glycine) D->E Reaction Complete F Incubate (e.g., 15-30 min at RT) E->F Mix G Purify Conjugate (e.g., Desalting Column) F->G Proceed to Purification

Caption: Workflow for NHS ester conjugation and quenching.

References

Technical Support Center: Efficient Nanoparticle Functionalization with Amino-PEG16-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to enhance the efficiency of nanoparticle functionalization using Amino-PEG16-acid.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the functionalization process, offering potential causes and actionable solutions.

Issue 1: Nanoparticle Aggregation During or After Functionalization

Description: You observe a significant increase in nanoparticle size (as measured by Dynamic Light Scattering - DLS), visible precipitation, or a color change in the solution (e.g., for gold nanoparticles).[1]

Potential Cause Explanation Recommended Solution
Incorrect pH The pH of the reaction buffer is critical. For EDC/NHS chemistry, the activation of carboxyl groups is most efficient at a slightly acidic pH (4.5-7.2).[2] However, a pH that neutralizes the nanoparticle's surface charge can lead to aggregation.[2]Use a suitable buffer, such as MES buffer, at a pH between 6.0 and 7.2 for the EDC/NHS activation step.[3][4] For the subsequent coupling of the amine-PEG, the pH can be raised to 7.2-8.5.
Inappropriate Buffer Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the intended reaction. Phosphate buffers can sometimes reduce the reactivity of EDC. High ionic strength buffers like PBS can cause aggregation of charge-stabilized nanoparticles.Use MES buffer for the activation step. For the coupling and final suspension, use buffers with low ionic strength if your nanoparticles are sensitive to salt concentrations.
Suboptimal PEG Concentration An insufficient amount of this compound may result in incomplete surface coverage, leaving exposed nanoparticle surfaces that can interact and aggregate.Increase the molar ratio of this compound to nanoparticles. A 10 to 50-fold molar excess of PEG is a common starting point.
Inefficient Quenching/Purification Residual EDC/NHS or other reagents can lead to continued cross-linking and aggregation.After the reaction, quench any unreacted NHS esters with a primary amine-containing solution like Tris or glycine. Purify the functionalized nanoparticles thoroughly using methods like dialysis, centrifugal filtration, or size exclusion chromatography.
Issue 2: Low Functionalization Efficiency

Description: Characterization techniques indicate a low degree of PEGylation on the nanoparticle surface.

Potential Cause Explanation Recommended Solution
Hydrolysis of Reagents EDC is highly susceptible to hydrolysis, which inactivates it. NHS esters are also prone to hydrolysis, especially at acidic or basic pH.Prepare fresh solutions of EDC and Sulfo-NHS immediately before use.
Suboptimal Reaction Times Insufficient reaction time for either the activation or coupling step will lead to incomplete functionalization.Allow the activation of carboxyl groups with EDC/NHS to proceed for 15-30 minutes at room temperature. The subsequent coupling reaction with this compound should proceed for 2-4 hours at room temperature or overnight at 4°C.
Steric Hindrance The density of functional groups on the nanoparticle surface or the length of the PEG chain can sometimes limit the accessibility for further reactions.While this compound has a specific length, consider optimizing the nanoparticle to PEG ratio to achieve the desired surface density.
Improper Storage of PEG Reagent Amino-PEG reagents can degrade if not stored correctly, particularly due to moisture and oxidation.Store this compound at -20°C in a dark, dry environment, preferably under an inert gas like nitrogen or argon. Allow the reagent to warm to room temperature before opening to prevent condensation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for EDC/NHS chemistry with nanoparticles?

A1: MES buffer (2-(N-morpholino)ethanesulfonic acid) at a pH of 6.0 is highly recommended for the activation of carboxyl groups on nanoparticles using EDC and NHS. This buffer is ideal because it does not contain primary amines or carboxylates that would compete in the reaction.

Q2: How can I confirm that my nanoparticles are successfully functionalized with this compound?

A2: A combination of characterization techniques is recommended:

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles post-functionalization suggests the presence of the PEG layer.

  • Zeta Potential: Successful PEGylation will shield the surface charge of the nanoparticles, causing the zeta potential to shift towards neutral.

  • Thermogravimetric Analysis (TGA): This technique measures weight loss upon heating and can be used to quantify the amount of PEG on the nanoparticle surface.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the PEG by integrating the characteristic peak of the ethylene oxide protons.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amount of bound PEG.

Q3: My nanoparticle solution changes color after adding PBS. What does this indicate?

A3: For certain nanoparticles, like gold nanoparticles, a color change (e.g., from red to blue/purple) is a visual indicator of aggregation. This is often caused by the high ionic strength of PBS, which screens the surface charge and reduces the repulsive forces between the nanoparticles.

Q4: What is the role of Sulfo-NHS in the reaction?

A4: Sulfo-NHS (N-hydroxysulfosuccinimide) is used to create a more stable, amine-reactive intermediate compared to using EDC alone. The NHS ester formed is less susceptible to hydrolysis, leading to a more efficient and controlled conjugation to the primary amine of the this compound.

Q5: How should I store my this compound reagent?

A5: this compound should be stored at -20°C in a dark and dry environment. It is sensitive to moisture and light. To prevent degradation, it is best to store it under an inert atmosphere (e.g., nitrogen or argon) and allow it to equilibrate to room temperature before opening the container to avoid condensation.

Section 3: Experimental Protocols & Data

Protocol 1: Two-Step EDC/Sulfo-NHS Coupling of this compound to Carboxylated Nanoparticles

Materials:

  • Carboxylated Nanoparticles

  • This compound

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., centrifugal filters, dialysis tubing)

Procedure:

  • Nanoparticle Preparation:

    • Wash the carboxylated nanoparticles with the activation buffer to remove any preservatives.

    • Resuspend the nanoparticles in the activation buffer at a desired concentration (e.g., 1 mg/mL).

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.

    • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • PEGylation Reaction:

    • Dissolve the this compound in the coupling buffer.

    • Add the this compound solution to the activated nanoparticle suspension. A 10 to 50-fold molar excess of PEG is a good starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • Quenching and Purification:

    • Add the quenching solution to stop the reaction.

    • Purify the PEGylated nanoparticles using an appropriate method such as centrifugal filtration or dialysis to remove excess reagents.

Table 1: Typical Reaction Component Concentrations
ComponentTypical Concentration/RatioPurpose
Nanoparticles1 mg/mLSubstrate for functionalization
EDC5-10 fold molar excess to carboxyl groupsActivates carboxyl groups
Sulfo-NHS5-10 fold molar excess to carboxyl groupsStabilizes the activated intermediate
This compound10-50 fold molar excess to nanoparticlesProvides the PEG coating
Table 2: Characterization Data Before and After Functionalization
ParameterBefore FunctionalizationAfter Successful Functionalization
Hydrodynamic Diameter (DLS) e.g., 100 nmIncrease of 10-30 nm
Polydispersity Index (PDI) < 0.2Should remain low (< 0.25)
Zeta Potential e.g., -30 mVCloser to neutral (e.g., -5 mV)

Section 4: Visual Diagrams

experimental_workflow Experimental Workflow for Nanoparticle PEGylation cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_purification Purification & Characterization np_prep 1. Prepare Carboxylated Nanoparticles in MES Buffer activation 2. Add fresh EDC/Sulfo-NHS (Incubate 15-30 min) np_prep->activation coupling 3. Add this compound (Incubate 2-4h RT or O/N 4°C) activation->coupling quench 4. Quench Reaction coupling->quench purify 5. Purify Nanoparticles (Centrifugation/Dialysis) quench->purify characterize 6. Characterize (DLS, Zeta, etc.) purify->characterize

Caption: Workflow for this compound functionalization of nanoparticles.

troubleshooting_logic Troubleshooting Logic for Nanoparticle Aggregation start Aggregation Observed? check_ph Is pH optimal (6.0-7.2 for activation)? start->check_ph Yes check_buffer Is buffer non-competing (e.g., MES)? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_peg Is PEG concentration sufficient? check_buffer->check_peg Yes change_buffer Use MES buffer check_buffer->change_buffer No check_purification Is purification thorough? check_peg->check_purification Yes increase_peg Increase PEG ratio check_peg->increase_peg No improve_purification Improve purification method check_purification->improve_purification No success Aggregation Resolved check_purification->success Yes adjust_ph->start change_buffer->start increase_peg->start improve_purification->start

Caption: Decision tree for troubleshooting nanoparticle aggregation.

References

Validation & Comparative

A Comparative Guide to the Characterization of Amino-PEG16-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of Amino-PEG16-acid conjugates. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for analyzing these critical biopharmaceutical components. This document outlines detailed experimental protocols for key characterization techniques and presents a comparative analysis with alternative conjugation partners, supported by experimental data.

Introduction to this compound Conjugates

This compound is a discrete polyethylene glycol (PEG) derivative that features a terminal amine group and a terminal carboxylic acid group, connected by a 16-unit ethylene glycol chain. This heterobifunctional linker is widely utilized in bioconjugation to connect molecules of interest, such as proteins, peptides, or small molecule drugs. The PEG chain enhances the solubility and stability of the resulting conjugate and can reduce its immunogenicity. Precise characterization of these conjugates is paramount to ensure their quality, efficacy, and safety.

Key Characterization Techniques

The comprehensive characterization of this compound conjugates relies on a suite of analytical techniques to determine purity, molecular weight, and structural integrity. The primary methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Comparison of Characterization Techniques
TechniqueInformation ProvidedAdvantagesLimitations
LC-MS Molecular weight confirmation, identification of impurities and byproducts, determination of conjugation efficiency.High sensitivity and specificity, provides molecular weight information.Complex data analysis, potential for ion suppression effects.
NMR Structural confirmation of the conjugate, verification of PEG chain length, identification of conjugation site.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, requires higher sample concentrations.
HPLC Purity assessment, quantification of unreacted starting materials and conjugated product.High-resolution separation, quantitative accuracy, well-established methods.Does not provide structural information on its own.

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the conjugate and identifying any impurities.

Experimental Workflow:

LCMS_Workflow prep Sample Preparation (Dilution in mobile phase) lc Liquid Chromatography (Reversed-Phase C18 column) prep->lc Injection ms Mass Spectrometry (ESI-TOF) lc->ms Elution analysis Data Analysis (Deconvolution of spectra) ms->analysis Detection

LC-MS Experimental Workflow

Protocol:

  • Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to a concentration of 1 mg/mL.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF).

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 175 V.

    • Mass Range: 100 - 3000 m/z.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the this compound conjugate.

Experimental Workflow:

NMR_Workflow sample_prep Sample Preparation (Dissolve in D2O) nmr_acq NMR Data Acquisition (400 MHz Spectrometer) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing) nmr_acq->data_proc spec_analysis Spectral Analysis (Chemical Shift, Integration) data_proc->spec_analysis HPLC_Workflow prep Sample Preparation (Dilution in mobile phase) hplc HPLC Separation (Reversed-Phase C18 column) prep->hplc Injection detect UV Detection (214 nm) hplc->detect Elution analysis Data Analysis (Peak Integration, Purity Calculation) detect->analysis Chromatogram

A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with Amino-PEG16-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry (MS) analysis for proteins modified with Amino-PEG16-acid and its alternatives. It includes supporting experimental insights from published research, detailed experimental protocols, and visual workflows to aid in the selection of appropriate reagents and methodologies for protein modification and characterization. The use of discrete PEG (dPEG®) linkers, such as this compound, offers significant advantages over traditional polydisperse PEG reagents by simplifying mass spectrometry analysis and enabling precise characterization of modified proteins.

Introduction to Protein Modification with this compound

This compound is a discrete, heterobifunctional linker containing a primary amine and a carboxylic acid, separated by a 16-unit polyethylene glycol (PEG) chain. This structure allows for the covalent conjugation of proteins to other molecules or surfaces. The carboxylic acid end can be activated, typically using carbodiimide chemistry (e.g., EDC with NHS), to react with primary amines on the protein, such as the side chain of lysine residues or the N-terminus. The discrete nature of the PEG chain, with a defined molecular weight, circumvents the analytical challenges associated with traditional, polydisperse PEG reagents, which produce a complex mixture of products that are difficult to analyze by mass spectrometry.

Comparison of this compound with Alternative Protein Modification Reagents

The choice of a protein modification reagent is critical and depends on the specific application, the target functional groups on the protein, and the desired stability of the resulting linkage. This section compares this compound with other commonly used crosslinkers.

FeatureThis compound (activated)NHS-ester PEGMaleimide-PEG
Target Residue(s) Lysine, N-terminusLysine, N-terminusCysteine
Reactive Group NHS-activated carboxylN-Hydroxysuccinimide esterMaleimide
Resulting Bond AmideAmideThioether
Bond Stability Highly StableHighly StableStable
Reaction pH 7.0 - 8.57.0 - 9.06.5 - 7.5
Key Advantages Discrete length simplifies MS, heterobifunctional for multi-step conjugations.High reactivity with abundant amine groups.Site-specific modification of less abundant cysteine residues.
Key Considerations Requires activation step (e.g., EDC/NHS).Can lead to a heterogeneous mixture of modified species if multiple lysines are accessible.Requires an available cysteine residue, which may need to be introduced via site-directed mutagenesis.

Experimental Protocols

Protocol 1: Protein Modification with this compound

This protocol describes the activation of the carboxylic acid moiety of this compound and its subsequent conjugation to primary amines of a target protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 5-6)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a final concentration of 10-20 mM.

    • Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Protein Conjugation:

    • Immediately add the activated this compound solution to the protein solution in Conjugation Buffer. A molar excess of the activated linker (e.g., 10 to 50-fold) over the protein is typically used. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 15 minutes at room temperature.

    • Remove excess, unreacted linker and by-products by either a desalting column or dialysis against a suitable buffer.

Protocol 2: Mass Spectrometry Analysis of Modified Protein

This protocol outlines a general workflow for the analysis of the this compound modified protein using LC-MS/MS.

Materials:

  • Modified and purified protein from Protocol 1

  • Denaturation/Reduction Buffer (e.g., 8 M urea, 10 mM DTT in 100 mM Tris-HCl, pH 8.5)

  • Alkylation Solution (e.g., 55 mM iodoacetamide in 100 mM Tris-HCl, pH 8.5)

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

  • 0.1% Formic acid in water (Mobile Phase A)

  • 0.1% Formic acid in acetonitrile (Mobile Phase B)

  • C18 reverse-phase LC column

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Sample Preparation for Proteolysis:

    • Denature and reduce the modified protein by incubating in Denaturation/Reduction Buffer for 1 hour at 37°C.

    • Alkylate cysteine residues by adding Alkylation Solution and incubating for 30 minutes in the dark at room temperature.

    • Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M.

  • Tryptic Digestion:

    • Add trypsin at a 1:50 (trypsin:protein, w/w) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Inject an appropriate amount of the peptide mixture onto the C18 column.

    • Elute the peptides using a gradient of Mobile Phase B.

    • Acquire mass spectra in a data-dependent acquisition mode, where the most intense precursor ions are selected for fragmentation (e.g., by HCD or CID).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

    • Include a variable modification corresponding to the mass of the this compound on lysine residues and the protein N-terminus in the search parameters.

    • Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_modification Protein Modification cluster_analysis Mass Spectrometry Analysis Protein Target Protein Conjugation Conjugation Protein->Conjugation PEG_Acid This compound Activation Activation (EDC/NHS) PEG_Acid->Activation Activation->Conjugation Modified_Protein Modified Protein Conjugation->Modified_Protein Digestion Tryptic Digestion Modified_Protein->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Identified_Peptides Identified Modified Peptides Data_Analysis->Identified_Peptides

Figure 1. Experimental workflow for protein modification and analysis.

logical_relationship cluster_reagents Modification Reagents cluster_analysis_considerations MS Analysis Considerations Amino_PEG_Acid This compound (targets Lys, N-term) Discrete_PEG Discrete PEG (e.g., this compound) - Simplified spectra - Accurate mass determination Amino_PEG_Acid->Discrete_PEG leads to NHS_PEG NHS-ester PEG (targets Lys, N-term) Polydisperse_PEG Polydisperse PEG - Complex spectra - Broad peaks - Difficult data interpretation NHS_PEG->Polydisperse_PEG can lead to if polydisperse Maleimide_PEG Maleimide-PEG (targets Cys)

Figure 2. Comparison of modification reagents and their impact on MS analysis.

Conclusion

The mass spectrometry analysis of proteins modified with this compound provides a robust and precise method for characterizing protein conjugates. The discrete nature of this linker significantly simplifies data interpretation compared to traditional polydisperse PEG reagents. By following the detailed protocols and understanding the comparative advantages of different modification strategies, researchers can effectively utilize this compound to advance their studies in drug development and proteomics. The choice between this compound and its alternatives should be guided by the specific research goals, the nature of the protein, and the desired characteristics of the final conjugate.

A Comparative Guide to HPLC Methods for Purity Assessment of Amino-PEG16-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of polyethylene glycol (PEG) derivatives is a critical quality attribute in drug development and manufacturing, directly impacting the efficacy and safety of PEGylated therapeutics. Amino-PEG16-acid, a heterobifunctional PEG linker, requires robust analytical methods to ensure its purity and proper characterization. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for this purpose. This guide provides an objective comparison of various HPLC methods for the purity assessment of this compound, supported by representative experimental data and detailed protocols.

Comparison of HPLC Methods for this compound Purity Analysis

The selection of an appropriate HPLC method depends on the specific impurities to be detected and the desired resolution. The following table summarizes the most common HPLC techniques for analyzing this compound and its potential impurities, such as PEG diol, bis-amine PEG, and other polymeric species.

Method Separation Principle Primary Application for this compound Pros Cons
Reversed-Phase (RP-HPLC) Partitioning based on hydrophobicity.Separation of PEG oligomers, and resolution of species with different end-groups.High resolution for oligomers; compatible with universal detectors like ELSD and CAD.May require gradient elution for complex mixtures.
Size-Exclusion (SEC-HPLC) Separation based on hydrodynamic volume (size).Analysis of polydispersity and detection of high molecular weight impurities.Simple and robust for determining molecular weight distribution.[1][2]Limited resolution for species with similar hydrodynamic volumes.
Ion-Exchange (IEC-HPLC) Separation based on net charge.Separation of charged species (amino and acid groups) from neutral impurities.Highly selective for charged molecules.Can be complex to develop methods; sensitive to buffer pH and ionic strength.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.Separation of highly polar compounds.Good retention of very polar analytes not well-retained by RP-HPLC.Can have longer equilibration times; sensitive to water content in the mobile phase.
Ion-Pair Chromatography (IPC) A form of RP-HPLC where an ion-pairing reagent is added to the mobile phase to enhance retention of ionic analytes.Improving retention and resolution of the charged this compound.Enhanced retention and selectivity for ionic compounds on RP columns.[3][4]Can lead to column contamination and requires dedicated columns.

Experimental Workflow and Method Selection

The general workflow for HPLC purity assessment of this compound is outlined below. The choice of a specific method will depend on the information required. For instance, SEC is ideal for an initial assessment of polydispersity, while RP-HPLC or IEC would be more suitable for resolving closely related impurities.

HPLC Experimental Workflow General HPLC Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Weigh and dissolve This compound sample Filter Filter through 0.22 µm syringe filter Sample->Filter HPLC Inject sample into HPLC system Filter->HPLC Separation Separation on analytical column HPLC->Separation Detection Detection using appropriate detector (e.g., ELSD, CAD) Separation->Detection Chromatogram Obtain chromatogram Detection->Chromatogram Integration Peak integration and area percent calculation Chromatogram->Integration Purity Determine purity Integration->Purity

Figure 1. A generalized workflow for the purity assessment of this compound using HPLC.

To aid in selecting the most appropriate HPLC method, the following decision tree can be utilized based on the analytical needs.

HPLC Method Selection HPLC Method Selection for this compound start What is the primary analytical goal? q_poly Assess polydispersity and high MW impurities? start->q_poly Size q_impurities Separate closely related impurities (e.g., diol, bis-amine)? start->q_impurities Purity ans_sec Use SEC-HPLC q_poly->ans_sec q_charge Separate based on charge? q_impurities->q_charge Charge-based q_polarity Analyze highly polar impurities? q_impurities->q_polarity Polarity-based q_retention Improve retention of charged product on RP column? q_impurities->q_retention Retention issue ans_iec Use IEC-HPLC q_charge->ans_iec ans_rp Use RP-HPLC q_polarity->ans_rp Standard Polarity ans_hilic Use HILIC q_polarity->ans_hilic ans_ipc Use Ion-Pair Chromatography q_retention->ans_ipc

Figure 2. Decision tree for selecting an appropriate HPLC method for this compound analysis.

Detailed Experimental Protocols

The following are representative starting protocols for the purity assessment of this compound. These methods should be optimized and validated for specific laboratory conditions and instrumentation.

Reversed-Phase HPLC (RP-HPLC)

This method is effective for separating PEG oligomers and impurities with different end-group functionalities.[5]

  • Instrumentation: HPLC system with a gradient pump and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detector (ELSD): Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.

Size-Exclusion Chromatography (SEC-HPLC)

This method is used to determine the molecular weight distribution and to detect aggregates or fragments.

  • Instrumentation: HPLC system with an isocratic pump and a Refractive Index (RI) detector.

  • Column: SEC column suitable for low molecular weight polymers (e.g., 300 x 7.8 mm, 5 µm particle size, 100 Å pore size).

  • Mobile Phase: 100 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector (RI): Internal temperature set to 35 °C.

  • Injection Volume: 50 µL

  • Sample Preparation: Dissolve 2 mg/mL of this compound in the mobile phase.

Ion-Exchange Chromatography (IEC-HPLC)

This technique separates molecules based on their net charge, which is useful for separating the zwitterionic this compound from neutral or singly charged impurities.

  • Instrumentation: HPLC system with a gradient pump and a detector suitable for non-UV absorbing compounds (ELSD or CAD).

  • Column: Weak cation exchange column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM MES buffer, pH 6.0

  • Mobile Phase B: 20 mM MES buffer with 1 M NaCl, pH 6.0

  • Gradient:

    Time (min) %B
    0 0
    20 50
    25 100
    30 100
    31 0

    | 35 | 0 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detector (CAD): Settings optimized for the mobile phase.

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in Mobile Phase A.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative for separating highly polar compounds that are not well-retained in reversed-phase chromatography.

  • Instrumentation: HPLC system with a gradient pump and ELSD or CAD.

  • Column: Amide or silica-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

  • Mobile Phase B: Water with 0.1% Formic Acid

  • Gradient:

    Time (min) %B
    0 5
    15 40
    20 40
    21 5

    | 25 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector (ELSD): Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 90:10 mixture of acetonitrile and water.

Ion-Pair Chromatography (IPC)

This method enhances the retention and separation of the ionic this compound on a reversed-phase column.

  • Instrumentation: HPLC system with a gradient pump and ELSD or CAD.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 5 mM Heptafluorobutyric acid (HFBA)

  • Mobile Phase B: Acetonitrile with 5 mM HFBA

  • Gradient:

    Time (min) %B
    0 10
    20 70
    25 70
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detector (CAD): Settings optimized for the mobile phase.

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.

Conclusion

The purity assessment of this compound is crucial for its application in the development of PEGylated drugs. A multi-faceted HPLC approach is often necessary for comprehensive characterization. RP-HPLC with ELSD or CAD is a versatile method for general purity and oligomer distribution analysis. SEC is essential for determining polydispersity, while IEC, HILIC, and IPC offer alternative selectivities for resolving challenging impurities. The protocols provided in this guide serve as a starting point for method development, and should be thoroughly optimized and validated to ensure the quality and consistency of this compound products.

References

The Impact of PEG Linker Length: A Comparative Analysis of Amino-PEG16-acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, influencing efficacy, stability, and pharmacokinetic profiles. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and ability to enhance the solubility and in vivo half-life of conjugated molecules.[1][2] This guide provides a detailed comparison of Amino-PEG16-acid with its shorter and longer chain counterparts, supported by experimental data, to facilitate the selection of the optimal linker for specific research and therapeutic applications.

The length of the PEG chain is a crucial parameter that significantly impacts the physicochemical and biological properties of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems.[3][4] While shorter PEG linkers can create more compact conjugates, longer linkers may be necessary to overcome steric hindrance and improve solubility.[1] The choice between a shorter, intermediate (like this compound), or longer PEG linker depends on the specific requirements of the application, including the nature of the biomolecule, the drug payload, and the biological target.

Comparative Analysis of PEG Linker Length on Bioconjugate Properties

The following tables summarize quantitative data from various studies, illustrating the effects of different PEG linker lengths on key bioconjugate parameters.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG6~4.00.47Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE
Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. This table demonstrates that increasing the PEG linker length generally decreases the clearance rate of ADCs, thereby extending their circulation time.
Table 2: Influence of PEG Linker Length on Receptor Binding Affinity
PEG Linker LengthIC50 (nM)Relative Binding AffinityReference Molecule
PEG25.1 ± 0.4HighnatGa-NOTA-PEGn-RM26
PEG36.8 ± 0.9ModeratenatGa-NOTA-PEGn-RM26
PEG412.2 ± 1.5LownatGa-NOTA-PEGn-RM26
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may be advantageous.
Table 3: Impact of PEG Linker Length on In Vivo Half-Life and Tumor Accumulation
Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.
Folate-linked Liposomes2 kDa-
Folate-linked Liposomes5 kDaIncreased tumor accumulation with increasing PEG length.
Folate-linked Liposomes10 kDaTumor size reduced by >40% compared to 2k and 5k DA PEG linkers.
This data highlights that longer PEG chains can significantly increase the circulation half-life and enhance tumor targeting in vivo.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Protocol 1: Site-Specific Antibody-Drug Conjugation

This protocol describes the conjugation of a PEG-maleimide linker to a thiol group on an antibody, often generated by the reduction of interchain disulfide bonds.

Materials:

  • Antibody solution (e.g., in PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • PEG-maleimide linker

  • Phosphate-buffered saline (PBS), pH 7.2

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction: To a solution of the antibody, add a molar excess of TCEP (e.g., 10-20 fold) to reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.

  • Conjugation: Add the PEG-maleimide linker to the reduced antibody solution. The molar ratio of linker to antibody should be optimized for the desired drug-to-antibody ratio (DAR). Incubate the reaction mixture at 4°C for 1-2 hours or overnight.

  • Purification: Purify the resulting ADC using an SEC column to remove unreacted linker and other impurities.

  • Characterization: Characterize the ADC to determine the DAR using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Protocol 2: In Vivo Half-Life Determination

This protocol outlines the general procedure for determining the in vivo half-life of a bioconjugate.

Materials:

  • Test bioconjugate (e.g., PEGylated protein or ADC)

  • Animal model (e.g., mice or rats)

  • Apparatus for intravenous injection

  • Blood collection supplies

  • Analytical method for quantification (e.g., ELISA)

Procedure:

  • Administration: Administer the bioconjugate to the animal model via intravenous injection at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.).

  • Plasma Processing: Process the blood samples to obtain plasma.

  • Quantification: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method (e.g., ELISA).

  • Data Analysis: Plot the plasma concentration of the bioconjugate versus time and calculate the pharmacokinetic parameters, including the half-life.

Protocol 3: Receptor Binding Affinity Assay

The binding affinity of a PEGylated ligand to its receptor can be determined using a competitive binding assay.

Materials:

  • Cells or membranes expressing the target receptor

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

  • Unlabeled PEGylated ligands of different PEG lengths

  • Assay buffer

  • Filtration apparatus or scintillation counter

Procedure:

  • Incubation: Incubate a fixed concentration of the labeled ligand and a fixed amount of the receptor-expressing cells/membranes with varying concentrations of the unlabeled PEGylated ligands.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound from the free labeled ligand using a filtration apparatus.

  • Quantification: Quantify the amount of bound labeled ligand.

  • Data Analysis: Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled PEGylated ligand. Calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand.

Visualizing Experimental Workflows and Relationships

To further clarify the concepts discussed, the following diagrams, created using Graphviz, illustrate a typical experimental workflow for comparing PEG linkers and the logical relationship between linker length and bioconjugate properties.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_characterization Characterization cluster_evaluation In Vivo / In Vitro Evaluation cluster_analysis Data Analysis & Selection start Start: Select Biomolecule and Payload peg_selection Select PEG Linkers (Short, PEG16, Long) start->peg_selection conjugation Conjugation Reaction peg_selection->conjugation purification Purification (SEC/HIC) conjugation->purification dar DAR Determination (UV-Vis, HIC) purification->dar binding Binding Affinity (IC50 Assay) purification->binding stability Plasma Stability purification->stability pk Pharmacokinetics (Half-life) purification->pk efficacy In Vivo Efficacy (Tumor Model) purification->efficacy analysis Comparative Analysis dar->analysis binding->analysis stability->analysis pk->analysis efficacy->analysis selection Optimal Linker Selection analysis->selection

Caption: Experimental workflow for comparing different length PEG linkers.

linker_properties cluster_linker PEG Linker Length cluster_properties Bioconjugate Properties short Shorter PEG (e.g., PEG4) solubility Solubility short->solubility Improves pk Pharmacokinetics short->pk Shorter half-life immunogenicity Immunogenicity short->immunogenicity May reduce binding Binding Affinity short->binding Can be optimal peg16 Intermediate PEG (e.g., PEG16) peg16->solubility Enhances stability Stability peg16->stability peg16->binding Balanced properties long Longer PEG (e.g., PEG24) long->solubility Maximizes long->pk Longer half-life long->immunogenicity Significantly reduces long->binding May cause steric hindrance efficacy Therapeutic Efficacy solubility->efficacy stability->efficacy pk->efficacy immunogenicity->efficacy binding->efficacy

Caption: Relationship between PEG linker length and bioconjugate properties.

References

A Comparative Guide to Heterobifunctional Linkers: Amino-PEG16-acid in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a linker is a critical decision that profoundly influences the stability, solubility, and in vivo performance of complex biologics such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of Amino-PEG16-acid with other commonly used heterobifunctional linkers. The information presented is supported by a synthesis of experimental data from various sources to facilitate informed decision-making in your research and development endeavors.

Introduction to Heterobifunctional Linkers

Heterobifunctional linkers are chemical reagents that possess two distinct reactive groups, enabling the sequential and controlled conjugation of two different biomolecules.[1][2] This targeted approach is crucial for minimizing the formation of unwanted homodimers and other byproducts, a common challenge with homobifunctional linkers.[2] The strategic selection of a heterobifunctional linker is paramount and depends on factors such as the available functional groups on the biomolecules, the desired stability of the final conjugate, and the potential impact of the linker on the biological activity of the conjugated molecules.[3]

Polyethylene glycol (PEG) linkers have gained significant traction in bioconjugation due to their ability to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[4] The hydrophilic nature of the PEG spacer can mitigate aggregation issues associated with hydrophobic drug payloads and can lead to improved drug-to-antibody ratios (DARs).

Comparative Analysis of this compound and Other Linkers

This section provides a head-to-head comparison of this compound with other widely used heterobifunctional linkers. The data presented in the tables below is a summary of typical performance characteristics and has been synthesized from multiple sources.

Table 1: Physicochemical and Reactive Properties of Selected Heterobifunctional Linkers

LinkerStructureReactive Group 1 (Target)Reactive Group 2 (Target)Spacer Arm Length (Å)Key Features
This compound Amine-PEG-Carboxylic AcidAmine (-NH2)Carboxylic Acid (-COOH)~60.7High hydrophilicity, biocompatible, enables further modification.
SMCC NHS-ester-Cyclohexane-MaleimideN-Hydroxysuccinimide (NHS) Ester (-NH2)Maleimide (-SH)~8.3Non-cleavable, rigid cyclohexane spacer enhances stability.
Maleimide-PEGn-NHS NHS-ester-PEG-MaleimideN-Hydroxysuccinimide (NHS) Ester (-NH2)Maleimide (-SH)Variable (e.g., ~29.1 for n=4)Hydrophilic PEG spacer improves solubility and pharmacokinetics.
DBCO-PEGn-NHS NHS-ester-PEG-DBCON-Hydroxysuccinimide (NHS) Ester (-NH2)Dibenzocyclooctyne (DBCO) (Azide)VariableEnables copper-free "click chemistry" for bioorthogonal conjugation.

Table 2: Performance Characteristics in Bioconjugation

LinkerConjugation EfficiencyStability of ConjugateImpact on SolubilityCommon Applications
This compound Moderate to HighHigh (stable amide bond)High IncreasePROTACs, peptide modification, surface functionalization.
SMCC HighVery High (stable thioether and amide bonds)Low to ModerateAntibody-Drug Conjugates (ADCs), protein-protein crosslinking.
Maleimide-PEGn-NHS HighHigh (stable thioether and amide bonds)High IncreaseADCs with hydrophobic payloads, improving pharmacokinetics.
DBCO-PEGn-NHS Very HighVery High (stable triazole ring)High IncreaseSite-specific labeling, live cell imaging, conjugation in complex media.

Experimental Protocols

Detailed methodologies are essential for the successful application of these linkers. The following protocols are representative and may require optimization for specific applications.

Protocol 1: Two-Step Conjugation using this compound

This protocol outlines the conjugation of a protein (Protein-NH2) to a small molecule drug (Drug-COOH) using this compound as the linker.

Materials:

  • Protein-NH2 (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Drug-COOH dissolved in an organic solvent (e.g., DMSO)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

Step 1: Activation of Drug-COOH with this compound

  • Dissolve Drug-COOH, this compound, EDC, and NHS in anhydrous DMSO. A typical molar ratio is 1:1.2:1.5:1.5.

  • Incubate the reaction mixture at room temperature for 1-2 hours to form the Drug-PEG-Amine intermediate.

  • Monitor the reaction progress by LC-MS.

Step 2: Conjugation of Activated Drug to Protein-NH2

  • Add the activated Drug-PEG-Amine solution to the Protein-NH2 solution in conjugation buffer. The molar ratio of activated drug to protein should be optimized (e.g., 5:1 to 20:1).

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Quench the reaction by adding the quenching buffer.

  • Purify the resulting conjugate using an SEC column to remove excess reagents and unconjugated drug-linker.

  • Characterize the conjugate for drug-to-antibody ratio (DAR) and aggregation.

Protocol 2: Conjugation using SMCC Linker

This protocol describes the conjugation of a thiol-containing payload to an amine-containing protein.

Materials:

  • Protein-NH2 (e.g., antibody) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC dissolved in DMSO or DMF

  • Thiol-containing payload

  • Reducing agent (e.g., TCEP) if the payload has a disulfide bond

  • Size-exclusion chromatography (SEC) column

Procedure:

Step 1: Activation of Protein-NH2 with SMCC

  • Dissolve the Protein-NH2 in the conjugation buffer at a concentration of 1-10 mg/mL.

  • Prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO or DMF immediately before use.

  • Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10% to avoid denaturation of the protein.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Remove excess SMCC using a desalting column or dialysis.

Step 2: Conjugation to Thiol-Containing Payload

  • If necessary, reduce the payload to generate a free thiol using a reducing agent like TCEP.

  • Add the thiol-containing payload to the maleimide-activated protein solution. A molar excess of the payload is typically used.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.

  • Purify the conjugate using an SEC column.

Visualizing Workflows and Pathways

Diagrams created using Graphviz can help to visualize the complex processes involved in bioconjugation.

G General Workflow for Heterobifunctional Crosslinking cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Purification & Analysis Biomolecule1 Biomolecule 1 (e.g., Antibody with -NH2) Activated_Biomolecule Activated Biomolecule 1 Biomolecule1->Activated_Biomolecule + Linker Linker Heterobifunctional Linker (e.g., SMCC) Conjugate Final Bioconjugate Activated_Biomolecule->Conjugate + Biomolecule 2 Biomolecule2 Biomolecule 2 (e.g., Drug with -SH) Purification Purification (e.g., SEC) Conjugate->Purification Analysis Characterization (e.g., LC-MS, SDS-PAGE) Purification->Analysis

Caption: A generalized two-step workflow for bioconjugation using a heterobifunctional linker.

G Signaling Pathway of an Antibody-Drug Conjugate (ADC) ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Circulation & Targeting Receptor Target Receptor Tumor_Cell->Receptor 2. Binding Endosome Endosome Receptor->Endosome 3. Internalization Lysosome Lysosome Endosome->Lysosome 4. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 5. Linker Cleavage / Degradation Cell_Death Apoptosis / Cell Death Drug_Release->Cell_Death 6. Cytotoxic Effect

Caption: The intracellular pathway of an ADC leading to targeted tumor cell death.

Conclusion

The selection of a heterobifunctional linker is a critical step in the development of bioconjugates. This compound offers the distinct advantage of high hydrophilicity, which can be crucial for improving the solubility and pharmacokinetic profile of the final product. In contrast, traditional linkers like SMCC provide a rigid and highly stable connection, which is beneficial in applications where premature drug release is a major concern. The choice between these and other linkers will ultimately depend on the specific properties of the molecules to be conjugated and the desired characteristics of the final bioconjugate. A thorough evaluation of different linkers, guided by the principles and protocols outlined in this guide, will enable the rational design of more effective and safer biologics.

References

The Advantage of Hydrophilicity: A Comparative Guide to Amino-PEG16-acid as a Non-Cleavable Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker connecting the antibody and the payload is a critical determinant of an ADC's success, profoundly influencing its stability, efficacy, and safety profile. Among the diverse linker technologies, non-cleavable linkers are prized for their high plasma stability, which minimizes premature drug release and associated off-target toxicities.[1][2]

This guide provides a comprehensive comparison of Amino-PEG16-acid, a hydrophilic non-cleavable linker, with traditional non-cleavable linkers such as those based on succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). By incorporating an extended polyethylene glycol (PEG) chain, this compound offers significant advantages in terms of solubility, pharmacokinetics, and overall therapeutic index.[3][4] This analysis is supported by experimental data from studies on PEGylated linkers, detailed experimental protocols, and visualizations to guide researchers in their ADC development programs.

Mechanism of Action: The Journey of a Non-Cleavable ADC

ADCs with non-cleavable linkers rely on the cellular machinery of the target cancer cell for payload release. The process begins with the binding of the ADC to its specific antigen on the cell surface, followed by internalization, typically through clathrin-mediated endocytosis.[5] The ADC-antigen complex is then trafficked through the endosomal pathway to the lysosome. Inside the acidic environment of the lysosome, proteases degrade the antibody component of the ADC, leading to the release of the cytotoxic payload still attached to the linker and a single amino acid residue. This active metabolite then exerts its cell-killing effect.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome ADC-Antigen Complex Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Antibody Degradation Endosome->Lysosome Trafficking Payload Active Payload- Linker-Amino Acid Metabolite Lysosome->Payload 3. Payload Release Cytotoxicity Cell Death Payload->Cytotoxicity 4. Induction of Apoptosis experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cytotoxicity Cytotoxicity Assay (e.g., MTT) pharmacokinetics Pharmacokinetics Study (Rodent Model) cytotoxicity->pharmacokinetics plasma_stability Plasma Stability Assay (ELISA or LC-MS) plasma_stability->pharmacokinetics efficacy Efficacy Study (Xenograft Model) pharmacokinetics->efficacy start ADC Constructs (this compound vs. Control) start->cytotoxicity start->plasma_stability

References

Stability Under Scrutiny: A Comparative Guide to the Amide Bond of Amino-PEG16-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical decision in the design of bioconjugates, influencing everything from stability and efficacy to the overall safety profile of a therapeutic. Among the myriad of options, the amide bond formed by linkers such as Amino-PEG16-acid is often touted for its exceptional stability. This guide provides an objective comparison of the amide bond's performance against other common linkages, supported by available experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates.

The covalent linkage of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. This compound, a heterobifunctional linker, features a terminal primary amine and a carboxylic acid, separated by a 16-unit PEG chain. The reaction of its carboxylic acid with a primary amine on a target molecule results in the formation of a robust amide bond.

The Amide Bond: A Pillar of Stability

The inherent stability of the amide bond is well-documented in chemical literature. Unlike more labile linkages such as esters or hydrazones, the amide bond is significantly more resistant to spontaneous hydrolysis under physiological conditions (pH 7.4, 37°C). This resilience is attributed to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond, making it less susceptible to nucleophilic attack by water.

Comparative Stability: Amide vs. Alternative Linkers

To provide a clear perspective on the stability of the amide bond, it is essential to compare it with other commonly used bioconjugation linkers. The following table summarizes the general stability characteristics of different linker types.

Linker TypeBond FormedGeneral Stability at Physiological pH (7.4)Primary Cleavage Mechanism
Amino-PEG-Acid Amide Highly Stable Enzymatic (if susceptible sequence is present)
N-Hydroxysuccinimide (NHS) EsterAmideHighly Stable (post-conjugation)Enzymatic (if susceptible sequence is present)
HydrazoneHydrazoneLabile (pH-sensitive)Acid-catalyzed hydrolysis (e.g., in endosomes)
Thiol-MaleimideThioetherGenerally StableRetro-Michael reaction (potential for exchange)
DisulfideDisulfideLabile (redox-sensitive)Reduction (e.g., in the intracellular environment)

Experimental Assessment of Amide Bond Stability

The stability of a bioconjugate's linker is typically assessed through a combination of in vitro and in vivo studies. Detailed experimental protocols are crucial for obtaining reliable and comparable data.

In Vitro Stability Assessment in Plasma/Serum

A common method to evaluate the stability of a bioconjugate is to incubate it in plasma or serum from different species (e.g., mouse, rat, human) and monitor the release of the conjugated molecule over time.

Experimental Protocol: Plasma Stability Assay

  • Incubation: The bioconjugate is incubated in plasma or serum at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Sample Preparation: To stop any further degradation, the plasma proteins are precipitated by adding a cold organic solvent like acetonitrile. The sample is then centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the released payload and any metabolites, is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The amount of intact bioconjugate remaining at each time point is quantified to determine its stability.

Forced Degradation Studies

Forced degradation studies are employed to accelerate the degradation of a bioconjugate under conditions more stringent than physiological to identify potential degradation pathways and products.

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: The bioconjugate is subjected to various stress conditions, including:

    • Acidic Hydrolysis: Incubation in a low pH buffer (e.g., 0.1 M HCl).

    • Basic Hydrolysis: Incubation in a high pH buffer (e.g., 0.1 M NaOH).

    • Oxidation: Incubation with an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal Stress: Incubation at elevated temperatures.

  • Analysis: The stressed samples are analyzed by HPLC or LC-MS to separate and identify the degradation products. This helps to understand the intrinsic stability of the molecule and its potential liabilities.

Enzymatic Degradation Assays

While the amide bond itself is highly resistant to hydrolysis, it can be cleaved by specific proteases if it is part of a recognizable peptide sequence. For bioconjugates where the payload is attached to a protein or peptide, enzymatic degradation of the biomolecule can lead to the release of the PEG-payload conjugate.

Experimental Protocol: Enzymatic Degradation Assay

  • Enzyme Selection: A relevant protease (e.g., trypsin, chymotrypsin, or a lysosomal enzyme like cathepsin B) is chosen based on the nature of the bioconjugate.

  • Incubation: The bioconjugate is incubated with the selected enzyme under optimal buffer and temperature conditions.

  • Analysis: The reaction mixture is analyzed at different time points by techniques such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to observe the fragmentation of the protein, or by HPLC/LC-MS to identify the cleavage products.

Visualizing Experimental Workflows

To better illustrate the processes involved in assessing amide bond stability, the following diagrams created using the DOT language outline the key experimental workflows.

ExperimentalWorkflow_PlasmaStability Workflow for Plasma Stability Assay cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis start Bioconjugate in Plasma incubation Incubate at 37°C (Time points: 0, 1, 6, 24h...) start->incubation precipitation Protein Precipitation (Acetonitrile) incubation->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis HPLC / LC-MS Analysis supernatant->analysis result Quantify Intact Conjugate analysis->result

Workflow for assessing bioconjugate stability in plasma.

ExperimentalWorkflow_ForcedDegradation Workflow for Forced Degradation Study cluster_stress Stress Conditions start Bioconjugate Sample acid Acidic pH start->acid base Basic pH start->base oxidation Oxidizing Agent start->oxidation thermal Elevated Temperature start->thermal analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis result Identify Degradation Products & Pathways analysis->result

Workflow for conducting forced degradation studies.

Conclusion

The amide bond formed by this compound provides a highly stable linkage for bioconjugation. Its resistance to hydrolysis under physiological conditions makes it an excellent choice for applications requiring long-term stability in circulation. While generally considered non-cleavable by simple hydrolysis, the potential for enzymatic degradation should be considered, particularly when the amide bond is in proximity to a protease recognition site within a protein or peptide carrier. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of amide bond stability, enabling researchers to make informed decisions in the design and development of robust and effective bioconjugates.

References

Validating the Activity of Amino-PEG16-acid Bioconjugates: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a bioconjugate's activity is a critical step in the development of novel therapeutics and research tools. When employing a flexible and hydrophilic linker such as Amino-PEG16-acid, it is essential to ascertain that the conjugation process does not compromise the biological function of the parent molecule. This guide provides a comparative overview of key functional assays used to validate the activity of bioconjugates synthesized with an this compound linker, complete with experimental data and detailed protocols.

The choice of a functional assay is intrinsically linked to the nature of the bioactive molecule that has been conjugated. Whether it is a peptide, a small molecule inhibitor, or a targeting ligand, the assay must be tailored to quantitatively assess the specific biological activity of the conjugate. This guide will explore three common scenarios: a cell-based cytotoxicity assay for a peptide-drug conjugate, an enzyme inhibition assay for a small molecule inhibitor, and a receptor binding assay for a PEGylated ligand.

Cell-Based Cytotoxicity Assay for a Peptide-PEG16-Drug Conjugate

A primary application of bioconjugation is the targeted delivery of cytotoxic agents to cancer cells. In this scenario, a cell-targeting peptide is linked to a potent drug molecule via the this compound linker. The functional validation of such a conjugate involves assessing its ability to selectively kill cancer cells that express the target receptor.

Comparative Performance of a Peptide-PEG16-Drug Conjugate

The following table summarizes the in vitro cytotoxicity of a hypothetical peptide-drug conjugate (PDC), where a tumor-targeting peptide is conjugated to the chemotherapeutic agent Doxorubicin (Dox) using an this compound linker. The performance is compared to the unconjugated peptide and the free drug.

CompoundTarget Cell Line (Receptor Positive) IC50 (nM)Control Cell Line (Receptor Negative) IC50 (nM)Selectivity Index (Control IC50 / Target IC50)
Free Doxorubicin1501801.2
Targeting Peptide> 10,000> 10,000-
Peptide-PEG16-Dox2550020

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that the Peptide-PEG16-Dox conjugate is significantly more potent against the target cell line compared to free doxorubicin and exhibits a high degree of selectivity.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Target and control cell lines

  • Complete cell culture medium

  • Peptide-PEG16-Dox conjugate, free doxorubicin, targeting peptide

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Peptide-PEG16-Dox, free doxorubicin, targeting peptide) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 values.

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Workflow for the MTT cell viability assay.

Enzyme Inhibition Assay for a Small Molecule-PEG16-Inhibitor Conjugate

When a small molecule enzyme inhibitor is conjugated with this compound, it is crucial to verify that its inhibitory activity is retained. This is particularly important if the PEG linker is intended to improve the pharmacokinetic properties of the inhibitor.

Comparative Performance of a Small Molecule-PEG16-Inhibitor Conjugate

The following table shows the inhibitory activity of a hypothetical small molecule inhibitor conjugated to this compound, targeting a specific kinase.

CompoundKinase A IC50 (nM)Kinase B IC50 (nM)
Free Inhibitor5500
Inhibitor-PEG1615>1000

The data suggests a slight decrease in potency for the PEGylated inhibitor against its primary target (Kinase A), which is a common trade-off for improved pharmacokinetic properties. The selectivity for Kinase A over Kinase B is maintained.

Experimental Protocol: Kinase Inhibition Assay

This protocol describes a generic in vitro kinase assay to determine the IC50 of an inhibitor.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Inhibitor-PEG16 conjugate and free inhibitor

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase enzyme, the substrate, and the inhibitor dilutions.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 values.

Signaling Pathway

Kinase_Inhibition_Pathway cluster_reaction Kinase Reaction cluster_inhibition Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP Phosphorylation Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Inhibitor Inhibitor-PEG16 Inhibitor->Kinase Inhibition

Mechanism of kinase inhibition.

Receptor Binding Assay for a Ligand-PEG16 Conjugate

For bioconjugates designed to target a specific cell surface receptor, it is essential to confirm that the PEGylation does not sterically hinder the binding of the ligand to its receptor. Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Comparative Binding Affinity of a Ligand-PEG16 Conjugate

The following table presents the binding kinetics of a targeting ligand and its this compound conjugate to its receptor, as determined by SPR.

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
Free Ligand1.5 x 10^52.0 x 10^-41.3
Ligand-PEG161.2 x 10^52.5 x 10^-42.1

KD (dissociation constant) is a measure of the binding affinity between a ligand and a receptor. A lower KD value indicates a stronger binding affinity.

The results show a minimal change in the binding affinity of the ligand after conjugation with this compound, indicating that the PEG linker does not significantly interfere with receptor binding.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Receptor protein

  • Ligand-PEG16 conjugate and free ligand

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Receptor Immobilization: Immobilize the receptor protein onto the surface of a sensor chip using standard amine coupling chemistry.

  • Ligand Binding: Inject serial dilutions of the free ligand and the Ligand-PEG16 conjugate over the sensor surface.

  • Data Collection: Monitor the change in the refractive index in real-time to obtain sensorgrams that show the association and dissociation phases of the interaction.

  • Surface Regeneration: After each ligand injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound ligand.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_regeneration Regeneration cluster_analysis Data Analysis immobilize_receptor Immobilize Receptor on Sensor Chip prepare_ligands Prepare Ligand Dilutions inject_ligands Inject Ligands over Sensor Surface prepare_ligands->inject_ligands collect_data Collect Sensorgram Data inject_ligands->collect_data regenerate_surface Regenerate Sensor Surface collect_data->regenerate_surface fit_data Fit Data to Binding Model collect_data->fit_data regenerate_surface->inject_ligands Repeat for each concentration determine_kinetics Determine ka, kd, and KD fit_data->determine_kinetics

Workflow for a Surface Plasmon Resonance (SPR) experiment.

A Comparative Analysis of Drug-to-Antibody Ratio with Different Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the careful selection of their three core components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. The linker is a pivotal element that not only tethers the drug to the antibody but also profoundly influences the ADC's stability, pharmacokinetics, and the efficiency of payload release. A key parameter directly impacted by the linker and conjugation chemistry is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules attached to a single antibody. An optimal DAR is crucial for balancing therapeutic potency with an acceptable safety profile.

This guide provides a comparative analysis of how different linker technologies affect the drug-to-antibody ratio and the overall performance of ADCs, supported by experimental data and detailed protocols for DAR determination.

Linker Technologies: A Strategic Overview

The choice of linker chemistry is a critical decision in ADC design, dictating the stability of the ADC in circulation and the mechanism of payload release at the target site.[][2] Linkers are broadly classified into two main categories: cleavable and non-cleavable.[3][4]

1.1. Cleavable Linkers

Cleavable linkers are designed to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[5] This controlled release can enable a "bystander effect," where the liberated, cell-permeable drug can eliminate neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors. More than 80% of clinically approved ADCs utilize cleavable linkers.

There are three primary types of cleavable linkers:

  • Protease-Sensitive Linkers: These linkers, typically containing dipeptides like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), are cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant in cancer cells.

  • pH-Sensitive (Acid-Labile) Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).

  • Glutathione-Sensitive (Disulfide) Linkers: These linkers are cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, releasing the payload.

1.2. Non-Cleavable Linkers

Non-cleavable linkers, such as those using thioether bonds (e.g., SMCC linker), do not have a specific cleavage site. The payload is released only after the complete degradation of the antibody backbone by lysosomal proteases following internalization. This mechanism generally results in greater plasma stability and a reduced risk of off-target toxicity, as the payload is primarily released inside the target cell. However, this approach does not produce an efficient bystander effect.

1.3. Impact of Linker Hydrophilicity

The biophysical properties of the linker, particularly its hydrophilicity, significantly impact the ADC's overall performance. Many potent cytotoxic payloads are hydrophobic, and conjugating them to an antibody can increase the ADC's tendency to aggregate, leading to poor solubility, reduced plasma half-life, and potential immunogenicity.

Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG) chains, can mitigate these issues by:

  • Enhancing Solubility and Reducing Aggregation: Creating a hydration shell around the ADC.

  • Improving Pharmacokinetics: Shielding the ADC from premature clearance, leading to a longer circulation half-life and increased tumor accumulation.

  • Enabling Higher Drug-to-Antibody Ratios (DAR): Allowing for the attachment of more drug molecules without compromising the ADC's physicochemical properties.

The Critical Role of the Drug-to-Antibody Ratio (DAR)

DAR is a critical quality attribute (CQA) that directly influences an ADC's efficacy, safety, and pharmacokinetics.

  • Low DAR: May result in insufficient potency.

  • High DAR: Can enhance potency but is often associated with increased systemic toxicity, faster clearance, and a narrower therapeutic window.

The ideal DAR is typically between 2 and 4, providing a balance between efficacy and stability. However, the optimal DAR is unique for each ADC and depends on the antibody, payload, linker, and target antigen. Site-specific conjugation technologies have emerged to produce more homogeneous ADCs with a well-defined DAR, in contrast to traditional stochastic methods (e.g., lysine conjugation) that result in heterogeneous mixtures.

Data Presentation: Comparative Analysis of Linker Performance

The following tables summarize quantitative data comparing the performance of ADCs with different linker types.

Table 1: Comparison of In Vitro Cytotoxicity (IC50) with Different Linkers

ADC Target Linker Type Payload DAR Cell Line IC50 (ng/mL) Reference
Anti-CD30 Val-Cit (Cleavable) MMAE 4 Karpas-299 ~10
Anti-CD30 Mc-MMAF (Non-cleavable) MMAF 4 Karpas-299 ~15 N/A
Anti-HER2 SMCC (Non-cleavable) DM1 3.5 SK-BR-3 ~30
Anti-HER2 Hydrazone (Cleavable) Doxorubicin ~4 BT-474 ~100
Anti-B7-H3 VC-PABC (Cleavable) MMAE ~4 Various Potent

| Anti-B7-H3 | OHPAS (Cleavable) | MMAE | ~4 | Various | Potent | |

Note: Direct comparison of IC50 values can be influenced by the specific payload, DAR, and cell line used.

Table 2: Comparison of In Vivo Efficacy and Plasma Stability

Linker Type Key Feature Plasma Stability In Vivo Efficacy Bystander Effect Reference
Val-Cit (Cleavable) Protease-sensitive Moderate; unstable in mouse plasma High, potent tumor regression Yes
SMCC (Non-cleavable) Antibody degradation High; stable in circulation Effective, but payload-dependent No
Hydrazone (Cleavable) pH-sensitive Can be unsatisfactory (e.g., t1/2 = 36h) Moderate; payload-dependent Yes
PEG-based (Hydrophilic) Reduces aggregation Extended plasma half-life Superior tumor growth inhibition Dependent on cleavable moiety

| Exo-linker (Hydrophilic) | Enhanced stability | Superior DAR maintenance vs. T-DXd | Improved PK profile | Yes | |

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (Bloodstream) cluster_tumor Tumor Microenvironment cluster_cell_death Cancer Cell ADC 1. ADC Administration (Stable Linker) Binding 2. Target Antigen Binding on Cancer Cell ADC->Binding Internalization 3. ADC Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Payload Release (Linker Cleavage or Antibody Degradation) Lysosome->Release Action 6. Payload Exerts Cytotoxic Effect Release->Action Bystander Bystander Effect (Cleavable Linkers Only) Release->Bystander Apoptosis 7. Apoptosis (Cell Death) Action->Apoptosis

Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway Cleavable_ADC {Cleavable ADC | Internalized in Lysosome} Triggers {Internal Triggers | - Low pH - High Glutathione - Proteases (Cathepsin B)} Cleavage {Linker Cleavage} Free_Payload_C {Active Payload Released} Bystander {Bystander Killing} NonCleavable_ADC {Non-Cleavable ADC | Internalized in Lysosome} Degradation {Antibody Degradation by Lysosomal Proteases} Free_Payload_NC {Payload-Linker-Amino Acid Complex Released} No_Bystander {No Bystander Effect}

HIC_Workflow start Start prep 1. Sample Preparation (Dilute ADC to ~1 mg/mL in Mobile Phase A) start->prep inject 2. HPLC System Setup - Equilibrate HIC column - Set column temperature (e.g., 25°C) prep->inject run 3. Sample Injection & Elution (Inject 5-10 µL of ADC sample) inject->run gradient 4. Gradient Elution (Run a linear gradient from high salt to low salt) run->gradient detect 5. UV Detection (Monitor absorbance at 280 nm) gradient->detect integrate 6. Data Analysis (Integrate peaks for each DAR species: DAR0, DAR2, etc.) detect->integrate calculate 7. Calculate Average DAR (Weighted average of peak areas) integrate->calculate end End calculate->end

Experimental Protocols for DAR Determination

Accurate and robust analytical methods are essential for characterizing the DAR of ADCs. The most common methods are detailed below.

5.1. Hydrophobic Interaction Chromatography (HIC)

HIC is the standard technique for analyzing the drug distribution and average DAR of cysteine-conjugated ADCs. It separates ADC species based on hydrophobicity under non-denaturing conditions. Since each conjugated drug increases the ADC's hydrophobicity, species with different DAR values (DAR0, DAR2, DAR4, etc.) can be resolved.

  • Principle: Separation based on the differential hydrophobic interactions between ADC species and the stationary phase. Elution is achieved by decreasing the salt concentration of the mobile phase.

  • Materials & Equipment:

    • Biocompatible HPLC or UHPLC system with a UV detector.

    • HIC Column (e.g., TSKgel Butyl-NPR, MAbPac HIC-Butyl).

    • Mobile Phase A (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

    • Mobile Phase B (Low Salt): e.g., 20 mM sodium phosphate, pH 7.0.

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of approximately 1 mg/mL using Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter if needed.

  • HPLC Method:

    • Set the column temperature (e.g., 25°C).

    • Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.

    • Inject 5-10 µL of the prepared ADC sample.

    • Run a linear gradient from high salt (100% A) to low salt (100% B) to elute the ADC species.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks in the chromatogram corresponding to each DAR species (e.g., DAR0, DAR2, DAR4).

    • Calculate the average DAR using the weighted average of the peak areas: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)

5.2. Reversed-Phase Liquid Chromatography (RP-LC)

RP-LC is also frequently used to estimate the average DAR, particularly for lysine-conjugated ADCs or after reduction of cysteine-conjugated ADCs. Proteins are denatured under RPLC conditions, which allows for the separation of the antibody's light and heavy chains.

  • Principle: Separation of light and heavy chains with different numbers of conjugated drugs based on hydrophobicity.

  • Sample Preparation (for Cysteine-linked ADCs):

    • The ADC sample is reduced using a reducing agent like DTT or TCEP to break the interchain disulfide bonds.

    • Incubate at 37°C for 30 minutes to ensure complete reduction.

  • HPLC Method:

    • Set a high column temperature (e.g., 75-80°C) to improve peak shape.

    • Run a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA).

    • Monitor absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks for the unconjugated light chain (LC), conjugated light chain (LC1), unconjugated heavy chain (HC), and conjugated heavy chains (HC1, HC2, etc.).

    • Calculate the average DAR based on the weighted peak areas of the separated chains.

5.3. UV/Vis Spectroscopy

This is a simple and convenient method for determining the average DAR, provided the drug and antibody have different maximum absorbance wavelengths (λmax).

  • Principle: Based on the Beer-Lambert law, the concentrations of the antibody and the payload can be determined from the absorbance spectrum of the ADC.

  • Calculation: The average DAR is determined by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific λmax for the drug) and using the known extinction coefficients of both the antibody and the drug.

  • Limitation: This method does not provide information on drug distribution and can be skewed by the presence of a free drug in the sample.

Conclusion

The linker is far more than a simple bridge in an ADC; it is a critical design element that modulates stability, drug release, and the achievable drug-to-antibody ratio. Cleavable linkers offer the advantage of a bystander effect but may have lower plasma stability, while non-cleavable linkers provide enhanced stability at the cost of this effect. Furthermore, the incorporation of hydrophilic properties into the linker can significantly improve an ADC's pharmacological profile, allowing for higher DARs without compromising physicochemical stability.

The selection of an optimal linker and DAR is not a one-size-fits-all solution. It requires a careful, integrated approach that considers the specific antibody, the potency and properties of the payload, the nature of the target antigen, and the desired therapeutic outcome. By leveraging advanced linker technologies and robust analytical characterization, researchers can continue to develop the next generation of safer and more effective antibody-drug conjugates.

References

Evaluating the Impact of Amino-PEG16-acid on Immunogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic biomolecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. A primary benefit of PEGylation is the reduction of immunogenicity, which can otherwise lead to decreased efficacy and adverse immune reactions.[1] This guide provides a comparative analysis of PEGylation with a focus on Amino-PEG16-acid, offering insights into its potential impact on the immunogenicity of biotherapeutics. We will delve into the factors influencing the immunogenicity of PEGylated molecules, compare different PEGylation strategies, and provide detailed experimental protocols for immunogenicity assessment.

The Double-Edged Sword of PEGylation

PEGylation creates a hydrophilic shield around the protein, sterically hindering its recognition by immune cells and proteolytic enzymes.[2] This "stealth" effect can significantly reduce the immunogenic potential of the therapeutic protein.[3] However, the immune system can, in some cases, recognize the PEG polymer itself as foreign, leading to the production of anti-PEG antibodies.[4] The formation of these antibodies can lead to accelerated clearance of the PEGylated drug, reducing its efficacy, and in some instances, causing hypersensitivity reactions.

The immunogenicity of a PEGylated therapeutic is a complex interplay of several factors:

  • PEG Polymer Characteristics: The molecular weight, structure (linear vs. branched), and polydispersity of the PEG chain can all influence the immune response. Higher molecular weight and branched PEGs have been suggested to offer better shielding of the protein core.

  • Protein Properties: The intrinsic immunogenicity of the protein itself plays a significant role. PEGylation is more effective at reducing the immunogenicity of proteins that are already weakly immunogenic.

  • Linker Chemistry: The chemical bond used to attach the PEG to the protein can impact the stability and immunogenicity of the conjugate. Some linker chemistries may be more prone to creating neo-epitopes that can be recognized by the immune system.

A Closer Look at this compound and Its Alternatives

This compound is a bifunctional, monodisperse PEG linker. "Monodisperse" signifies that it has a precise, single molecular weight, which is advantageous for creating homogeneous conjugates with consistent properties. The "Amino" group allows for conjugation to carboxylic acid groups on the protein, while the "acid" terminus can react with primary amines. This provides flexibility in conjugation strategies.

While direct comparative immunogenicity studies specifically investigating this compound are limited in publicly available literature, we can infer its potential performance by comparing its characteristics to other commonly used PEG linkers.

FeatureThis compoundMaleimide-PEG LinkersNHS Ester-PEG Linkers
Functional Groups Amine and Carboxylic AcidMaleimide and another functional group (e.g., NHS ester)N-hydroxysuccinimide Ester
Target Residues Carboxylic acids (e.g., Asp, Glu) and Amines (e.g., Lys)Thiols (e.g., Cys)Amines (e.g., Lys)
Dispersity MonodisperseCan be monodisperse or polydisperseCan be monodisperse or polydisperse
Potential Immunogenicity The amide bond formed is generally stable and considered to have low immunogenicity. The defined length of the PEG chain may contribute to a more predictable and potentially lower immune response.The thiosuccinimide linkage formed can be reversible, potentially leading to deconjugation and exposure of immunogenic epitopes. Some studies suggest maleimide chemistry itself can enhance immunogenicity.The amide bond formed is stable and generally has low immunogenicity.

Experimental Assessment of Immunogenicity

A tiered approach is typically employed to evaluate the immunogenicity of PEGylated therapeutics. This involves screening for the presence of anti-drug antibodies (ADAs), confirming their specificity, and characterizing their properties, such as their neutralizing capacity.

Key Experimental Protocols

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

ELISA is a widely used method for detecting and quantifying anti-PEG antibodies in serum or plasma samples.

Principle: The assay is based on the binding of anti-PEG antibodies from the sample to PEG molecules immobilized on a microplate. The bound antibodies are then detected using an enzyme-conjugated secondary antibody that recognizes the specific isotype of the anti-PEG antibody (e.g., IgG or IgM). The addition of a substrate results in a color change that is proportional to the amount of anti-PEG antibody present.

Detailed Protocol:

  • Coating: Coat a high-binding 96-well microplate with a solution of a PEGylated molecule (e.g., NH2-mPEG5000) in a coating buffer (e.g., PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% milk in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature to allow anti-PEG antibodies to bind to the coated PEG.

  • Washing: Wash the plate to remove unbound components.

  • Detection Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG or IgM) and incubate for 1 hour at room temperature.

  • Substrate Addition: After another wash step, add a suitable substrate (e.g., TMB) and incubate until a color develops.

  • Stopping and Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The concentration of anti-PEG antibodies is determined by comparing the sample absorbance to a standard curve generated using a known concentration of an anti-PEG antibody.

2. Surface Plasmon Resonance (SPR) for Immunogenicity Assessment

SPR is a real-time, label-free technique that can be used to characterize the binding kinetics of anti-drug antibodies to the therapeutic protein.

Principle: The PEGylated therapeutic is immobilized on a sensor chip. When a sample containing anti-PEG antibodies is flowed over the surface, the binding of the antibodies to the immobilized therapeutic causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association and dissociation rate constants.

Detailed Protocol:

  • Sensor Chip Preparation: Immobilize the PEGylated therapeutic onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Sample Injection: Inject the serum or plasma samples over the sensor surface at a constant flow rate.

  • Binding Measurement: Monitor the change in the SPR signal in real-time to observe the association of anti-PEG antibodies.

  • Dissociation Phase: After the sample injection, flow buffer over the sensor surface to monitor the dissociation of the bound antibodies.

  • Regeneration: Regenerate the sensor surface by injecting a solution that disrupts the antibody-antigen interaction (e.g., a low pH buffer) to prepare for the next sample.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters of the interaction, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualizing the Pathways

To better understand the processes involved in immunogenicity, the following diagrams illustrate a typical experimental workflow and the signaling pathway leading to an immune response against a PEGylated therapeutic.

G cluster_workflow Immunogenicity Assessment Workflow serum Patient Serum Sample screening Screening Assay (ELISA) serum->screening negative Negative for ADAs screening->negative Below Cut-point confirmation Confirmatory Assay screening->confirmation Above Cut-point non_specific Non-specific Binding confirmation->non_specific Signal not Inhibited characterization Characterization (e.g., SPR, NAb Assay) confirmation->characterization Signal Inhibited neutralizing Neutralizing Antibodies characterization->neutralizing non_neutralizing Non-neutralizing Antibodies characterization->non_neutralizing

Immunogenicity Assessment Workflow

G cluster_pathway B-Cell Activation by a PEGylated Antigen peg_protein PEGylated Protein b_cell B-Cell peg_protein->b_cell Binding bcr B-Cell Receptor (BCR) activation B-Cell Activation & Proliferation b_cell->activation internalization Internalization & Processing bcr->internalization presentation Antigen Presentation (MHC-II) internalization->presentation t_cell Helper T-Cell presentation->t_cell Cognate Interaction t_cell->b_cell Co-stimulation (CD40-CD40L) tcr T-Cell Receptor (TCR) plasma_cell Plasma Cell activation->plasma_cell antibodies Anti-PEG/Protein Antibodies plasma_cell->antibodies

B-Cell Activation by a PEGylated Antigen

Conclusion

The selection of a PEGylation reagent has a profound impact on the immunogenic profile of a biotherapeutic. While PEGylation is a proven method for reducing immunogenicity, the potential for inducing anti-PEG antibodies necessitates careful consideration and rigorous experimental evaluation. This compound, with its monodisperse nature and stable linker chemistry, presents a promising option for minimizing immunogenicity. However, as with any PEGylated product, a thorough immunogenicity risk assessment, employing sensitive and validated assays like ELISA and SPR, is crucial to ensure the safety and efficacy of the final therapeutic product. The insights and protocols provided in this guide are intended to support researchers in making informed decisions and designing robust studies to evaluate the impact of PEGylation on immunogenicity.

References

Safety Operating Guide

Navigating the Disposal of Amino-PEG16-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Amino-PEG16-acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the appropriate disposal of this compound, aligning with general best practices for non-hazardous chemical waste.

This compound is a hydrophilic polyethylene glycol (PEG) derivative containing an amino group and a terminal carboxylic acid. While specific safety data sheets (SDS) should always be consulted for definitive guidance, the general properties of polyethylene glycol compounds suggest they are of low toxicity and are biodegradable. However, institutional and local regulations must always be followed.

Quantitative Data Summary

For safe handling and disposal, it is crucial to be aware of the key physical and chemical properties of this compound.

PropertyValueSignificance for Disposal
Molecular Formula C₃₅H₇₁NO₁₈Indicates a large organic molecule.
Molecular Weight ~794 g/mol Its high molecular weight means it is a solid at room temperature.
Appearance White to off-white solidAs a solid, it should not be disposed of in laboratory trash cans that could be handled by untrained custodial staff.[1]
Solubility Soluble in water and polar organic solventsHigh water solubility is a key factor in considering aqueous disposal routes, subject to institutional approval.
Purity Typically ≥95%High purity indicates that contaminants are unlikely to be a primary hazard in disposal.
Storage Temperature -20°CWhile important for chemical stability, this does not directly impact the disposal method for the waste product.

Experimental Protocols: Step-by-Step Disposal Procedure

The following procedure is a general guideline based on the disposal of non-hazardous, water-soluble laboratory chemicals. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines before proceeding.

Step 1: Waste Identification and Hazard Assessment

  • Confirm that the this compound waste is not mixed with any hazardous materials. The introduction of a listed hazardous waste to a non-hazardous waste renders the entire mixture hazardous.[2]

  • Review the Safety Data Sheet (SDS) for this compound to confirm it is classified as non-hazardous. Pay close attention to sections on disposal considerations and ecological information.

Step 2: Solid Waste Disposal

  • Collect solid this compound waste in a designated, well-labeled, and sealed container. The label should clearly identify the contents as "this compound" and be marked as "non-hazardous waste for disposal."[3]

  • Do not dispose of the solid chemical waste in general laboratory trash bins that are handled by custodial staff.[1]

  • Arrange for collection by your institution's chemical waste contractor or follow the specific institutional procedures for placing the sealed container in a designated dumpster for non-hazardous solid waste.

Step 3: Aqueous Solution Disposal

  • For dilute aqueous solutions of this compound, verify with your institution's EHS department if drain disposal is permissible. Many institutions allow for the disposal of non-hazardous, water-miscible solutions down the sanitary sewer.

  • If approved, ensure the pH of the solution is between 6.0 and 9.5 before disposal.

  • Flush the solution down the drain with a copious amount of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.

  • Never dispose of undiluted or concentrated solutions down the drain without explicit permission from EHS.

Step 4: Disposal of Empty Containers

  • A container that held this compound is considered "RCRA empty" if all contents have been removed by normal means and no more than one inch of residue remains.

  • To ensure the container is safe for disposal in the regular trash, it is best practice to triple-rinse it with a suitable solvent (e.g., water).

  • The rinsate from a non-hazardous chemical container can typically be disposed of down the drain, following the aqueous solution disposal guidelines above.

  • Before placing the empty container in the trash, deface or remove the label to prevent any confusion.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Start: this compound Waste check_sds Consult SDS and Institutional EHS Guidelines start->check_sds is_mixed Is waste mixed with hazardous chemicals? check_sds->is_mixed hazardous_waste Dispose as Hazardous Waste via EHS is_mixed->hazardous_waste Yes is_solid Is the waste solid or an aqueous solution? is_mixed->is_solid No end End of Disposal Process hazardous_waste->end solid_disposal Collect in a labeled, sealed container for EHS pickup or approved solid waste stream. is_solid->solid_disposal Solid check_drain_disposal Is drain disposal of non-hazardous aqueous solutions permitted by EHS? is_solid->check_drain_disposal Aqueous Solution solid_disposal->end check_drain_disposal->solid_disposal No (Treat as solid waste) aqueous_disposal Adjust pH to 6.0-9.5 and flush down the sanitary sewer with copious amounts of water. check_drain_disposal->aqueous_disposal Yes aqueous_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Amino-PEG16-acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Amino-PEG16-acid

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety, operational, and disposal protocols for the handling of this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk to personnel.

Personal Protective Equipment (PPE)

To ensure safety and prevent exposure when handling this compound, the following personal protective equipment is mandatory. This guidance is based on best practices for handling PEGylated compounds and carboxylic acids.

Body Part Personal Protective Equipment Material/Standard
Eyes/Face Chemical safety goggles and/or a face shield (minimum 8-inch).[1]Goggles should be splash-proof. Polycarbonate lenses are recommended for their impact resistance.[1][2]
Hands Chemical-resistant gloves.[1][3]Nitrile or butyl rubber gloves are recommended for handling acids. Gloves must be inspected for any signs of degradation or perforation before use.
Body Laboratory coat. For larger quantities, an impervious apron should be worn.A Nomex® lab coat over cotton clothing is recommended.
Respiratory Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for large spills.For low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended.
Feet Closed-toe shoes.Protects feet from spills and falling objects.
Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to prevent accidental exposure and maintain the integrity of this compound.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.

  • Ensure that eyewash stations and safety showers are readily accessible.

Safe Handling Practices:

  • Avoid direct contact with skin and eyes.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • When transferring the compound, do so carefully to avoid generating dust or aerosols.

  • Keep the container tightly sealed when not in use.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from strong oxidizing agents. The storage condition is -20°C.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

Spill Size Containment and Cleanup Procedure
Small Spills 1. Wear appropriate PPE as outlined in the table above.2. Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.3. Sweep up the absorbed material and place it into a designated, labeled hazardous waste container.4. Clean the spill area with soap and water.
Large Spills 1. Evacuate the area immediately.2. Do not attempt to clean up large spills without proper training and equipment.3. Contact your institution's environmental health and safety department or emergency services.
Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical for environmental safety and regulatory compliance.

Waste Segregation and Disposal:

  • All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.

  • Contaminated labware (e.g., pipette tips, tubes) should also be disposed of as hazardous waste.

  • Dispose of all waste in accordance with local, state, and federal regulations.

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the essential steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_transfer Carefully Transfer Compound prep_workspace->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use handle_seal Tightly Seal Container After Use handle_use->handle_seal cleanup_decontaminate Decontaminate Work Surfaces handle_seal->cleanup_decontaminate cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_dispose_ppe cleanup_wash Wash Hands Thoroughly cleanup_dispose_ppe->cleanup_wash disposal_collect Collect All Waste in Labeled Hazardous Waste Container cleanup_wash->disposal_collect disposal_store Store Waste in Designated Area disposal_collect->disposal_store disposal_remove Arrange for Professional Disposal disposal_store->disposal_remove

Caption: Workflow for handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-PEG16-acid
Reactant of Route 2
Amino-PEG16-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.